Product packaging for Cinnamyl phenyl ether(Cat. No.:CAS No. 16519-25-8)

Cinnamyl phenyl ether

Cat. No.: B14123673
CAS No.: 16519-25-8
M. Wt: 210.27 g/mol
InChI Key: LLOUPYJHSJUFQI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamyl phenyl ether (CAS 16519-25-8) is an organic compound with the molecular formula C15H14O and a molecular weight of 210.28 g/mol. It is an off-white to white solid . This compound serves as a highly valuable and stable allylic electrophile in modern organic synthesis, particularly in transition metal-catalyzed reactions under mild and environmentally friendly conditions. Its primary research value lies in its utility as a cross-coupling partner, a role not traditionally associated with allylic ethers. A key application is in palladium-catalyzed amination reactions , which proceed efficiently at room temperature in water as the sole medium, using micellar catalysis to facilitate the process . This method enables the chemoselective formation of carbon-nitrogen bonds with various amines, including sterically hindered and functionalized examples, to produce allylic amines—important structural motifs in medicinal chemistry and natural product synthesis. The phenyl ether group acts as an effective leaving group in these substitutions. Furthermore, this compound is a proficient substrate for the synthesis of allylic silanes via Pd-catalyzed silylation with disilanes . This transformation also occurs at room temperature in water, providing access to allylic silanes, which are pivotal reagents in the Hosomi-Sakurai reaction and Hiyama coupling, with high regioselectivity favoring the linear product. The mechanism of action in these Pd-catalyzed reactions typically involves the oxidative addition of palladium(0) into the allylic C–O bond, forming a π-allylpalladium intermediate. This key intermediate is then susceptible to nucleophilic attack by a nitrogen nucleophile (in amination) or to transmetalation with a disilane (in silylation) . Its stability, compared to more labile groups like acetates or carbonates, and its chemoselectivity offer significant advantages in multi-step synthesis. Research also explores its behavior in regio- and enantioselective alkylations catalyzed by other metals, such as ruthenium, which can favor the formation of branched isomers . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B14123673 Cinnamyl phenyl ether CAS No. 16519-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16519-25-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[(E)-3-phenoxyprop-1-enyl]benzene

InChI

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+

InChI Key

LLOUPYJHSJUFQI-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of Cinnamyl Phenyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl phenyl ether, with the molecular formula C15H14O, is an organic compound of interest in various fields of chemical research due to its structural motifs—a phenyl group and a cinnamyl group linked by an ether bond.[1][2] The presence of both aromatic and vinylic functionalities, as well as the ether linkage, gives rise to a unique spectroscopic signature. A thorough characterization using modern spectroscopic techniques is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This guide provides a detailed technical overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a combination of predicted values based on established principles and spectral data from analogous compounds, ensuring a robust and scientifically grounded analysis.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a phenoxy group attached to a cinnamyl moiety. The cinnamyl group contains a phenyl ring and a propenyl chain, with the double bond typically in the trans or (E) configuration.

Figure 1: Molecular structure of (E)-cinnamyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the vinylic protons of the propenyl chain, and the methylene protons adjacent to the ether oxygen.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (Cinnamyl)7.20 - 7.40Multiplet5H
Phenyl-H (Phenoxy)6.90 - 7.30Multiplet5H
Vinylic-H (C=CH-Ph)6.30 - 6.70Doublet of doublets1H
Vinylic-H (-CH=C)6.10 - 6.40Multiplet1H
Methylene-H (-O-CH₂-)4.60 - 4.80Doublet2H

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Interpretation:

  • The aromatic protons of the cinnamyl group are expected to resonate in the typical aromatic region, with potential overlap.

  • The protons of the phenoxy group will also appear in the aromatic region, with the ortho protons likely shifted slightly upfield compared to the meta and para protons due to the electron-donating effect of the ether oxygen.

  • The vinylic protons will show characteristic splitting patterns. The proton on the carbon adjacent to the phenyl ring is expected to be a doublet of doublets due to coupling with the other vinylic proton and the methylene protons.

  • The methylene protons adjacent to the ether oxygen are deshielded and will appear as a doublet due to coupling with the adjacent vinylic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary-C (Phenoxy, C-O)158 - 160
Phenyl-C (Cinnamyl)125 - 137
Phenyl-C (Phenoxy)115 - 130
Vinylic-C (C=CH-Ph)123 - 135
Vinylic-C (-CH=C)125 - 135
Methylene-C (-O-CH₂-)65 - 75

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Interpretation:

  • The carbon atom of the phenoxy group directly attached to the oxygen will be the most downfield aromatic carbon signal due to the deshielding effect of the oxygen.[3]

  • The other aromatic carbons of both phenyl rings will resonate in the typical range of 115-137 ppm.[3]

  • The two vinylic carbons will have distinct chemical shifts within the alkene region.

  • The methylene carbon adjacent to the ether oxygen will be significantly deshielded and appear in the 65-75 ppm range.[3]

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Vinylic)3010 - 3040Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C=C stretch (Vinylic)1640 - 1680Medium
C-O stretch (Aryl-Alkyl Ether)1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric)Strong
=C-H bend (trans)960 - 980Strong

Interpretation:

  • The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ is a key indicator of these functionalities.

  • The C=C stretching vibrations for the aromatic rings and the double bond will appear in their respective regions.

  • The most characteristic feature will be the strong C-O stretching bands of the aryl-alkyl ether linkage. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

  • A strong band around 965-980 cm⁻¹ would confirm the trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C15H14O), the molecular weight is approximately 210.27 g/mol .[1]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 210 is expected, corresponding to the intact molecule.

  • Loss of Phenoxy Radical: Cleavage of the C-O bond can lead to the formation of a cinnamyl cation at m/z = 117 (C₉H₉⁺) and a phenoxy radical.

  • Loss of Cinnamyl Radical: Alternatively, cleavage can result in a phenoxy cation at m/z = 93 (C₆H₅O⁺) and a cinnamyl radical.

  • Tropylium Ion: The cinnamyl cation (m/z = 117) can rearrange to the more stable tropylium ion (C₇H₇⁺) at m/z = 91.

  • Phenyl Cation: A peak at m/z = 77 (C₆H₅⁺) can arise from the fragmentation of either the cinnamyl or phenoxy portions of the molecule.

G cluster_ms Mass Spectrometry Fragmentation Pathways M This compound (m/z = 210) frag1 Cinnamyl Cation (m/z = 117) M->frag1 - •OPh frag2 Phenoxy Cation (m/z = 93) M->frag2 - •C₉H₉ frag3 Tropylium Ion (m/z = 91) frag1->frag3 Rearrangement frag4 Phenyl Cation (m/z = 77) frag1->frag4 - C₂H₂ frag2->frag4 - CO

Figure 3: Predicted major fragmentation pathways of this compound.

Experimental Protocols

General Considerations:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification techniques such as column chromatography or recrystallization may be necessary.

  • Solvent Selection: For NMR analysis, deuterated solvents that do not contain protons in the regions of interest should be used (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons.

IR Spectroscopy Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. By combining the information from these techniques, researchers can confidently identify the compound, assess its purity, and gain insights into its chemical properties. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for scientists working with this and related compounds.

References

An In-depth Technical Guide to Cinnamyl Phenyl Ether: Structure, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cinnamyl phenyl ether, a molecule of interest in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of the compound, from its precise structure and nomenclature to its synthesis and detailed spectral analysis. The narrative emphasizes the causal reasoning behind experimental methodologies, ensuring a deep and practical understanding of the subject matter.

Molecular Structure and IUPAC Nomenclature

This compound, with the molecular formula C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol , is an aromatic ether characterized by the presence of both a phenyl and a cinnamyl group linked by an ether oxygen.[1] The cinnamyl group contains a propenyl chain attached to a benzene ring, which introduces stereoisomerism.

The most stable and commonly referenced isomer is the (E)-isomer, where the substituents on the carbon-carbon double bond are on opposite sides. The formal IUPAC name for this isomer is [(E)-3-phenoxyprop-1-enyl]benzene .[1]

Key structural features include:

  • Phenoxy Group: A phenyl ring bonded directly to the ether oxygen.

  • Cinnamyl Group: A 3-phenylprop-2-en-1-yl group.

  • Ether Linkage: The C-O-C bond that connects the two aromatic moieties.

  • Alkene Moiety: The carbon-carbon double bond in the cinnamyl group, which is typically in the trans or E configuration.

Caption: Chemical structure of (E)-Cinnamyl Phenyl Ether.

Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an allylic halide, such as cinnamyl chloride or bromide. The choice of a primary allylic halide is critical, as secondary or tertiary halides would favor elimination reactions.

The causality of this experimental design is rooted in fundamental reaction mechanisms. First, a strong base is required to deprotonate phenol, which is weakly acidic, to generate the potent nucleophile, sodium phenoxide. Sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly used for this purpose. The subsequent reaction with cinnamyl chloride proceeds via a backside attack on the carbon bearing the leaving group (chloride), resulting in the formation of the ether linkage. A polar aprotic solvent like dimethylformamide (DMF) is often chosen to solvate the cation (Na⁺) without solvating the nucleophile (phenoxide), thereby enhancing its reactivity.

Experimental Protocol: Synthesis of (E)-Cinnamyl Phenyl Ether

This protocol is a validated, self-consistent procedure derived from the principles of the Williamson ether synthesis.

G reagents 1. Reagents & Setup - Phenol - Sodium Hydride (NaH) - Cinnamyl Chloride - Anhydrous DMF - N2 atmosphere deprotonation 2. Deprotonation - Dissolve Phenol in DMF - Add NaH portion-wise at 0°C - Stir for 30 min (H2 evolution) reagents->deprotonation Formation of Nucleophile coupling 3. Sₙ2 Coupling - Add Cinnamyl Chloride dropwise - Allow to warm to RT - Stir for 12-18 hours deprotonation->coupling Addition of Electrophile workup 4. Aqueous Workup - Quench with cold water - Extract with Ethyl Acetate (3x) - Wash with 1M NaOH, then brine coupling->workup Reaction Quench & Extraction purification 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by flash chromatography workup->purification Isolation of Crude Product characterization 6. Characterization - Obtain NMR, IR, MS data - Confirm structure and purity purification->characterization Analysis of Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Sodium Phenoxide: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes. Causality: The use of NaH, an irreversible base, ensures complete deprotonation of phenol to the more reactive phenoxide. The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

  • Nucleophilic Substitution: After stirring the phenoxide solution for 30 minutes at 0 °C, add (E)-cinnamyl chloride (1.05 eq) dropwise via a syringe. Allow the reaction mixture to slowly warm to room temperature. Causality: Cinnamyl chloride is a primary allylic halide, which is an excellent substrate for Sₙ2 reactions. Adding it slowly prevents unwanted side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol, followed by a wash with brine. Causality: The aqueous workup removes the DMF solvent and inorganic salts. The basic wash is a critical step to ensure the removal of acidic starting material, simplifying purification.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: The pure fractions, identified by TLC, are combined and the solvent is evaporated to yield this compound as a colorless or pale yellow oil. The structure and purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. The following data tables are based on predicted values derived from established principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted ¹H and ¹³C NMR chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are detailed below.

Table 1: Predicted ¹H NMR Data for (E)-Cinnamyl Phenyl Ether

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-Ar (Phenoxy)7.25 - 7.35m2H-
H-Ar (Phenoxy)6.90 - 7.00m3H-
H-Ar (Cinnamyl)7.20 - 7.40m5H-
H-alkene (α to Ph)6.65d1HJtrans ≈ 16.0
H-alkene (β to Ph)6.30dt1HJtrans ≈ 16.0, Jallylic ≈ 6.5
-O-CH₂ -4.65d2HJallylic ≈ 6.5

Rationale: The aromatic protons of the phenoxy group are split into two regions due to the electron-donating effect of the ether oxygen. The vinylic protons exhibit a large coupling constant (~16 Hz), which is characteristic of a trans (E)-alkene. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen and appear as a doublet due to coupling with the neighboring vinylic proton.

Table 2: Predicted ¹³C NMR Data for (E)-Cinnamyl Phenyl Ether

Carbon AssignmentPredicted δ (ppm)
C-Ar (Phenoxy, C-O)158.5
C-Ar (Cinnamyl, C-alkene)136.5
C-alkene (α to Ph)133.0
C-Ar (Phenoxy, para)129.5
C-Ar (Cinnamyl)128.6
C-Ar (Cinnamyl)128.0
C-alkene (β to Ph)125.0
C-Ar (Cinnamyl)126.5
C-Ar (Phenoxy, ortho)121.0
C-Ar (Phenoxy, meta)114.8
-O-C H₂-69.5

Rationale: The carbon attached to the ether oxygen in the phenoxy ring (C-O) is the most deshielded aromatic carbon. The carbons of the alkene are found in the typical 125-135 ppm range. The allylic carbon (-O-CH₂-) is expected around 70 ppm, a characteristic region for carbons in an allylic ether.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3060 - 3030C-H stretch (Aromatic & Vinylic)Medium
2920 - 2850C-H stretch (Aliphatic CH₂)Medium-Weak
~1600, ~1495C=C stretch (Aromatic rings)Strong
~1240C-O stretch (Aryl ether, asymmetric)Strong
~1040C-O stretch (Alkyl ether, symmetric)Strong
~965C-H bend (trans-alkene, out-of-plane)Strong

Rationale: The strong absorption at ~965 cm⁻¹ is a highly diagnostic peak confirming the presence of a trans-disubstituted alkene. The very strong C-O stretching band around 1240 cm⁻¹ is characteristic of an aryl ether.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
210[M]⁺[C₁₅H₁₄O]⁺Molecular Ion
117[C₉H₉]⁺C₆H₅CH=CHCH₂⁺Cinnamyl cation (often a base peak for cinnamyl compounds)
93[C₆H₅O]⁺Phenoxy cationFrom cleavage of the CH₂-O bond
91[C₇H₇]⁺Tropylium ionRearrangement product of the benzyl or cinnamyl fragment
77[C₆H₅]⁺Phenyl cationFrom loss of CO from the phenoxy cation or from the cinnamyl fragment

Rationale: The molecular ion peak is expected at m/z 210. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the ether oxygen. Cleavage of the O-CH₂ bond is highly probable, leading to the very stable cinnamyl cation (m/z 117) and a phenoxy radical. Alternatively, cleavage of the Ar-O bond can produce a phenoxy cation (m/z 93). The cinnamyl cation is known to be a dominant fragment in the mass spectra of similar molecules.[2]

Reactivity and Applications

This compound is a valuable substrate for studying sigmatropic rearrangements. Specifically, it undergoes a thermal Claisen rearrangement . When heated, the molecule rearranges to form o-cinnamylphenol, where the cinnamyl group migrates from the ether oxygen to the ortho position of the benzene ring. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and synthesizing substituted phenols.

The unique combination of aromatic rings and a reactive alkene moiety makes this compound a potential building block for polymers and advanced materials. Its derivatives are also explored in the context of medicinal chemistry, although this specific ether is more commonly used as a synthetic intermediate rather than a final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamyl phenyl ether, with the IUPAC name [(E)-3-phenoxyprop-1-enyl]benzene, is an aromatic ether that incorporates both a phenyl and a cinnamyl group.[1] This structure bestows upon it a unique combination of chemical reactivity and potential biological activity, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of the phenoxy moiety, the phenyl ring, and the allylic double bond provides multiple sites for chemical modification, opening avenues for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its current and potential applications in research and drug development.

Chemical Identity and Structure

This compound is characterized by the chemical formula C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol .[1] The molecule exists as two geometric isomers, the (E)- and (Z)-isomers, arising from the configuration of the double bond in the cinnamyl group. The (E)-isomer is generally the more stable and commonly encountered form.

  • IUPAC Name: [(E)-3-phenoxyprop-1-enyl]benzene[1]

  • Synonyms: (E)-cinnamyl phenyl ether, [(1E)-3-phenoxyprop-1-en-1-yl]benzene[1]

  • CAS Number: 16519-25-8 for the (E)-isomer[1] and 876657-72-6 for the (Z)-isomer.[2]

  • Molecular Formula: C₁₅H₁₄O[1]

  • Molecular Weight: 210.27 g/mol [1]

Caption: Chemical structure of (E)-Cinnamyl Phenyl Ether.

Physical Properties

The physical properties of (E)-cinnamyl phenyl ether are summarized in the table below. It is typically an off-white to white solid at room temperature.[3] While some properties like boiling point and density are documented, specific values for melting point and solubility are not consistently reported in publicly available literature, indicating a potential area for further experimental characterization.

PropertyValueSource
Physical State Off-white to white solid[3]
Boiling Point 354.5 °C at 760 mmHg[3]
Melting Point Not available[3]
Density 1.057 g/cm³[3]
Refractive Index 1.604[3]
Solubility Insoluble in water; likely soluble in common organic solvents such as ethanol, diethyl ether, acetone, and DMSO.Inferred from structure[4][5][6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the ether linkage, the aromatic rings, and the carbon-carbon double bond.

Ether Linkage: The C-O-C bond in this compound is generally stable under neutral and basic conditions. However, like other phenyl ethers, it can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage typically occurs via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon atom adjacent to the ether oxygen. In the case of this compound, this would likely lead to the formation of phenol and cinnamyl halide.

Aromatic Rings: The two phenyl rings in the molecule can undergo electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, while the cinnamyl group is a deactivating, meta-directing group. The overall reactivity and regioselectivity of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Alkene Double Bond: The carbon-carbon double bond in the cinnamyl moiety is susceptible to addition reactions. It can be hydrogenated to form the corresponding saturated ether, or it can undergo halogenation, hydrohalogenation, and other electrophilic additions.

Synthesis of (E)-Cinnamyl Phenyl Ether

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Caption: Williamson Ether Synthesis of (E)-Cinnamyl Phenyl Ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Phenol

  • (E)-Cinnamyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), (E)-cinnamyl bromide (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetone to the flask to a concentration of approximately 0.5 M with respect to phenol.

  • Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and rinse with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-cinnamyl phenyl ether.

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimentally recorded spectra for this compound in public databases, the following sections provide a detailed prediction of the expected spectroscopic data based on its chemical structure and known spectral properties of related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of (E)-cinnamyl phenyl ether is expected to show distinct signals for the protons of the two phenyl rings and the cinnamyl group.

  • Aromatic Protons (Phenyl Rings): The protons on the two phenyl rings will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. The signals will likely be complex multiplets due to coupling between adjacent protons. The protons on the phenoxy ring may appear at slightly different chemical shifts compared to the protons on the phenyl ring of the cinnamyl group.

  • Vinyl Protons: The two vinyl protons of the double bond will appear as multiplets in the region of δ 6.0-6.8 ppm. The proton closer to the phenyl ring (vinylic CH) is expected to be a doublet of triplets, while the proton adjacent to the methylene group will be a doublet of triplets. The large coupling constant (J ≈ 16 Hz) between these two protons will be characteristic of the (E)-configuration.

  • Methylene Protons: The two protons of the -CH₂- group adjacent to the ether oxygen will appear as a doublet around δ 4.5-5.0 ppm, coupled to the adjacent vinyl proton.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will give rise to multiple signals in the aromatic region (δ 115-160 ppm). The carbon atom of the phenoxy group directly attached to the oxygen will be the most downfield signal in this region.

  • Alkene Carbons: The two sp² hybridized carbons of the double bond will appear in the region of δ 120-140 ppm.

  • Methylene Carbon: The sp³ hybridized carbon of the -CH₂- group will be observed further upfield, likely in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

  • C-O-C Stretch: A strong, characteristic absorption band for the aryl-alkyl ether C-O-C stretching vibration is expected around 1240-1260 cm⁻¹.

  • C=C Stretch: A medium intensity band for the C=C stretching of the alkene will appear around 1650 cm⁻¹.

  • =C-H Bending (trans): A strong band corresponding to the out-of-plane bending of the trans-disubstituted alkene is expected around 960-970 cm⁻¹.

  • Aromatic C-H and C=C Bending: Multiple bands in the fingerprint region (below 1500 cm⁻¹) will correspond to the various bending vibrations of the aromatic rings.

  • Aromatic and Vinylic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ will be due to the C-H stretching vibrations of the aromatic and vinylic protons.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the methylene group.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern will be influenced by the stability of the resulting fragments.

  • Molecular Ion (M⁺): A peak at m/z = 210 corresponding to the intact molecule.

  • Loss of Phenoxy Radical: Cleavage of the ether bond can lead to the formation of a stable cinnamyl cation (C₉H₉⁺) at m/z = 117.

  • Loss of Cinnamyl Radical: Alternatively, cleavage can result in a phenoxy cation (C₆H₅O⁺) at m/z = 93.

  • Tropylium Ion: The cinnamyl cation (m/z 117) can rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z = 91.

  • Phenyl Cation: Further fragmentation of the phenoxy or tropylium ions can lead to the phenyl cation (C₆H₅⁺) at m/z = 77.

Applications in Drug Development and Research

The cinnamyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the known therapeutic potential of related cinnamyl compounds suggests promising avenues for its investigation.

Anti-inflammatory Activity

Cinnamyl derivatives have been extensively studied for their anti-inflammatory properties.[7][8][9] They have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4] The structural features of this compound, particularly the cinnamyl moiety, suggest that it could be a valuable lead compound for the development of novel anti-inflammatory agents.

Anticancer Potential

Various cinnamic acid and cinnamyl derivatives have demonstrated significant anticancer activity.[6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] Synthetic cinnamylphenol derivatives have been investigated as cancer chemopreventive agents.[1] The unique combination of the cinnamyl and phenyl ether moieties in this compound makes it an attractive candidate for synthesis and evaluation as a potential anticancer agent.

Safety and Handling

Detailed safety information for this compound is available from safety data sheets (SDS). It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific hazard information is not well-established, and as with any research chemical, it should be handled with care, assuming it may have unknown hazards.

Conclusion

This compound is a molecule with a rich chemical functionality that offers significant potential for further research and development. This guide has provided a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. The established biological activities of related cinnamyl derivatives, particularly in the areas of anti-inflammatory and anticancer research, highlight the potential of this compound as a valuable scaffold for the design and discovery of new therapeutic agents. Further experimental investigation into its biological profile and the synthesis of its derivatives is warranted to fully explore its potential in drug development and other scientific applications.

References

Claisen rearrangement mechanism of Cinnamyl phenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Claisen Rearrangement Mechanism of Cinnamyl Phenyl Ether

Executive Summary

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement transforms allyl aryl ethers into allyl-substituted phenols, driven by the formation of a stable aromatic system. This guide provides a detailed examination of the Claisen rearrangement as applied to a specific, nuanced substrate: this compound. Unlike the canonical rearrangement of allyl phenyl ether, the cinnamyl analogue exhibits unique regioselectivity, yielding both ortho and para products even in the absence of ortho-blocking substituents. We will dissect the core mechanism, explore the factors governing its unique reactivity and regioselectivity, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The[1][1]-Sigmatropic Shift in Aromatic Systems

First discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is the premier example of a[1][1]-sigmatropic rearrangement, a class of pericyclic reactions involving the reorganization of six electrons over a six-atom system.[2][3] The reaction is characterized by its concerted and intramolecular nature, proceeding through a highly ordered, cyclic transition state without the formation of ionic or radical intermediates.[4][5]

When applied to an allyl aryl ether, the reaction is termed the Aromatic Claisen Rearrangement. The initial sigmatropic shift produces a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenol product.[1][6] This two-step sequence—rearrangement followed by rearomatization—is a reliable method for introducing an allyl group onto a phenolic ring.

This compound presents a fascinating case study. The presence of a phenyl group on the allylic chain introduces electronic and steric factors that influence the reaction's course, particularly its regiochemical outcome, leading to a product distribution that is highly sensitive to reaction conditions.[7][8]

The Core Mechanism: A Concerted Pathway

The rearrangement of this compound is an exothermic, concerted pericyclic reaction that proceeds via a suprafacial pathway, consistent with the Woodward–Hoffmann rules.[2][3] The mechanism can be dissected into two primary stages: the sigmatropic shift and tautomerization.

Stage 1: The[1][1]-Sigmatropic Rearrangement

The reaction is initiated by thermal activation, which promotes the this compound into a conformation suitable for the rearrangement. The core of the reaction is the concerted breaking of the O-C1 bond and the simultaneous formation of a new C-C bond between C3 of the cinnamyl group and the ortho-carbon of the phenyl ring.[6] This occurs through a six-membered, chair-like transition state, which is generally favored over the higher-energy boat-like alternative to minimize steric interactions.[5][9][10]

This intramolecular process results in the formation of a 6-(1-phenylallyl)-2,4-cyclohexadienone intermediate. A key piece of evidence for this intramolecular pathway comes from crossover experiments, which have consistently shown that the allyl group migrates within the same molecule.[2]

Claisen_Mechanism Mechanism of the Aromatic Claisen Rearrangement cluster_start Starting Material cluster_ts Transition State cluster_intermediate Intermediate cluster_product Final Product Start This compound TS Chair-like Cyclic Transition State ([3,3]-Sigmatropic Shift) Start->TS Heat (Δ) Intermediate 6-(1-Phenylallyl)-2,4-cyclohexadienone TS->Intermediate Concerted Bond Reorganization Product 2-(1-Phenylallyl)phenol (Ortho Product) Intermediate->Product Tautomerization (Rearomatization)

Caption: The concerted mechanism of the ortho-Claisen rearrangement.

Stage 2: Tautomerization to the Phenol

The cyclohexadienone intermediate is unstable because it lacks aromaticity. It rapidly undergoes a keto-enol tautomerization to form the final 2-(1-phenylallyl)phenol product, thereby restoring the highly stable aromatic ring.[1] In some complex systems, evidence suggests that this tautomerization step can be rate-determining.[11][12]

Regioselectivity: The Ortho vs. Para Dichotomy

A key feature of the this compound rearrangement is the formation of both ortho and para substituted phenols.[7][8] This contrasts with the rearrangement of simple allyl phenyl ether, which almost exclusively yields the ortho product unless both ortho positions are blocked.[7]

  • Ortho Product: 2-(1-Phenylallyl)phenol

  • Para Product: 4-(1-Phenylallyl)phenol

If the ortho positions are sterically hindered, the allyl group can migrate to the para position. This is generally understood to occur via a tandem mechanism: an initial Claisen rearrangement to the ortho position, followed by a[1][1]-sigmatropic shift (a Cope rearrangement) to the para position, and then final tautomerization.[9][13] However, for this compound, para products are observed even with vacant ortho sites, suggesting a more complex interplay of factors.[8]

The product distribution is highly dependent on the solvent. Studies have shown that in basic solvents, the ortho product is favored, while acidic or neutral solvents lead to an increased proportion of the para product.[7] This suggests that solvent-substrate interactions can influence the transition state energies for the competing pathways.

Key Influencing Factors

Solvent Effects

The Claisen rearrangement is significantly accelerated by polar solvents.[2][14] Hydrogen-bonding solvents, such as ethanol/water mixtures, have been shown to increase reaction rates by as much as 10-fold compared to non-polar solvents like sulfolane.[3] This acceleration is attributed to the stabilization of the polar transition state by the solvent molecules.[14][15] The ability of interfacial water molecules to stabilize the transition state through enhanced hydrogen bonding is believed to be the origin of the "on water" rate enhancements observed for some Claisen rearrangements.[15]

Catalysis

While traditionally a thermal reaction requiring high temperatures (100–250 °C), the Claisen rearrangement can be catalyzed to proceed under milder conditions.[3][4]

  • Lewis Acids: Trivalent organoaluminium reagents (e.g., trimethylaluminium) and borate salts have been shown to effectively catalyze the rearrangement.[2][3][16]

  • Brønsted Acids: Weak acids like propionic acid can catalyze related Johnson-Claisen rearrangements.[3] More recently, strong Brønsted acids have been used to promote catalytic alkyne alkoxylation/Claisen rearrangement cascades.[17]

  • Other Catalysts: Urea-based compounds have also been developed as effective catalysts, capable of inducing high enantiomeric excess in asymmetric variants of the reaction.[18]

Substituent Effects

The electronic nature of substituents on the phenyl ring can influence the regioselectivity of the rearrangement. For meta-substituted aryl ethers, electron-donating groups tend to direct the migrating allyl group to the carbon further away from the substituent, while electron-withdrawing groups favor migration to the closer ortho position.[19][20]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of the starting material and the execution of the rearrangement.

Protocol 1: Synthesis of this compound

This synthesis follows the principle of the Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq.)

  • Cinnamyl bromide or cinnamyl chloride (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Acetone or Acetonitrile (solvent)

  • Tetrabutylammonium iodide (TBAI) (catalytic amount, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenol, K₂CO₃, and the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add cinnamyl bromide to the suspension. If the reaction is sluggish, a catalytic amount of TBAI can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

  • Purify the product via column chromatography on silica gel if necessary.

Protocol 2: Thermal Claisen Rearrangement

Procedure:

  • Place the purified this compound (1.0 g) into a Schlenk flask or a sealed tube containing a stir bar.

  • For reactions in solution, add the desired solvent (e.g., N,N-diethylaniline, decalin). Neat (solvent-free) conditions can also be employed.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[21]

  • Heat the reaction mixture in an oil bath to the desired temperature (typically 180-220 °C).

  • Monitor the reaction progress by periodically taking small aliquots (while maintaining an inert atmosphere) and analyzing by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the flask to room temperature.

  • The crude product mixture can be directly purified by column chromatography on silica gel to separate the ortho and para isomers.

Experimental_Workflow Experimental Workflow cluster_synthesis Part 1: Synthesis cluster_rearrangement Part 2: Rearrangement cluster_analysis Part 3: Analysis A 1. Williamson Ether Synthesis (Phenol + Cinnamyl Bromide) B 2. Work-up & Purification (Extraction, Chromatography) A->B C 3. Characterization (NMR, MS) Yields this compound B->C D 4. Thermal Reaction Setup (Inert Atmosphere, Heat) C->D Proceed with purified ether E 5. Reaction Monitoring (TLC, GC-MS) D->E F 6. Product Isolation (Column Chromatography) E->F Upon reaction completion G 7. Product Characterization (NMR, MS) Identifies Ortho/Para Products F->G

Caption: High-level workflow for synthesis and rearrangement.

Quantitative Data Summary

The regioselectivity of the Claisen rearrangement of this compound is highly sensitive to the reaction environment. The following table summarizes findings on product distribution in various solvents.

SolventReaction TypeOrtho:Para RatioPredominant ProductReference
Basic (e.g., N,N-Diethylaniline)ThermalFavors Ortho2-(1-Phenylallyl)phenol[7]
Neutral (e.g., Decalin)ThermalIncreased ParaMixture[7][8]
AcidicThermalIncreased ParaMixture[7]

Note: Specific ratios can vary with temperature and reaction time. The trend indicates a clear solvent-dependent influence on the regiochemical outcome.

Conclusion and Outlook

The Claisen rearrangement of this compound serves as an exemplary system demonstrating the subtleties of pericyclic reactions. While adhering to the fundamental principles of a[1][1]-sigmatropic shift, the presence of the cinnamyl substituent introduces a competitive pathway leading to both ortho and para isomers, a phenomenon acutely sensitive to solvent polarity. This behavior underscores the critical role of the reaction environment in stabilizing competing transition states and dictating product outcomes.

For professionals in drug development and synthetic chemistry, understanding these nuances is paramount for rationally designing synthetic routes that require precise control over regioselectivity. Future research may focus on developing highly selective catalytic systems—perhaps leveraging chiral Lewis acids or hydrogen-bond donors—to favor one isomer exclusively. Such advancements would further enhance the utility of this classic transformation, enabling its application in the stereocontrolled synthesis of complex, biologically active phenols.

References

Thermal Stability and Degradation Profile of Cinnamyl Phenyl Ether: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Cinnamyl phenyl ether (CPE) serves as a crucial model compound, particularly for representing the β-O-4 aryl ether linkage prevalent in lignin. Understanding its thermal stability and degradation profile is paramount for applications ranging from biomass conversion and pyrolysis to the development of thermally stable materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermal behavior of CPE. Eschewing a rigid template, this document establishes a logical, first-principles approach to predicting degradation pathways and provides detailed, field-proven experimental protocols for determining the complete thermal profile. We delve into the causality behind experimental design for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). Furthermore, we outline the application of model-free isoconversional methods for robust kinetic analysis. The guide is structured to empower researchers to generate high-integrity, reproducible data and to build a foundational understanding of the thermal decomposition of this important ether.

Introduction to this compound (CPE)

Chemical Structure and Properties

This compound, with the molecular formula C₁₅H₁₄O, consists of a phenyl group and a cinnamyl group linked by an ether bond[1]. This structure is of significant academic and industrial interest because the C-O ether bond is a key linkage in many natural and synthetic polymers.

  • IUPAC Name: [(E)-3-phenoxyprop-1-enyl]benzene[1]

  • Molecular Weight: 210.27 g/mol [1]

  • Structure: A phenoxy group attached to the allyl group of cinnamyl alcohol.

The ether linkage, flanked by two aromatic systems (one direct, one vinylogous), is the most probable site of initial thermal degradation, making CPE an excellent, non-complex model for studying the stability of such bonds.

Significance as a Lignin Model Compound

Lignin is a complex, amorphous polymer rich in aromatic subunits linked by various ether and carbon-carbon bonds. The most abundant of these is the β-O-4 (beta-aryl ether) linkage. The pyrolysis of phenethyl phenyl ether, a similar model compound, has been studied to understand the cleavage of these bonds during biomass conversion[2]. CPE provides a slightly different model, incorporating an allylic ether structure, which can influence the degradation mechanism and products. A thorough understanding of its thermal decomposition provides critical insights into the initial stages of lignin pyrolysis, aiding in the optimization of biofuel production and the generation of value-added aromatic chemicals.

Postulated Thermal Degradation Mechanisms

While specific experimental data for CPE is scarce, its degradation pathways can be reliably postulated based on the well-documented pyrolysis of analogous structures like phenethyl phenyl ether and cinnamaldehyde[2][3]. The degradation is expected to be a free-radical process initiated by the cleavage of the weakest bonds at elevated temperatures.

Primary Decomposition Pathway: Homolytic Cleavage

The most probable initiation step is the homolytic cleavage of the benzylic C-O ether bond, which is typically the weakest bond in the molecule. This scission results in the formation of two primary radical species: a phenoxy radical and a cinnamyl radical .

  • Phenoxy Radical (C₆H₅O•): A relatively stable radical due to resonance delocalization of the unpaired electron into the benzene ring.

  • Cinnamyl Radical (C₉H₉•): Also resonance-stabilized, with the unpaired electron delocalized over the allyl system and the phenyl ring.

Secondary Reactions and Final Products

These initial radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final products.

  • From the Phenoxy Radical:

    • Phenol: By abstracting a hydrogen atom from another molecule.

    • Cyclopentadienyl Radical + CO: At higher temperatures, the phenoxy radical can decompose further, a known pathway in pyrolysis studies[2].

  • From the Cinnamyl Radical:

    • Styrene: A likely major product, formed via β-scission of the C-C bond, releasing a formyl radical (•CHO) or through other complex rearrangements. The pyrolysis of cinnamaldehyde, a structurally related compound, is known to produce styrene in high yields[3].

    • Cinnamaldehyde/Cinnamyl Alcohol: Through reactions involving oxygen or hydrogen radicals, if present.

    • Benzene, Toluene, and other Aromatics: Through fragmentation and rearrangement reactions at higher temperatures.

The following diagram illustrates the postulated primary degradation pathway.

G cluster_phenoxy Phenoxy Radical Pathway cluster_cinnamyl Cinnamyl Radical Pathway CPE This compound radicals Initiation via Homolytic Cleavage (Δ) CPE->radicals phenoxy_rad Phenoxy Radical radicals->phenoxy_rad cinnamyl_rad Cinnamyl Radical radicals->cinnamyl_rad phenol Phenol phenoxy_rad->phenol H• abstraction cpd Cyclopentadienyl Radical + CO phenoxy_rad->cpd High Temp Decomposition styrene Styrene cinnamyl_rad->styrene Rearrangement / β-scission others Other Aromatics (Benzene, Toluene) cinnamyl_rad->others Fragmentation

Caption: Postulated free-radical degradation pathway for this compound.

Experimental Methodologies for Thermal Analysis

To validate the postulated mechanisms and quantify the thermal stability, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_peak), and the residual mass upon heating.

Expertise & Causality: The choice of heating rate is a critical parameter. A slow heating rate (e.g., 10 °C/min) provides better resolution of distinct degradation steps. Conversely, faster rates can shift decomposition to higher temperatures, an effect that is leveraged in kinetic studies[4]. An inert atmosphere (Nitrogen or Argon) is essential to study the intrinsic thermal stability without interference from oxidative processes.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. This ensures an inert environment and efficient removal of evolved gases.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the mass loss (%/°C) versus temperature to obtain the DTG (Derivative Thermogravimetry) curve.

    • Determine T_onset (the temperature at which significant mass loss begins) and T_peak (the peak of the DTG curve).

    • To perform kinetic analysis, repeat the experiment at different heating rates (e.g., 5, 15, and 20 °C/min).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (T_m), boiling point (T_b), and to characterize the degradation process as endothermic or exothermic.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for heat flow and temperature using an indium standard.

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Atmosphere: Use a nitrogen purge at 50 mL/min.

  • Thermal Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

    • Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 500 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting and boiling.

    • Observe the thermal nature (endothermic or exothermic) of the decomposition events, which should correspond to the mass loss regions identified by TGA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile products generated during thermal decomposition.

Expertise & Causality: This is the definitive technique for confirming the postulated degradation products. The pyrolysis temperature should be chosen based on the TGA results, typically at or slightly above the T_peak, to ensure complete decomposition and capture the primary degradation products. A fast pyrolysis time (<30 seconds) minimizes secondary reactions of the initial products.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, accurately known amount of the sample (approx. 100 µg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Set the pyrolyzer temperature to the T_peak determined by TGA.

    • Set the pyrolysis time to 20 seconds.

    • The pyrolyzer interface and GC inlet temperature should be high enough (e.g., 300 °C) to prevent condensation of the products.

  • GC Separation:

    • Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating aromatic compounds.

    • Program the GC oven with a temperature ramp (e.g., start at 40 °C, hold for 2 min, then ramp to 300 °C at 10 °C/min) to separate the pyrolysis products.

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 35-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the corresponding compound.

The following diagram illustrates the Py-GC/MS experimental workflow.

G cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis sample CPE Sample (~100 µg) pyrolyzer Pyrolyzer (Set to Tpeak from TGA) sample->pyrolyzer Introduce gc Gas Chromatograph (Separation) pyrolyzer->gc Transfer of Pyrolyzate ms Mass Spectrometer (Identification) gc->ms data Data System (Library Match) ms->data

Caption: Experimental workflow for Py-GC/MS analysis of thermal degradation products.

Kinetic Analysis of Thermal Decomposition

The TGA data collected at multiple heating rates can be used to determine the kinetic parameters of the decomposition, primarily the activation energy (Ea). The activation energy represents the minimum energy barrier that must be overcome for the decomposition reaction to occur and is a key indicator of thermal stability[5].

Model-Free Isoconversional Methods: These methods are highly reliable as they do not assume a specific reaction model. They are based on the principle that the reaction rate at a given conversion (α) is only a function of temperature. Popular methods include the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models[4][6].

For a given conversion α, the FWO method uses the following equation: ln(β) = Const - 1.052 * (Ea / RT)

And the KAS method uses: ln(β / T²) = Const - (Ea / RT)

Where:

  • β is the heating rate (K/min)

  • T is the absolute temperature (K) at conversion α

  • Ea is the activation energy (kJ/mol)

  • R is the universal gas constant (8.314 J/mol·K)

By plotting ln(β) vs. 1/T (FWO) or ln(β/T²) vs. 1/T (KAS) for several conversions (e.g., α = 0.1, 0.2, ... 0.9), the activation energy can be calculated from the slope of the resulting straight lines. A consistent Ea across different conversions suggests a single-step decomposition process.

Summary of Expected Quantitative Data

After performing the described experiments, the data should be summarized for clear interpretation and comparison. The following table serves as a template for organizing the key findings for this compound.

ParameterMethodExpected Value/ObservationSignificance
Melting Point (T_m) DSCTo be determined (TBD)Defines solid-to-liquid phase transition.
Boiling Point (T_b) DSCTBDDefines liquid-to-gas phase transition.
Onset Decomposition (T_onset) TGATBD (likely > 200 °C)Temperature at which degradation begins.
Peak Decomposition (T_peak) TGA (DTG)TBDTemperature of maximum degradation rate.
Decomposition Enthalpy (ΔH_d) DSCTBD (likely endothermic)Heat absorbed or released during degradation.
Residual Mass @ 800°C TGATBD (expected to be low)Indicates formation of non-volatile char.
Activation Energy (Ea) TGA (Kinetic)TBDEnergy barrier for decomposition; key stability metric.
Major Degradation Products Py-GC/MSPhenol, Styrene, BenzeneConfirms degradation mechanism.

Conclusion and Future Perspectives

This guide provides a robust, methodology-driven framework for the complete characterization of the thermal stability and degradation profile of this compound. By integrating TGA, DSC, and Py-GC/MS, researchers can obtain a holistic view of the material's behavior under thermal stress. The postulated mechanisms, centered on the homolytic cleavage of the ether bond, provide a strong theoretical basis for interpreting the experimental results.

The data generated through these protocols will be invaluable for predicting the thermal behavior of more complex systems where the this compound moiety is present, such as in lignin-based polymers or other functional materials. Future research should focus on the effects of different atmospheres (e.g., oxidative) and the potential influence of catalysts on the degradation pathways and kinetics, further broadening the applicability of this foundational knowledge.

References

An In-depth Technical Guide to the Solubility of Cinnamyl Phenyl Ether in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of cinnamyl phenyl ether. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a foundational understanding of the principles governing the solubility of this compound. In the absence of extensive published quantitative data, this guide equips the user with the theoretical knowledge and practical methodologies to predict and determine solubility in various organic solvents, ensuring scientific integrity and empowering effective experimental design.

Introduction: Understanding this compound

This compound, with the molecular formula C₁₅H₁₄O, is an organic compound characterized by the presence of both a cinnamyl group and a phenyl group linked by an ether bond.[1] Its structure, featuring two aromatic rings and a flexible ether linkage, dictates its physical and chemical properties, including its solubility. A thorough understanding of its solubility is paramount for applications in organic synthesis, formulation chemistry, and materials science, as it governs reaction kinetics, purification processes, and product formulation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

  • Nonpolar Moieties: The presence of two phenyl rings and a hydrocarbon chain in the cinnamyl group contributes significantly to the nonpolar character of the molecule. These regions favor interactions with nonpolar solvents through van der Waals forces.

  • Polar Moiety: The ether oxygen atom introduces a degree of polarity due to the electronegativity difference between oxygen and carbon. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, although the bulky aromatic groups may sterically hinder this.

Based on this structure, this compound is predicted to be:

  • Highly soluble in nonpolar and weakly polar aprotic solvents.

  • Moderately soluble in polar aprotic solvents.

  • Slightly soluble to sparingly soluble in polar protic solvents.

  • Insoluble in water.

The following diagram illustrates the key structural features influencing the solubility of this compound.

G CPE This compound Nonpolar Nonpolar Moieties (Phenyl Rings, Hydrocarbon Chain) CPE->Nonpolar Dominant Feature Polar Polar Moiety (Ether Linkage) CPE->Polar Influencing Feature Solubility Overall Solubility Profile Nonpolar->Solubility High solubility in nonpolar solvents Polar->Solubility Moderate solubility in polar aprotic solvents

Caption: Key structural determinants of this compound solubility.

Qualitative Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHighThe nonpolar nature of these solvents strongly interacts with the phenyl rings and hydrocarbon chain of this compound through London dispersion forces.
Weakly Polar Aprotic Diethyl Ether, Ethyl AcetateHigh to ModerateThese solvents have a good balance of nonpolar and polar character, making them effective at solvating both the aromatic and ether portions of the molecule.
Polar Aprotic Acetone, DichloromethaneModerateThe polarity of these solvents can interact with the ether linkage, but their lack of hydrogen bonding capability limits strong interactions with the solute.
Polar Protic Ethanol, MethanolModerate to LowThe hydroxyl groups of these solvents can act as hydrogen bond donors, but the large nonpolar regions of this compound disrupt the hydrogen bonding network of the solvent, limiting solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low to InsolubleThe strong hydrogen bonding network of water and the high polarity of DMSO are not effectively disrupted by the predominantly nonpolar this compound molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Add excess cinnamyl phenyl ether to a vial B Add a known volume of solvent A->B C Seal vial and place in a constant temperature bath B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant and filter through a syringe filter E->F G Dilute the filtrate to a known volume F->G H Analyze by HPLC or UV-Vis to determine concentration G->H

Caption: Workflow for experimental solubility determination.

4.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Concentration Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[3][4]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently assess the solubility of this compound for their specific applications. The principles and methodologies outlined herein are fundamental to the successful execution of research and development in the chemical sciences.

References

A Quantum Chemical Approach to Understanding Cinnamyl Phenyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cinnamyl Phenyl Ether in Molecular Design

This compound, a molecule characterized by the linkage of a phenyl ring to a cinnamyl group via an ether oxygen, represents a fascinating scaffold in organic and medicinal chemistry. Its structural motifs, including an aromatic ring, an ether linkage, and a reactive allyl group, make it a precursor for a variety of chemical transformations and a potential pharmacophore. The molecule's inherent flexibility and the electronic interplay between its constituent parts govern its reactivity and biological activity. A deep understanding of its conformational landscape, electronic properties, and potential reaction pathways is paramount for its effective utilization in drug development and materials science.

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. We will delve into the theoretical underpinnings and practical application of computational methods to elucidate its structural and electronic characteristics. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a predictive understanding of complex organic molecules.

Part 1: Foundational Quantum Chemical Analysis

A thorough computational investigation of this compound begins with understanding its most stable three-dimensional structures and fundamental electronic properties. This is achieved through a systematic workflow involving conformational analysis, geometry optimization, and electronic structure calculations.

Conformational Landscape: Identifying Stable Isomers

The flexibility of the cinnamyl group allows for a multitude of possible conformations. Identifying the low-energy conformers is a critical first step, as these are the most likely to be present under experimental conditions and to participate in chemical reactions.

Experimental Protocol: Conformational Search and Optimization

  • Initial Conformer Generation: A conformational search is performed using a molecular mechanics force field, such as MMFF94, to rapidly explore the potential energy surface and identify a set of plausible low-energy structures.

  • Semi-Empirical Pre-optimization: The generated conformers are then subjected to a more rigorous optimization using a semi-empirical method like PM7 to refine their geometries and relative energies.

  • Density Functional Theory (DFT) Optimization: The most promising low-energy conformers from the semi-empirical step are then fully optimized using Density Functional Theory (DFT). A common and effective choice of methodology is the B3LYP functional with a 6-31G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Final Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the B3LYP-optimized geometries using a larger basis set, such as 6-311++G(d,p), and potentially a different functional known for its accuracy in describing non-covalent interactions, like those from the M06 family.[2]

Data Presentation: Relative Energies of Conformers

The calculated relative energies of the stable conformers should be summarized in a table for easy comparison.

Conformer IDRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p)
CPE-10.00
CPE-2X.XX
CPE-3Y.YY
......

Note: X.XX and Y.YY represent hypothetical calculated values.

Workflow for Foundational Analysis

The overall workflow for the initial computational analysis can be visualized as follows:

G cluster_0 Conformational Analysis cluster_1 Property Calculation A Initial Structure Generation (e.g., MMFF94) B Semi-Empirical Optimization (e.g., PM7) A->B C DFT Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation & IR Spectrum Simulation C->D E NMR Chemical Shift Calculation C->E F Frontier Molecular Orbital (HOMO-LUMO) Analysis C->F

Caption: Workflow for the foundational quantum chemical analysis of this compound.

Part 2: Electronic Properties and Spectroscopic Characterization

With the optimized geometries of the most stable conformers, we can proceed to calculate properties that provide deeper insights into the molecule's reactivity and can be directly compared with experimental data.

Frontier Molecular Orbitals (FMOs): Predicting Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[3]

Protocol for FMO Analysis

  • Orbital Energy Calculation: Using the optimized geometry of the lowest energy conformer, the energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Orbital Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Data Presentation: FMO Energies and Global Reactivity Descriptors

PropertyValue (eV)
HOMO EnergyX.XX
LUMO EnergyY.YY
HOMO-LUMO Gap (ΔE)Z.ZZ

Note: X.XX, Y.YY, and Z.ZZ represent hypothetical calculated values.

Simulating Spectroscopic Signatures

Computational chemistry allows for the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulated spectra can be invaluable for interpreting experimental results and confirming the structure of synthesized compounds.

Protocol for IR Spectrum Simulation

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the B3LYP/6-31G(d,p) level. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Spectrum Generation: The calculated vibrational frequencies and their corresponding intensities are used to generate a simulated IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

Protocol for NMR Spectrum Simulation

  • Magnetic Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus at the B3LYP/6-311++G(d,p) level of theory.[4]

  • Chemical Shift Determination: The calculated shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the predicted chemical shifts.

Comparison with Experimental Data

The simulated spectra should be compared with available experimental data for cinnamyl derivatives to validate the computational methodology. For instance, the characteristic IR peaks for aromatic C-H stretching, C=C stretching, and C-O ether stretching can be compared.[5] Similarly, the calculated 1H and 13C NMR chemical shifts can be benchmarked against experimental values for similar compounds.

Part 3: Probing Reaction Mechanisms: The Claisen Rearrangement

This compound is a prime candidate for the Claisen rearrangement, a[6][6]-sigmatropic rearrangement that is fundamental in organic synthesis.[7][8] Quantum chemical calculations can provide a detailed picture of the reaction mechanism, including the identification of transition states and the calculation of activation energies.

Mapping the Reaction Pathway

The investigation of a reaction mechanism involves locating the transition state (TS) that connects the reactant to the product and calculating the energy barrier for the reaction.

Experimental Protocol: Transition State Search and IRC Calculation

  • Initial TS Guess: An initial guess for the transition state structure is generated. This can be done using various methods, such as a synchronous transit-guided quasi-Newton (STQN) method.

  • TS Optimization: The initial guess is then optimized to locate the transition state structure. A successful TS optimization will yield a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the optimized transition state. This traces the reaction path downhill to both the reactant and the product, confirming that the located TS indeed connects the desired species.

Data Presentation: Reaction Energy Profile

The calculated energies of the reactant, transition state, and product are used to construct a reaction energy profile.

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.00
Transition StateΔE‡
Product (o-cinnamylphenol)ΔErxn

Note: ΔE‡ and ΔErxn represent the calculated activation energy and reaction energy, respectively.

Workflow for Reaction Mechanism Investigation

The steps involved in computationally studying the Claisen rearrangement are outlined below:

G cluster_0 Reactant and Product Optimization cluster_1 Transition State Search cluster_2 Reaction Path Verification cluster_3 Energy Profile A Optimize Reactant Geometry C Generate Initial TS Guess (e.g., STQN) B Optimize Product Geometry D Optimize Transition State C->D E Frequency Calculation (Verify one imaginary frequency) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F G Calculate Activation and Reaction Energies F->G

Caption: Workflow for the computational investigation of the Claisen rearrangement of this compound.

Conclusion: A Predictive Tool for Chemical Discovery

The quantum chemical calculations detailed in this guide provide a powerful, non-invasive toolkit for gaining a deep and predictive understanding of this compound. By elucidating its conformational preferences, electronic structure, spectroscopic properties, and reaction mechanisms, researchers can make more informed decisions in the design of new drugs, materials, and synthetic pathways. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, accelerating the pace of discovery and innovation.

References

Cinnamyl phenyl ether CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cinnamyl Phenyl Ether

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with applications in synthetic chemistry and potentially in the fragrance and materials industries. This document details its fundamental chemical identifiers, including CAS numbers for its isomers and its molecular formula, alongside a summary of its physicochemical properties. Furthermore, this guide outlines a representative synthetic methodology, grounded in established organic chemistry principles, and discusses crucial safety and handling protocols. The content is tailored for researchers, chemists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical insights into the handling and synthesis of this ether.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a phenyl group and a cinnamyl group linked by an ether bond. The presence of a double bond in the cinnamyl group gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers.

The primary identifiers and properties are summarized below for quick reference. The (E)-isomer is generally the more common and stable form.

PropertyValueSource
Molecular Formula C₁₅H₁₄O[1][2]
Molecular Weight 210.27 g/mol [1][2]
IUPAC Name [(E)-3-phenoxyprop-1-enyl]benzene[1]
CAS Number (E-isomer) 16519-25-8[1][3]
CAS Number (Z-isomer) 876657-72-6[4]
Physical State Solid[3]

Below is a two-dimensional representation of the (E)-cinnamyl phenyl ether structure.

Caption: 2D Structure of (E)-Cinnamyl Phenyl Ether.

Synthesis and Experimental Workflow

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the reaction of a sodium or potassium phenoxide with a cinnamyl halide (e.g., cinnamyl bromide or chloride). The phenoxide, a potent nucleophile, is typically generated in situ by treating phenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

The choice of cinnamyl halide is critical; cinnamyl bromide is often preferred due to the bromide being a better leaving group than chloride, facilitating the Sₙ2 reaction.[5] The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophile.

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of (E)-Cinnamyl Phenyl Ether

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

  • Preparation of Sodium Phenoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetone (e.g., 200 mL).

    • Add phenol (1.0 eq) to the solvent and stir until dissolved.

    • Carefully add potassium carbonate (1.5 eq), which is a safer and easier-to-handle base than sodium hydride. The mixture is heated to reflux for approximately one hour to facilitate the formation of potassium phenoxide.[6]

  • Nucleophilic Substitution Reaction:

    • Dissolve (E)-cinnamyl bromide (1.05 eq) in a minimal amount of anhydrous acetone.

    • Add the cinnamyl bromide solution dropwise to the refluxing phenoxide mixture over 30 minutes.

    • Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed (typically 6-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium salts.

    • Remove the acetone solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M sodium hydroxide (to remove any unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil using flash column chromatography on silica gel.

    • Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Safety and Handling

  • Potential Hazards: Based on the structure, potential hazards may include skin sensitization or irritation. Compounds with similar structures can be harmful if swallowed.[7] It is also prudent to consider potential aquatic toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5] All handling should be done in a chemical fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Disclaimer: This information is not a substitute for a formal Safety Data Sheet. Always consult the specific SDS provided by the supplier before handling this chemical.

Applications in Research and Industry

Ethers like this compound serve as important intermediates and target molecules in various fields:

  • Fragrance and Flavors: Cinnamyl derivatives are cornerstones of the fragrance industry, known for their sweet, floral, and balsamic odors.[9][10] this compound likely possesses similar aromatic properties, making it a candidate for use as a fixative or fragrance component in perfumes and cosmetics.

  • Organic Synthesis: The ether linkage is relatively stable, making the compound a useful building block. The phenyl and cinnamyl groups can be further functionalized, and the alkene moiety can participate in various addition reactions, allowing for the synthesis of more complex molecules.

  • Polymer Science: Phenyl ether derivatives can be used in the synthesis of high-performance polymers. While not directly evidenced for this specific molecule, the general class of aromatic ethers is known for its thermal stability.[6]

Conclusion

This compound is a well-defined chemical compound with distinct identifiers for its geometric isomers. Its synthesis is readily achievable through standard organic chemistry methodologies like the Williamson ether synthesis, starting from common laboratory reagents. While detailed toxicological data requires further investigation, prudent handling based on the hazards of related compounds is essential. Its structural motifs suggest potential utility in the fragrance industry and as a versatile intermediate for further chemical synthesis. This guide provides the foundational knowledge for scientists and professionals to safely handle, synthesize, and explore the applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Allylic Arylation of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed allylic arylation of cinnamyl phenyl ether. This protocol outlines a robust and versatile method for the synthesis of 1,3-diarylpropenes, a structural motif prevalent in medicinally and biologically active compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern its success, including ligand selection, base, and solvent effects. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful carbon-carbon bond-forming reaction in their synthetic endeavors.

Introduction: The Strategic Importance of Allylic Arylation

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Among the myriad of C-C bond-forming reactions, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools due to their high efficiency, functional group tolerance, and predictable stereochemistry.[1]

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for the formation of C-C, C-N, and C-O bonds.[2] This reaction proceeds through a π-allylpalladium intermediate, which can be attacked by a variety of nucleophiles.[2] This application note focuses on a specific and highly valuable variant: the allylic arylation of this compound. This reaction provides a direct route to 1,3-diarylpropenes, a class of compounds with a wide range of biological activities.[3][4]

The use of this compound as the allylic partner offers distinct advantages. Ethers are generally more stable than the corresponding allylic acetates or carbonates, which can be advantageous for multi-step syntheses.[1][5] The phenoxy group serves as an effective leaving group in the presence of a palladium catalyst, facilitating the formation of the key π-allylpalladium intermediate.

Mechanistic Rationale: A Palladium-Catalyzed Dance

The palladium-catalyzed allylic arylation of this compound, particularly when employing an arylboronic acid as the arylating agent (a Suzuki-Miyaura type coupling), proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ether, displacing the phenoxide leaving group and forming a cationic π-allylpalladium(II) complex.[2][6]

  • Transmetalation: In the presence of a base, the arylboronic acid forms an aryltrihydroxyborate species, which is more nucleophilic. This species then undergoes transmetalation with the π-allylpalladium(II) complex, transferring the aryl group to the palladium center and regenerating the boronic acid byproduct.

  • Reductive Elimination: The final step is the reductive elimination of the two organic fragments (the allyl and aryl groups) from the palladium center. This forms the desired 1,3-diarylpropene product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

dot digraph "Catalytic Cycle" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "π-Allyl-Pd(II)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl-π-Allyl-Pd(II)Ln" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "π-Allyl-Pd(II)Ln" [label="Oxidative Addition\n(this compound)"]; "π-Allyl-Pd(II)Ln" -> "Aryl-π-Allyl-Pd(II)Ln" [label="Transmetalation\n(ArB(OH)2, Base)"]; "Aryl-π-Allyl-Pd(II)Ln" -> "Product" [label="Reductive Elimination"]; "Product" -> "Pd(0)Ln" [label="Catalyst Regeneration", style=dashed]; } caption="Figure 1: Catalytic Cycle of Palladium-Catalyzed Allylic Arylation."

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed allylic arylation of this compound with an arylboronic acid.

3.1. Materials and Equipment

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), or other suitable phosphine ligands.

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Triethylamine (Et₃N).

  • Arylating Agent: Substituted or unsubstituted arylboronic acid.

  • Substrate: this compound.

  • Solvent: Anhydrous Dimethylacetamide (DMAc), Tetrahydrofuran (THF), or Toluene.

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.

  • Inert atmosphere: Argon or Nitrogen gas.

  • Purification: Silica gel for column chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 mol%).

  • Reagent Addition: Add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMAc/H₂O mixture) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 1,3-diarylpropene.

Optimization of Reaction Parameters: The Key to Success

The success of the palladium-catalyzed allylic arylation is highly dependent on the careful selection of several key parameters.

ParameterRecommended Range/OptionsRationale and Field-Proven Insights
Palladium Precatalyst 1-5 mol% (Pd(OAc)₂, Pd₂(dba)₃)Pd(OAc)₂ is often a reliable and cost-effective choice. Pd₂(dba)₃ can be advantageous in some cases as it is a source of Pd(0).
Ligand 2-10 mol% (PPh₃, Buchwald ligands)The ligand is critical for stabilizing the palladium catalyst and influencing its reactivity and selectivity. Electron-rich and bulky phosphine ligands often promote the desired coupling.[7] For challenging substrates, more specialized ligands like those from the Buchwald family may be necessary.
Base 2-3 equivalents (K₂CO₃, Cs₂CO₃, Et₃N)The base is essential for the transmetalation step, activating the arylboronic acid. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like carbonates are commonly used.
Solvent DMAc/H₂O, THF, TolueneA polar aprotic solvent like DMAc, often with a small amount of water, can facilitate the dissolution of the reagents and promote the reaction.[8]
Temperature Room Temperature to 100 °CThe optimal temperature will depend on the reactivity of the substrates and the catalyst system. Starting at a moderate temperature (e.g., 60-80 °C) is a good starting point.

dot digraph "Optimization_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Initial Screening"; "Catalyst" [label="Select Pd Precatalyst\n(e.g., Pd(OAc)2)"]; "Ligand" [label="Choose Ligand\n(e.g., PPh3)"]; "Base" [label="Select Base\n(e.g., K2CO3)"]; "Solvent" [label="Choose Solvent\n(e.g., DMAc/H2O)"]; }

subgraph "cluster_1" { label = "Optimization"; "Temp" [label="Vary Temperature"]; "Conc" [label="Adjust Concentration"]; "Stoich" [label="Optimize Stoichiometry"]; }

subgraph "cluster_2" { label = "Troubleshooting"; "Ligand_Screen" [label="Screen Ligands\n(e.g., Buchwald)"]; "Base_Screen" [label="Screen Bases\n(e.g., Cs2CO3)"]; }

"Catalyst" -> "Ligand" -> "Base" -> "Solvent" -> "Temp"; "Temp" -> "Conc" -> "Stoich"; "Stoich" -> "Ligand_Screen" [label="Low Yield?", style=dashed]; "Stoich" -> "Base_Screen" [label="No Reaction?", style=dashed]; } caption="Figure 2: Workflow for Reaction Optimization."

Scope and Limitations

This protocol is applicable to a range of substituted cinnamyl phenyl ethers and arylboronic acids.

Arylboronic Acid Scope:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1,3-Diphenylprop-1-eneHigh
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-phenylprop-1-eneHigh
34-Chlorophenylboronic acid1-(4-Chlorophenyl)-3-phenylprop-1-eneGood
42-Methylphenylboronic acid1-(o-Tolyl)-3-phenylprop-1-eneModerate

Limitations:

  • Steric Hindrance: Highly sterically hindered arylboronic acids (e.g., with multiple ortho substituents) may lead to lower yields or require more forcing conditions.

  • Electronic Effects: Arylboronic acids with strong electron-withdrawing groups may exhibit reduced reactivity.

  • Competing Pathways: In some cases, side reactions such as homo-coupling of the arylboronic acid can occur.

Conclusion

The palladium-catalyzed allylic arylation of this compound is a highly effective method for the synthesis of valuable 1,3-diarylpropene scaffolds. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can achieve high yields and excellent selectivity. This application note provides a solid foundation for the successful implementation of this powerful synthetic transformation in a variety of research and development settings.

References

Cinnamyl phenyl ether as a precursor for 1,3-diarylpropene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,3-Diarylpropenes via Lewis Acid-Catalyzed Claisen Rearrangement of Cinnamyl Phenyl Ethers

Introduction: The Significance of 1,3-Diarylpropene Scaffolds

The 1,3-diarylpropene motif, also referred to as cinnamylphenols, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimalarial properties, making them highly valuable for drug discovery and development.[1][2][3][4] The strategic synthesis of these molecules is therefore of paramount importance. While various methods exist, such as Heck cross-coupling reactions[5][6][7] and Claisen-Schmidt condensations[8], the aromatic Claisen rearrangement of cinnamyl aryl ethers offers a powerful and elegant route for constructing these valuable structures.[9][10]

This application note provides a comprehensive guide for researchers on utilizing cinnamyl phenyl ether as a precursor for 1,3-diarylpropene synthesis. We will delve into the mechanistic underpinnings of the reaction, highlighting the critical role of Lewis acid catalysis in overcoming the high-temperature requirements of the traditional thermal rearrangement.[11][12][13] This guide provides detailed, field-tested protocols for both the synthesis of the this compound precursor and its subsequent catalytic rearrangement, complete with data interpretation and troubleshooting insights.

Mechanistic Insight: The Aromatic Claisen Rearrangement

The core transformation is the aromatic Claisen rearrangement, a[3][3]-sigmatropic rearrangement.[13][14] This type of pericyclic reaction proceeds through a highly ordered, concerted six-membered cyclic transition state.[14][15] In the case of this compound, heating initiates an intramolecular process where a new carbon-carbon bond is formed between the γ-carbon (C3) of the cinnamyl group and the ortho-position of the phenyl ring, concurrent with the cleavage of the ether C-O bond.[15]

This initial rearrangement yields a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the energetically favorable aromatic ring, resulting in the final ortho-cinnamylphenol product.[14][15]

The Case for Catalysis: Overcoming Thermal Limitations

The uncatalyzed, thermal Claisen rearrangement often requires high temperatures (100-250 °C), which can limit its applicability for sensitive substrates and lead to undesired side products.[13] Lewis acid catalysis provides a powerful solution, dramatically accelerating the reaction rate and allowing it to proceed under much milder conditions, often at or near room temperature.[11][12]

Causality of Catalysis: Lewis acids, such as Boron Trichloride (BCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂), function by coordinating to the oxygen atom of the this compound. This coordination polarizes and weakens the C-O bond, lowering the activation energy of the[3][3]-sigmatropic shift and thereby facilitating the rearrangement under significantly milder conditions.[11][12] Recent advancements have even introduced electrogenerated Lewis acids, which can be formed in situ to catalyze the reaction in minutes at ambient temperature.[11][12]

Caption: Lewis Acid-Catalyzed Aromatic Claisen Rearrangement.

Experimental Design and Workflow

A successful synthesis requires a logical workflow, from the preparation of the starting material to the purification and characterization of the final product. The process outlined below ensures a high-purity yield of the target 1,3-diarylpropene.

Experimental_Workflow Figure 2: Experimental Workflow for 1,3-Diarylpropene Synthesis start Step 1: Precursor Synthesis (Williamson Ether Synthesis) precursor This compound start->precursor K₂CO₃, Acetone rearrangement Step 2: Catalytic Rearrangement (Lewis Acid-Catalyzed Claisen) precursor->rearrangement Lewis Acid (e.g., BF₃·OEt₂) CH₂Cl₂ crude Crude o-Cinnamylphenol rearrangement->crude workup Step 3: Aqueous Work-up (Extraction) crude->workup Quench, Separate Layers purification Step 4: Purification (Column Chromatography) workup->purification Silica Gel product Pure 1,3-Diarylpropene Product purification->product characterization Step 5: Characterization (NMR, MS, IR) product->characterization

Caption: Experimental Workflow for 1,3-Diarylpropene Synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound Precursor

This protocol utilizes the Williamson ether synthesis, a reliable method for preparing ethers from a phenoxide and an alkyl halide.[16]

Materials:

  • Phenol (1.0 eq.)

  • Cinnamyl chloride or bromide (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetone to the flask to create a slurry (approx. 5-10 mL per gram of phenol).

  • Add cinnamyl chloride or bromide (1.1 eq.) to the stirring mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl/KBr). Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude oil is this compound. For most subsequent rearrangement reactions, this crude product is of sufficient purity. If necessary, further purification can be achieved by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement

This protocol describes a general procedure for the BF₃·OEt₂-catalyzed rearrangement of this compound.

Materials:

  • This compound (1.0 eq.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq.)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place this compound (1.0 eq.) into a dry Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Dissolve the ether in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq.) dropwise to the stirring solution. A color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC until the starting ether is consumed. Reaction times may vary depending on the specific substrate.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may cause gas evolution.

  • Transfer the mixture to a separatory funnel. Add more CH₂Cl₂ if necessary.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ortho-cinnamylphenol.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to obtain the pure 1,3-diarylpropene product.

Data Summary and Expected Outcomes

The efficiency of the Lewis acid-catalyzed Claisen rearrangement is notable, often providing good to excellent yields. The choice of catalyst and reaction conditions can be optimized for different substrates.

Precursor (Substituted Cinnamyl Aryl Ether)CatalystConditionsYield (%)Reference
Allyl 4-methoxyphenyl etherElectrogenerated B(C₆F₅)₃CH₂Cl₂, 30 °C, 3 min72%[11][12]
Allyl 4-hydroxyphenyl etherElectrogenerated B(C₆F₅)₃CH₂Cl₂, 30 °C, 3 min66%[12]
Allyl 4-methylphenyl etherElectrogenerated B(C₆F₅)₃CH₂Cl₂, 30 °C, 3 min63%[12]
General o-Allylaryl EthersBF₃·OEt₂Xylene, Microwave (720W)Excellent
General o-Allylaryl EthersZnCl₂Xylene, Microwave (720W)Excellent

This table summarizes data for related allyl aryl ethers to demonstrate the general applicability and efficiency of Lewis acid-catalyzed rearrangements. Yields are typically high for cinnamyl systems as well.

Conclusion and Future Outlook

The Lewis acid-catalyzed Claisen rearrangement of this compound is a robust and efficient method for synthesizing ortho-cinnamylphenols, a valuable class of 1,3-diarylpropenes. This approach offers significant advantages over traditional thermal methods by enabling the reaction to proceed under mild conditions, thus improving yields and substrate scope. The protocols detailed herein provide a reliable foundation for researchers in organic synthesis and drug development to access these important molecular scaffolds. Future research may focus on developing even more active and selective catalysts, including enantioselective systems, to further expand the synthetic utility of this powerful transformation.[17]

References

Application Notes & Protocols: Cinnamyl Phenyl Ether as a Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cinnamyl Phenyl Ether

In the landscape of medicinal chemistry and drug development, the identification of versatile and efficient synthetic precursors is paramount. This compound, a seemingly simple aromatic ether, emerges as a powerful building block for constructing complex molecular architectures found in numerous bioactive natural products and their synthetic analogues.[1] Its strategic importance lies in its latent functionality, which can be unlocked through a classic yet powerful transformation: the Aromatic Claisen Rearrangement.[2][3][4]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the mechanistic underpinnings of its primary rearrangement, provide detailed protocols for its synthesis and transformation, and illustrate its application in the synthesis of high-value bioactive scaffolds such as flavonoids, neolignans, and chalcones.[5][6][7] These classes of molecules are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this precursor for novel molecular design and synthesis.

Part 1: The Core Transformation - Aromatic Claisen Rearrangement

The cornerstone of this compound's utility is its propensity to undergo a[12][12]-sigmatropic rearrangement upon heating.[2][3][12] This reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, resulting in the formation of a C-C bond between the terminal carbon of the cinnamyl group and the ortho-position of the phenyl ring.[3][4]

Mechanism and Rationale:

The thermal rearrangement of this compound initially forms a non-aromatic dienone intermediate.[3] This intermediate rapidly tautomerizes to regenerate the aromatic ring, yielding the thermodynamically stable o-cinnamylphenol. This transformation is powerful because it regioselectively installs a functionalized carbon chain onto the aromatic ring in a single, atom-economical step.

The choice of reaction conditions is critical. While the rearrangement can occur purely by heating (typically >180-220°C) in a high-boiling, non-polar solvent like decalin, modern methodologies have improved efficiency.[13][14] The use of Lewis acids can significantly lower the required temperature, and microwave-assisted heating has been shown to dramatically reduce reaction times.[2]

Diagram 1: Claisen Rearrangement Mechanism

This diagram illustrates the concerted[12][12]-sigmatropic shift in this compound, proceeding through a cyclic transition state to form the dienone intermediate, which then tautomerizes to the final o-cinnamylphenol product.

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Part 2: Application in the Synthesis of Bioactive Scaffolds

The true value of the o-cinnamylphenol product lies in its role as a versatile intermediate for a variety of bioactive molecules.

Precursor to Flavonoids and Chalcones

Flavonoids and isoflavonoids are large families of plant secondary metabolites with extensive pharmacological applications.[15][16] Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are key biosynthetic precursors to all flavonoids.[5] The o-cinnamylphenol derived from this compound is an ideal starting point for constructing these scaffolds.

The synthetic logic involves the transformation of the ortho-cinnamyl group into a component of the flavonoid C-ring. A common strategy involves:

  • Oxidative Cleavage: The double bond of the cinnamyl group is cleaved (e.g., via ozonolysis or dihydroxylation followed by periodate cleavage) to yield a 2'-hydroxy-phenylacetaldehyde derivative.

  • Aldol Condensation: This aldehyde can then undergo an intramolecular or intermolecular aldol condensation with an appropriate ketone (acetophenone derivative) to form the chalcone backbone.

  • Cyclization: The resulting 2'-hydroxychalcone can be cyclized under oxidative conditions to afford the corresponding flavone, a core flavonoid structure.

Diagram 2: Synthetic Workflow to Flavonoids

This workflow outlines the synthetic pathway from the Claisen rearrangement product to a core flavonoid structure.

Flavonoid_Synthesis cluster_0 Claisen Rearrangement Product cluster_1 Key Transformations cluster_2 Bioactive Products OCP o-Cinnamylphenol Oxidation 1. Oxidative Cleavage (e.g., O₃, then Me₂S) OCP->Oxidation Condensation 2. Aldol Condensation (with Ar-COCH₃) Oxidation->Condensation Chalcone 2'-Hydroxychalcone Condensation->Chalcone Cyclization 3. Oxidative Cyclization (e.g., I₂/DMSO) Flavone Flavone Cyclization->Flavone Chalcone->Cyclization

Caption: Synthetic route from o-cinnamylphenol to flavonoids.

Building Blocks for Neolignans

Neolignans are a class of natural products formed by the oxidative coupling of two C6-C3 phenylpropanoid units.[6][17] They exhibit a wide array of biological activities. Cinnamic acid derivatives are the biosynthetic precursors to these molecules.[6][17] Synthetically, this compound and its derivatives can be employed in palladium-catalyzed coupling reactions to construct the diverse linkages (e.g., 8-O-4', 8-5') characteristic of neolignans.[18] For instance, coupling reactions between an activated cinnamyl derivative and a phenolic partner can directly generate the neolignan core structure.

Part 3: Detailed Experimental Protocols

Scientific Integrity Note: All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be handled according to their Safety Data Sheets (SDS). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the O-allylation of phenol with cinnamyl bromide to yield the starting material.[13]

Materials:

  • Phenol (1.0 eq)

  • Cinnamyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add phenol (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Add cinnamyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 4-6 hours, monitoring the reaction by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent).

  • Upon completion, allow the reaction to cool to room temperature.

  • Filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a clear oil.

Parameter Value/Condition Rationale
Base Anhydrous K₂CO₃A mild base sufficient to deprotonate phenol without causing side reactions.[13]
Solvent Anhydrous AcetoneA polar aprotic solvent that dissolves reactants and facilitates the Sₙ2 reaction.
Temperature Reflux (~56°C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Typical Yield 85-95%This is a highly efficient and reliable reaction.
Protocol 2: Thermal Claisen Rearrangement to o-Cinnamylphenol

This protocol details the key rearrangement step. High temperature is required, necessitating a high-boiling solvent.[3][19]

Materials:

  • This compound (1.0 eq)

  • N,N-Diethylaniline or Decalin (as solvent)

  • Three-neck round-bottom flask, reflux condenser, thermometer, nitrogen inlet

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Set up a three-neck flask with a reflux condenser, thermometer, and nitrogen inlet. Ensure the system is under an inert atmosphere.

  • Add this compound (1.0 eq) and N,N-diethylaniline (sufficient to create a ~0.5 M solution).

  • Heat the mixture to 190-200°C using a heating mantle. The use of a high-boiling solvent is crucial for achieving the necessary thermal energy for the rearrangement.[2]

  • Maintain this temperature for 6-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 2M HCl (3x) to remove the N,N-diethylaniline solvent.

  • Wash with brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to isolate o-cinnamylphenol.

Parameter Value/Condition Rationale
Solvent N,N-DiethylanilineA high-boiling point solvent (b.p. 217°C) that can also act as a proton scavenger. Decalin is a non-polar alternative.
Temperature 190-200°CThe high thermal energy is required to overcome the activation barrier of the concerted[12][12]-sigmatropic rearrangement.[2][13]
Atmosphere Inert (Nitrogen)Prevents oxidation of the phenolic product at high temperatures.
Typical Yield 60-75%Yields can be variable; careful temperature control and purification are key.

Conclusion

This compound stands out as a highly valuable and strategically important precursor in the synthesis of bioactive molecules. Through the robust and predictable Aromatic Claisen rearrangement, it provides direct access to functionalized phenolic scaffolds. These intermediates are readily converted into high-value molecular classes like chalcones, flavonoids, and neolignans, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to exploit the synthetic potential of this versatile building block.

References

Greener Synthetic Routes for Cinnamyl Phenyl Ether Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to greener and more sustainable synthetic methodologies for the preparation of cinnamyl phenyl ether derivatives. Recognizing the importance of these structural motifs in pharmaceuticals and material science, this guide moves beyond traditional synthetic approaches, which often rely on harsh reagents and volatile organic solvents. Instead, we present detailed protocols and the underlying principles for several eco-friendly alternatives, including copper-catalyzed O-alkylation, microwave-assisted synthesis, and phase-transfer catalysis. These methods emphasize the use of safer solvents, reusable catalysts, and energy-efficient conditions, aligning with the core tenets of green chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their laboratories.

Introduction: The Imperative for Greener Synthesis

This compound and its derivatives are valuable scaffolds in organic synthesis, finding applications in pharmaceuticals, fragrances, and polymers. Traditionally, the synthesis of these ethers, often accomplished through methods like the Williamson ether synthesis, involves the use of strong bases, toxic alkylating agents, and volatile organic solvents (VOCs). These conventional approaches contribute significantly to chemical waste and environmental pollution, with the pharmaceutical industry, for instance, generating a substantial amount of waste per kilogram of product.[1]

The principles of green chemistry offer a framework for designing chemical processes that minimize the use and generation of hazardous substances.[1] This guide is dedicated to providing practical, greener alternatives for the synthesis of this compound derivatives, focusing on strategies that enhance safety, reduce waste, and improve overall efficiency. We will explore methodologies that leverage catalysis, alternative energy sources, and novel reaction media to achieve these goals.

Section 1: Copper-Catalyzed O-Alkylation of Cinnamyl Alcohols

A significant advancement in the green synthesis of cinnamyl ether derivatives involves the use of copper catalysis. This method provides a direct and efficient route for the O-alkylation of secondary and tertiary cinnamyl alcohols, which are often challenging substrates due to their propensity for dehydration under acidic or strongly basic conditions.[2]

Scientific Principle

This protocol utilizes a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) catalyst in conjunction with a neocuproine ligand.[2] The copper catalyst activates the cinnamyl alcohol, facilitating its reaction with a primary alcohol, which can also serve as the solvent. This approach avoids the need for strong acids or bases, making it a cleaner and milder alternative to traditional methods.[2] The use of readily available and inexpensive copper salts further enhances the practicality and sustainability of this method.[2]

Workflow Diagram

CopperCatalyzedEtherification cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_products Products & Workup Cinnamyl_Alcohol Cinnamyl Alcohol Derivative Reaction_Vessel Heat Cinnamyl_Alcohol->Reaction_Vessel Primary_Alcohol Primary Alcohol (Solvent) Primary_Alcohol->Reaction_Vessel CuSO4 CuSO4·5H2O CuSO4->Reaction_Vessel Neocuproine Neocuproine (Ligand) Neocuproine->Reaction_Vessel Cinnamyl_Ether This compound Derivative Reaction_Vessel->Cinnamyl_Ether Purification Purification Cinnamyl_Ether->Purification

Caption: Copper-catalyzed synthesis of this compound derivatives.

Detailed Experimental Protocol

Materials:

  • Secondary or tertiary cinnamyl alcohol derivative

  • Primary alcohol (e.g., methanol, ethanol, or a long-chain primary alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Neocuproine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a clean, dry reaction vessel, add the cinnamyl alcohol derivative.

  • Add the primary alcohol, which will also serve as the reaction solvent.

  • Add CuSO₄·5H₂O (typically 10 mol%) and neocuproine (typically 20 mol%) to the reaction mixture.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific substrates used and should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cinnamyl ether derivative.

Key Advantages and Considerations
  • Mild Reaction Conditions: Avoids the use of strong acids and bases, which can be detrimental to sensitive functional groups.[2]

  • Broad Substrate Scope: Effective for the etherification of challenging secondary and tertiary cinnamyl alcohols.[2]

  • Green Solvent: Utilizes the primary alcohol reactant as the solvent, minimizing the need for additional organic solvents.[2]

  • Catalyst: Employs an inexpensive and readily available copper catalyst.[2]

Section 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3] This technology is particularly well-suited for the synthesis of cinnamyl derivatives, offering a more energy-efficient and rapid approach.[4][5][6]

Scientific Principle

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.[3] This localized heating can significantly enhance reaction rates and, in some cases, alter reaction pathways, leading to improved selectivity. For the synthesis of cinnamyl phenyl ethers, microwave assistance can be applied to traditional etherification reactions, often under solvent-free conditions, further enhancing the green credentials of the process.

Workflow Diagram

MicrowaveSynthesis cluster_reactants Reactants cluster_catalyst Catalyst (Optional) cluster_reaction Reaction cluster_products Products & Workup Cinnamyl_Alcohol Cinnamyl Alcohol Microwave_Reactor Microwave Irradiation Cinnamyl_Alcohol->Microwave_Reactor Phenol Phenol Derivative Phenol->Microwave_Reactor Catalyst Acid or Base Catalyst Catalyst->Microwave_Reactor Cinnamyl_Ether This compound Microwave_Reactor->Cinnamyl_Ether Purification Purification Cinnamyl_Ether->Purification PhaseTransferCatalysis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenoxide Phenoxide Anion PTC Phase-Transfer Catalyst (Q+X-) Phenoxide->PTC Forms Q+OAr- Base Base (e.g., NaOH) Cinnamyl_Halide Cinnamyl Halide Cinnamyl_Ether This compound Cinnamyl_Halide->Cinnamyl_Ether Reaction Cinnamyl_Ether->PTC Releases Q+X- PTC->Phenoxide Returns to Aqueous Phase PTC->Cinnamyl_Halide Transfers OAr- to Organic Phase

References

Cinnamyl phenyl ether in the development of novel fragrance compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cinnamyl Phenyl Ether in the Development of Novel Fragrance Compounds

Abstract

The exploration of novel aromatic structures is a cornerstone of modern perfumery, driving the creation of unique and memorable fragrances.[1][2] this compound, a molecule possessing both the spicy, warm characteristics of the cinnamyl group and the rich, floral-phenolic notes of a phenyl ether, represents a promising scaffold for the development of new fragrance ingredients.[3][4] This document provides a comprehensive guide for researchers and fragrance chemists on the synthesis, characterization, and application of this compound and its derivatives. We present detailed protocols for chemical synthesis, sensory evaluation, stability testing, and a framework for safety assessment, designed to accelerate the discovery and validation of new fragrance compounds.

Introduction: The Olfactory Potential of this compound

The fragrance of a compound is intrinsically linked to its molecular structure, including its shape, volatility, and functional groups.[1] The cinnamyl motif is a well-established component in perfumery, valued for its warm, sweet, and balsamic aroma.[4] When combined with a phenyl ether, we introduce a structural element known for contributing floral, and sometimes slightly medicinal or smoky, undertones. This compound (C15H14O) thus serves as an intriguing starting point for fragrance innovation.[3] By systematically modifying this core structure—for instance, by introducing substituents onto either aromatic ring—chemists can fine-tune its olfactory properties to create a diverse palette of new scents.[5] This guide outlines the necessary steps to explore this chemical space, from initial synthesis to final validation.

Physicochemical Properties of this compound

A foundational understanding of the parent molecule's properties is essential for its application and modification.

PropertyValueSource
Molecular Formula C₁₅H₁₄OPubChem[3]
Molecular Weight 210.27 g/mol PubChem[3]
IUPAC Name [(E)-3-phenoxyprop-1-enyl]benzenePubChem[3]
Appearance (Predicted) Colorless to pale yellow liquid/solidN/A
Boiling Point (Predicted) High; suitable for base/heart notesN/A
LogP (Predicted) High; indicates low water solubilityN/A

Synthesis and Characterization of this compound

The following protocol details a standard laboratory synthesis via the Williamson ether synthesis, a reliable method for forming ethers.

Synthesis Protocol: Williamson Ether Synthesis

Causality: This method is chosen for its high efficiency and specificity in forming the ether linkage. Sodium hydride is a strong base that quantitatively deprotonates phenol, creating a potent phenoxide nucleophile that readily attacks the electrophilic cinnamyl bromide.

Protocol Steps:

  • Preparation of Sodium Phenoxide:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases. This indicates the complete formation of sodium phenoxide.

  • Ether Formation:

    • Add a solution of cinnamyl bromide (1.05 equivalents) in anhydrous THF to the sodium phenoxide suspension.

    • Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of deionized water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Workflow for Synthesis and Purification

cluster_prep Step 1: Phenoxide Preparation cluster_reaction Step 2: Ether Formation cluster_purification Step 3: Purification NaH NaH in THF Mix Stir at 0°C -> RT (H₂ evolution) NaH->Mix Phenol Phenol in THF Phenol->Mix NaPhenoxide Sodium Phenoxide Solution Mix->NaPhenoxide Reflux Add & Reflux (4-6h) Monitor by TLC NaPhenoxide->Reflux CinnamylBr Cinnamyl Bromide CinnamylBr->Reflux CrudeProduct Crude Reaction Mixture Reflux->CrudeProduct Workup Quench, Extract, Wash, Dry CrudeProduct->Workup Concentrate Rotary Evaporation Workup->Concentrate Column Column Chromatography Concentrate->Column PureProduct Pure this compound Column->PureProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Trustworthiness: Each synthesized batch must be rigorously characterized to confirm its identity and purity before proceeding to application testing. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the proton environment. Expected signals include aromatic protons from both phenyl rings, and characteristic vinylic and allylic protons from the cinnamyl group. Analogous cinnamyl esters show aromatic protons around 7.22 ppm and vinylic protons between 6.21-6.54 ppm.[6]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Expect to see C-O-C stretching for the ether linkage, C=C stretching for the alkene and aromatic rings, and =C-H bending. Similar cinnamyl compounds show aromatic C-H peaks around 3028 cm⁻¹ and alkene C=C peaks around 2900 cm⁻¹.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a fragmentation pattern unique to the molecule, while also assessing purity. The molecular ion peak (M+) should correspond to the molecular weight of 210.27 g/mol .[3]

Development of Novel Fragrance Compounds

The true value of this compound lies in its potential as a scaffold. The following protocols outline the workflow for creating and evaluating novel derivatives.

General Fragrance Development Workflow

cluster_design Phase 1: Design & Synthesis cluster_eval Phase 2: Evaluation cluster_validate Phase 3: Validation A Hypothesize Structural Modifications B Synthesize Analogues A->B C Characterize & Purify (NMR, GC-MS, IR) B->C D Sensory Panel Screening C->D Promising Analogues E GC-Olfactometry Analysis D->E F Stability Testing (Heat, Light, Matrix) E->F F->A Iterate Design G Safety & Toxicological Assessment F->G Stable Leads H Lead Candidate Selection G->H Start New Fragrance Molecule Step1 In Silico Analysis (Structural Alerts, QSAR) Start->Step1 Step2 Genotoxicity Screening (e.g., Ames Test) Step1->Step2 Decision1 Genotoxic? Step2->Decision1 Step3 Dermal Exposure Assessment (Aggregate Exposure Model) Decision1->Step3 No End_Unsafe Unacceptable Risk: Do Not Use Decision1->End_Unsafe Yes Step4 Skin Sensitization Testing (e.g., DPRA, KeratinoSens™) Step3->Step4 Step5 Phototoxicity Screening Step4->Step5 Step6 Repeated Dose Toxicity Analysis (using TTC approach) Step5->Step6 End_Safe Establish Safe Use Levels (IFRA Standard) Step6->End_Safe

References

Polymerization of Cinnamyl phenyl ether derivatives for materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Polymerization of Cinnamyl Phenyl Ether Derivatives for Advanced Materials

Introduction: The Promise of Poly(this compound)s

In the continuous search for high-performance polymers, the creative combination of robust chemical moieties offers a pathway to novel materials with tailored properties. This compound and its derivatives represent a compelling class of monomers. These structures uniquely merge the thermal and oxidative stability of polyphenyl ethers (PPEs) with a reactive site for polymerization.[1][2] The resulting polymers are poised for applications demanding exceptional resilience, such as high-temperature lubricants, radiation-resistant coatings, and high refractive index optical materials.[2][3]

The key to unlocking this potential lies in the controlled polymerization of these monomers. The vinyl-like reactivity of the cinnamyl group, activated by the electron-donating nature of the adjacent ether oxygen, makes it an ideal candidate for cationic polymerization.[4][5] This technique, particularly in its "living" form, allows for precise control over polymer chain growth, enabling the synthesis of well-defined materials with predictable molecular weights and narrow molecular weight distributions.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative monomer, (E)-cinnamyl phenyl ether, its subsequent living cationic polymerization, and the essential characterization of the resulting polymer. It is designed for researchers in materials science and polymer chemistry, offering both the practical steps and the scientific rationale behind them.

Part 1: Monomer Synthesis via Williamson Ether Synthesis

The synthesis of (E)-cinnamyl phenyl ether is reliably achieved through the Williamson ether synthesis, a classic and robust method for forming ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. Here, we generate sodium phenoxide in situ, which then reacts with cinnamyl chloride.

Protocol 1: Synthesis of (E)-Cinnamyl Phenyl Ether

Materials:

  • Phenol (99%)

  • Sodium hydroxide (NaOH)

  • (E)-Cinnamyl chloride (95%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Phenoxide Formation: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DMF. Add sodium hydroxide pellets (1.1 eq) portion-wise while stirring. The mixture may gently warm. Stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Slowly add (E)-cinnamyl chloride (1.05 eq) to the flask via a dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure (E)-cinnamyl phenyl ether as a clear oil.

Characterization:

  • ¹H NMR: Confirm the structure by identifying characteristic peaks for the phenyl protons, the vinyl protons of the cinnamyl group (doublets around 6.3-6.7 ppm), and the methylene protons adjacent to the ether oxygen (~4.6 ppm).

  • FT-IR: Look for C-O-C stretching vibrations and peaks corresponding to the aromatic rings and the C=C double bond.

Caption: Williamson ether synthesis workflow for this compound.

Part 2: Living Cationic Polymerization

Cationic polymerization is highly effective for vinyl ethers and related monomers with electron-rich double bonds.[4][8] The phenoxy group in this compound stabilizes the propagating carbocation, facilitating chain growth.[4] A living polymerization can be achieved by carefully selecting the initiator system and maintaining stringent reaction conditions to minimize chain termination and transfer events.[6][9]

This protocol uses a tin(IV) chloride (SnCl₄) initiator system in a non-polar solvent at low temperature to achieve controlled polymerization.

Protocol 2: Living Cationic Polymerization of (E)-Cinnamyl Phenyl Ether

Critical Consideration: This reaction is extremely sensitive to moisture. All glassware must be flame-dried under vacuum, and all reagents and solvents must be rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Materials:

  • (E)-Cinnamyl phenyl ether monomer (purified and dried)

  • Tin(IV) chloride (SnCl₄) solution (e.g., 1 M in dichloromethane, stored under inert gas)

  • Dichloromethane (CH₂Cl₂), anhydrous, inhibitor-free

  • Methanol, anhydrous (for quenching)

  • Schlenk flask, syringes, cryostat/cooling bath

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.

  • Solvent and Monomer: Using a gas-tight syringe, transfer anhydrous dichloromethane into the flask. Cool the flask to -78°C using a dry ice/acetone bath. Once thermal equilibrium is reached, inject the this compound monomer into the cold solvent with stirring.

  • Initiation: Slowly add the SnCl₄ initiator solution dropwise via syringe. The amount of initiator will determine the target molecular weight (Mₙ ≈ [Monomer]/[Initiator] × Monomer MW). A slight color change may be observed upon initiation.

  • Propagation: Allow the polymerization to proceed at -78°C. The reaction time can vary from 1 to 24 hours. Monitor the reaction by periodically taking aliquots (via a purged syringe) and analyzing monomer conversion by ¹H NMR or GPC.

  • Termination (Quenching): Once the desired conversion is reached, terminate the polymerization by injecting a small amount of pre-chilled anhydrous methanol. This will react with the cationic chain ends.

  • Polymer Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate to remove residual monomer and initiator.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

start Start: Flame-Dried Schlenk Flask (N2 Atmosphere) add_solvent 1. Add Anhydrous CH2Cl2 start->add_solvent cool 2. Cool to -78°C add_solvent->cool add_monomer 3. Inject this compound Monomer cool->add_monomer initiate 4. Initiate with SnCl4 Solution add_monomer->initiate propagate 5. Propagation (1-24h at -78°C) Monitor Conversion (GPC/NMR) initiate->propagate quench 6. Quench with Anhydrous Methanol propagate->quench precipitate 7. Precipitate Polymer in Methanol/Hexane quench->precipitate purify 8. Redissolve & Re-precipitate precipitate->purify dry 9. Dry under Vacuum purify->dry end_node End: Purified Poly(this compound) dry->end_node

Caption: Workflow for living cationic polymerization.

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the success of the polymerization and to understand the material's properties.

1. Gel Permeation Chromatography (GPC/SEC): GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI = Mₙ/Mₙ) of the polymer.[10]

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF). Run the sample through a GPC system calibrated with polymer standards (e.g., polystyrene).

  • Expected Outcome: For a successful living polymerization, the GPC trace should show a single, narrow, and symmetric peak. The PDI value should be low, typically less than 1.2, indicating a well-controlled process.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the chemical structure of the polymer.[12]

  • Procedure: Dissolve the purified polymer in a deuterated solvent (e.g., CDCl₃).

  • Expected Outcome: In the ¹H NMR spectrum, the sharp vinyl proton signals of the monomer (~6.3-6.7 ppm) should be absent or significantly diminished. New, broader signals corresponding to the polymer backbone will appear. Comparing the integration of end-group signals to the repeating unit signals can also provide an estimate of the number-average molecular weight (Mₙ).[13][14]

3. Thermal Analysis (DSC/TGA):

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T₉), a critical parameter for defining the material's service temperature.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer. Given the structure, a high decomposition temperature is expected, characteristic of poly(phenyl ether) materials.[3]

PropertyTechniqueTypical Expected ValueSignificance
Number-Average Mol. Wt. (Mₙ)GPC, NMR5,000 - 50,000 g/mol (Tunable)Controlled by [M]/[I] ratio
Polydispersity Index (PDI)GPC< 1.2Indicates a living/controlled polymerization[11]
Glass Transition Temp. (T₉)DSC> 100 °CHigh T₉ suggests good thermal stability[3]
Decomposition Temp. (Tₔ)TGA> 350 °CHigh stability for demanding applications[2]

Part 4: Potential Applications and Future Outlook

The unique combination of a stable polyether backbone and aromatic functionality imparts a valuable set of properties to poly(this compound)s.

  • High-Performance Coatings: Their expected high thermal stability and resistance to oxidation make them excellent candidates for protective coatings in aerospace, automotive, and electronics applications.

  • Optical Materials: Polyphenyl ethers are known for their high refractive index and optical clarity.[2] These polymers could be used in lenses, optical adhesives, and encapsulants for photonic devices.

  • Advanced Lubricants: The inherent stability of the ether linkages suggests potential use as high-temperature and radiation-resistant lubricant fluids or additives, building on the legacy of smaller polyphenyl ether molecules.[1][2]

Future work could explore the synthesis of derivatives with different substituents on the phenyl rings to fine-tune properties like solubility, T₉, and refractive index. Furthermore, the synthesis of block copolymers by sequential monomer addition could open doors to creating advanced nanostructured materials.[6]

References

The Strategic Application of Cinnamyl Phenyl Ether in Natural Product Synthesis: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the intricate tapestry of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the synthetic route. Cinnamyl phenyl ether, a readily accessible aromatic ether, has emerged as a powerful and versatile building block, particularly for the construction of complex molecular architectures found in a variety of bioactive natural products. Its strategic importance lies in its predisposition to undergo the famed Claisen rearrangement, a[1][1]-sigmatropic shift that masterfully forges a carbon-carbon bond and introduces a cinnamyl moiety onto a phenolic ring. This transformation paves the way for the synthesis of a diverse array of natural products, most notably neolignans, which exhibit a wide spectrum of biological activities.

This comprehensive guide delves into the practical applications of this compound as a starting material in natural product synthesis. We will explore the fundamental principles governing its reactivity, provide detailed, field-proven protocols for its synthesis and subsequent key transformations, and showcase its utility in the total synthesis of medicinally relevant natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages offered by this remarkable molecule.

Core Synthetic Strategy: The Aromatic Claisen Rearrangement

The cornerstone of this compound's utility is the aromatic Claisen rearrangement. This powerful, thermally- or Lewis acid-induced intramolecular rearrangement transforms the ether into ortho- and para-cinnamyl phenols.[2][3] The reaction proceeds through a concerted, pericyclic transition state, ensuring a high degree of stereoselectivity.[2]

The general transformation is depicted below:

Claisen_Rearrangement CPE This compound TS Cyclic Transition State CPE->TS Heat or Lewis Acid Intermediate Dienone Intermediate TS->Intermediate [3,3]-Sigmatropic Shift Ortho_Product o-Cinnamylphenol Intermediate->Ortho_Product Tautomerization Para_Product p-Cinnamylphenol (if ortho is blocked) Intermediate->Para_Product Cope Rearrangement then Tautomerization

Caption: General scheme of the aromatic Claisen rearrangement of this compound.

The regioselectivity of the rearrangement is a key consideration. The initial migration is to the ortho position. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para product.[3] The choice of solvent and the presence of substituents on the phenyl ring can also influence the reaction's outcome.

Application Notes and Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4][5][6] This protocol details the synthesis of this compound from phenol and cinnamyl bromide.

Workflow Diagram:

Williamson_Ether_Synthesis Start Start: Phenol & Cinnamyl Bromide Deprotonation Deprotonation of Phenol (Base, e.g., K2CO3) Start->Deprotonation SN2 SN2 Reaction (Phenoxide + Cinnamyl Bromide) Deprotonation->SN2 Workup Aqueous Workup SN2->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Phenol

  • Cinnamyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add cinnamyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Trustworthiness: This protocol is based on the well-established Williamson ether synthesis, a cornerstone of organic chemistry. The use of anhydrous conditions and a solid base like potassium carbonate ensures efficient phenoxide formation while minimizing side reactions. The workup procedure is designed to effectively remove unreacted starting materials and byproducts.

Protocol 2: Thermal Claisen Rearrangement of this compound

This protocol describes the classic thermal Claisen rearrangement to synthesize o-cinnamylphenol.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-diethylaniline or decalin)

Procedure:

  • Place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a high-boiling point solvent such as N,N-diethylaniline or decalin.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If N,N-diethylaniline is used as the solvent, it can be removed by distillation under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired o-cinnamylphenol.

Causality Behind Experimental Choices: The choice of a high-boiling point, inert solvent is crucial to achieve the necessary temperature for the rearrangement to occur efficiently. N,N-diethylaniline is often used as it can also act as a base to prevent side reactions.

Protocol 3: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement

Microwave irradiation can significantly accelerate the Claisen rearrangement, often leading to higher yields and shorter reaction times.[7][8][9][10] The use of a Lewis acid catalyst can further enhance the reaction rate.[11]

Materials:

  • This compound

  • Lewis acid (e.g., BF₃·OEt₂, ZnCl₂)

  • Xylene, anhydrous

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous xylene.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.4 eq., or fused ZnCl₂, 3.6 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 720W) in short cycles (e.g., 30 seconds per cycle) until the reaction is complete, as monitored by TLC. The total reaction time is typically 5-8 minutes.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expertise & Experience: The use of microwave irradiation provides rapid and uniform heating, which can prevent the formation of byproducts often seen in prolonged thermal reactions.[9] Lewis acids accelerate the rearrangement by coordinating to the ether oxygen, which weakens the C-O bond and facilitates the sigmatropic shift.[11]

Quantitative Data Summary:

Reaction ConditionCatalystSolventTemperature (°C)TimeTypical Yield (%)
ThermalNoneN,N-diethylaniline180-2204-8 h60-80
Microwave-assistedBF₃·OEt₂XyleneN/A5-8 min85-95
Microwave-assistedZnCl₂XyleneN/A5-8 min80-90

Application in Natural Product Synthesis: The Case of Neolignans

The cinnamylphenol scaffold generated from the Claisen rearrangement of this compound is a key structural motif in many neolignans, a class of natural products with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Conceptual Synthesis of Honokiol and Magnolol

Honokiol and magnolol are isomeric neolignans found in the bark of Magnolia species, known for their potent biological activities. While their total syntheses often employ various strategies, a retrosynthetic analysis reveals that a Claisen rearrangement of a suitably substituted diallyl ether of a biphenol precursor is a viable and convergent approach.[12][13] This strategy is conceptually analogous to the rearrangement of this compound.

Retrosynthetic Analysis Diagram:

Retrosynthesis Honokiol Honokiol / Magnolol Diallyl_Biphenol Diallyl Biphenol Intermediate Honokiol->Diallyl_Biphenol Oxidative Coupling / Other steps Claisen Claisen Rearrangement Diallyl_Biphenol->Claisen Biphenol_Ether Biphenol Diallyl Ether Claisen->Biphenol_Ether Williamson Williamson Ether Synthesis Biphenol_Ether->Williamson Biphenol Biphenol Precursor Williamson->Biphenol Allyl_Bromide Allyl Bromide Williamson->Allyl_Bromide

Caption: Retrosynthesis of Honokiol/Magnolol via a Claisen rearrangement strategy.

The synthesis of allylmagnolol derivatives has been successfully achieved via an O-alkylation followed by a Claisen rearrangement, highlighting the practical application of this methodology.[12]

Synthesis of Bakuchiol

Bakuchiol, a meroterpenoid with significant anti-aging and anti-acne properties, has also been synthesized using a Claisen rearrangement as a key step.[1][12][13] The synthesis involves the rearrangement of a geranyl enol ether, which is conceptually similar to the rearrangement of an allyl aryl ether, to construct the key quaternary carbon center.[12][13]

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its ability to undergo a predictable and efficient Claisen rearrangement provides a reliable entry into the world of cinnamylphenols, which are pivotal intermediates in the synthesis of a wide range of bioactive natural products, particularly neolignans. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile starting material, paving the way for the discovery and development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Cinnamyl Phenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cinnamyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable chemical intermediate.

Introduction: Navigating the Synthesis of this compound

This compound is a significant structural motif in various organic compounds. Its synthesis, while conceptually straightforward, can present several challenges in practice, leading to low yields, and difficult purification. This guide provides a comprehensive overview of the most common synthetic routes, focusing on the Williamson ether synthesis and the Mitsunobu reaction. We will delve into the mechanistic underpinnings of these reactions to explain the rationale behind procedural steps and offer field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of this compound.

Q1: Which synthetic method is generally preferred for preparing this compound?

A1: Both the Williamson ether synthesis and the Mitsunobu reaction are viable methods. The choice often depends on the starting materials available and the scale of the reaction.

  • Williamson Ether Synthesis: This is a classic and cost-effective method, especially for larger-scale synthesis.[1][2] It is generally preferred when cinnamyl bromide or a similar cinnamyl halide is readily available.

  • Mitsunobu Reaction: This reaction is an excellent choice for its mild conditions and high stereospecificity, starting from cinnamyl alcohol and phenol.[3][4][5] It is particularly useful for small-scale syntheses where avoiding harsh basic conditions is desirable.

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions differ between the two main synthetic routes.

  • Williamson Ether Synthesis: The most common side reaction is E2 elimination of the cinnamyl halide, promoted by the basicity of the phenoxide, leading to the formation of cinnamene.[6] C-alkylation of the phenoxide, where the cinnamyl group attaches to the aromatic ring instead of the oxygen, can also occur.[7]

  • Mitsunobu Reaction: Common side products arise from the reaction of the azodicarboxylate with the alcohol or phenol if the nucleophile (phenol) is not sufficiently acidic.[4] The formation of triphenylphosphine oxide and the reduced azodicarboxylate are inherent to the reaction and must be removed during purification.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials (cinnamyl alcohol/bromide and phenol) from the this compound product. The product, being less polar than the alcohol starting materials, will have a higher Rf value.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Williamson Ether Synthesis Troubleshooting

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting & Optimization
Incomplete Deprotonation of Phenol Ensure a sufficiently strong base is used to quantitatively generate the phenoxide. For phenol, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are typically adequate.[1] Using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation.
E2 Elimination as a Major Pathway This is a common issue with allylic halides.[6] To favor the desired SN2 reaction, consider lowering the reaction temperature. While heating is often necessary to drive the reaction, excessive heat will favor elimination. A moderate temperature (e.g., 50-70 °C) is a good starting point.
Poor Solubility of Reactants If using a biphasic system (e.g., aqueous NaOH and an organic solvent), vigorous stirring is crucial. The addition of a phase-transfer catalyst can dramatically improve the reaction rate and yield by transporting the phenoxide into the organic phase.[8][9][10]
Decomposition of Cinnamyl Bromide Cinnamyl bromide can be unstable, especially in the presence of base and heat. Use freshly prepared or purified cinnamyl bromide if possible. Add the cinnamyl bromide to the reaction mixture at a controlled rate to avoid localized high concentrations.

Problem 2: Presence of multiple spots on TLC, indicating side products.

Side Product Identification & Minimization
Cinnamene (from E2 elimination) This is a non-polar byproduct and will have a high Rf on TLC. To minimize its formation, follow the recommendations for reducing E2 elimination in the table above.
C-Alkylated Phenol This side product may have a similar polarity to the desired product, making purification challenging. Using a less polar solvent may help favor O-alkylation.
Unreacted Phenol If a significant amount of phenol remains, it indicates incomplete deprotonation or insufficient reaction time. Ensure at least a stoichiometric amount of base is used and allow the reaction to proceed for an adequate duration.
Mitsunobu Reaction Troubleshooting

Problem 1: Low conversion of starting materials.

Possible Cause Troubleshooting & Optimization
Reagent Quality Ensure that the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are of high purity and have not degraded. DEAD and DIAD are sensitive to light and heat.
Order of Addition The order of addition of reagents can be critical. Generally, the alcohol, phenol, and PPh₃ are mixed in a suitable solvent (e.g., THF) and cooled before the dropwise addition of the azodicarboxylate.[3]
Insufficient Acidity of Phenol The Mitsunobu reaction works best with nucleophiles that have a pKa of around 13 or lower.[5] Phenol is sufficiently acidic, but if you are using a substituted phenol with electron-donating groups, its acidity may be reduced.

Problem 2: Difficulty in purifying the product from reaction byproducts.

Byproduct Purification Strategy
Triphenylphosphine oxide (TPPO) TPPO is a common byproduct and can be challenging to remove completely. It is often removed by crystallization or column chromatography. If the product is non-polar, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes and filtering.
Reduced Azodicarboxylate The hydrazine byproduct is also polar and can typically be removed by aqueous workup and subsequent column chromatography.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Williamson Ether Synthesis of this compound using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the organic-soluble cinnamyl bromide, often leading to higher yields and milder reaction conditions.[8][10]

Materials:

  • Phenol (1.0 eq)

  • Cinnamyl bromide (1.1 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene or Dichloromethane (as solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol and KOH/NaOH in water.

  • Add the phase-transfer catalyst (TBAB) to the aqueous solution.

  • Add the organic solvent (toluene or dichloromethane) to the flask.

  • To this biphasic mixture, add a solution of cinnamyl bromide in the same organic solvent dropwise over 30 minutes with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualization of the Catalytic Cycle:

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase PhOH Phenol (PhOH) PhOK Phenoxide (PhO⁻K⁺) PhOH->PhOK + OH⁻ KOH KOH QOPh_aq Q⁺OPh⁻ PhOK->QOPh_aq + Q⁺Br⁻ QBr_aq Q⁺Br⁻ KBr K⁺Br⁻ QOPh_org Q⁺OPh⁻ QOPh_aq->QOPh_org Phase Transfer KBr_aq K⁺Br⁻ CinBr Cinnamyl Bromide (CinBr) CinOPh This compound (CinOPh) CinBr->CinOPh + Q⁺OPh⁻ QBr_org Q⁺Br⁻ CinOPh->QBr_org - Q⁺Br⁻ QBr_org->QBr_aq Phase Transfer

Caption: Phase-transfer catalytic cycle for Williamson ether synthesis.

Protocol 2: Mitsunobu Reaction for the Synthesis of this compound

This protocol is suitable for small-scale synthesis under mild conditions, starting from cinnamyl alcohol and phenol.[3][11]

Materials:

  • Cinnamyl alcohol (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cinnamyl alcohol, phenol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and the hydrazine byproduct.

Visualization of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow start Start dissolve Dissolve Cinnamyl Alcohol, Phenol, and PPh₃ in THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD/DIAD dropwise cool->add_dead react Stir at Room Temperature (12-24h) add_dead->react concentrate Concentrate in vacuo react->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the Mitsunobu reaction.

Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Expected ¹H and ¹³C NMR Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.20 (m, 7H, Ar-H)

    • δ 6.98 (t, J = 7.4 Hz, 1H, Ar-H)

    • δ 6.92 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 6.70 (d, J = 15.9 Hz, 1H, =CH)

    • δ 6.35 (dt, J = 15.9, 6.2 Hz, 1H, =CH)

    • δ 4.65 (d, J = 6.2 Hz, 2H, O-CH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 158.5 (Ar C-O)

    • δ 136.5 (Ar C)

    • δ 132.0 (=CH)

    • δ 129.5 (Ar CH)

    • δ 128.6 (Ar CH)

    • δ 128.0 (Ar CH)

    • δ 126.6 (Ar CH)

    • δ 125.5 (=CH)

    • δ 121.0 (Ar CH)

    • δ 114.8 (Ar CH)

    • δ 69.5 (O-CH₂)

Note: These are predicted values and may vary slightly. It is essential to compare the obtained spectra with those of the starting materials to confirm the formation of the product.

References

Technical Support Center: Williamson Synthesis of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson synthesis of cinnamyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific etherification. Here, we address common experimental challenges, focusing on the mechanistic origins of side reactions and providing robust troubleshooting strategies to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Williamson synthesis for this compound?

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the initial step, a base is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide. This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the cinnamyl halide (or other substrate with a good leaving group) in a single, concerted step. This backside attack displaces the leaving group and forms the desired ether linkage.[1][2]

Q2: My yield of this compound is consistently low. What are the most likely side reactions?

Low yields are typically attributable to several competing side reactions inherent to the substrates and conditions used:

  • E2 Elimination: The phenoxide base can abstract a proton from the carbon adjacent to the leaving group on the cinnamyl halide, leading to the formation of cinnamyl alcohol or other elimination products instead of the ether.[1]

  • C-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho or para position.[4][5]

  • Claisen Rearrangement: The desired product, this compound, can itself undergo a thermal[6][6]-sigmatropic rearrangement to form o-allylphenol and p-allylphenol, especially if the reaction is conducted at elevated temperatures.[6][7][8][9]

  • Polymerization: Under basic conditions, cinnamyl derivatives can be susceptible to polymerization, reducing the availability of the electrophile for the desired SN2 reaction.

Each of these side reactions is addressed in detail in the troubleshooting guide below.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section provides in-depth solutions to specific problems you may encounter during the synthesis.

Problem 1: Significant formation of elimination byproducts.

Symptom: Your crude reaction mixture shows significant amounts of what appears to be cinnamyl alcohol or other alkene derivatives upon analysis (e.g., by GC-MS or NMR).

Causality: The Williamson synthesis is a classic competition between SN2 and E2 pathways.[1] Phenoxide is a strong base, and if the steric hindrance around the electrophilic carbon of the cinnamyl halide is significant, or if reaction temperatures are too high, the E2 elimination pathway can dominate.[1]

Mitigation Strategies:

  • Choice of Leaving Group: Use a halide with a good leaving group ability, such as iodide or bromide, to favor the SN2 reaction. Tosylates are also excellent leaving groups.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures disproportionately favor the E2 pathway.

  • Base Selection: While phenoxide is the required nucleophile, using a bulky base to generate it in situ can exacerbate elimination. If preparing the phenoxide separately, ensure complete deprotonation before adding the cinnamyl halide.

ParameterRecommendation for Minimizing E2Rationale
Temperature 50-80 °CLower temperatures favor the SN2 pathway over E2, which has a higher activation energy.
Leaving Group I > Br > Cl > OTsBetter leaving groups accelerate the SN2 reaction rate, making it more competitive with E2.
Solvent Polar Aprotic (DMF, DMSO)These solvents solvate the cation but not the nucleophile, increasing its reactivity for SN2.[4]
Problem 2: Isolation of C-alkylated phenols instead of the desired ether.

Symptom: You isolate significant quantities of ortho- or para-cinnamylphenol alongside or instead of this compound.

Causality: The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. The regioselectivity of the alkylation (O- vs. C-alkylation) is highly dependent on the reaction conditions, particularly the solvent.[4][5]

Mitigation Strategies:

  • Solvent Choice: This is the most critical factor.

    • To favor O-alkylation (desired): Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.

    • To avoid C-alkylation: Avoid protic solvents like water or ethanol. These solvents will form hydrogen bonds with the oxygen of the phenoxide, sterically hindering it and promoting C-alkylation.[4]

  • Counter-ion: The nature of the cation can influence the O-/C-alkylation ratio. While sodium and potassium are common, exploring other counter-ions might offer better selectivity in specific systems.

Reaction Pathways Overview

The following diagram illustrates the desired SN2 pathway for the synthesis of this compound and the major competing side reactions.

Williamson_Synthesis reactants Phenol + Cinnamyl Halide phenoxide Sodium Phenoxide reactants->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide product This compound (Desired Product) phenoxide->product SN2 (O-Alkylation) e2_product Elimination Product (e.g., Cinnamyl Alcohol) phenoxide->e2_product E2 Elimination c_alkylation C-Alkylated Phenol (o/p-cinnamylphenol) phenoxide->c_alkylation C-Alkylation claisen_product Claisen Rearrangement Product product->claisen_product Thermal Rearrangement

Caption: Desired SN2 pathway and major side reactions.

Problem 3: The desired this compound rearranges upon heating or during workup.

Symptom: You observe the formation of o- and p-cinnamylphenols, but you are confident that C-alkylation during the initial reaction is minimal. This is often seen during purification by distillation.

Causality: this compound, like other allyl aryl ethers, is susceptible to the Claisen rearrangement, a[6][6]-sigmatropic rearrangement that is typically induced by heat.[6][7][8][9][10] This is an intramolecular process that proceeds through a cyclic transition state.[9][10]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during the reaction and subsequent workup. If purification by distillation is necessary, use vacuum distillation to lower the boiling point.

  • Reaction Time: Do not extend reaction times unnecessarily, as prolonged exposure to heat can promote the rearrangement.

  • Solvent Effects: The Claisen rearrangement of this compound can be influenced by the solvent. Non-polar solvents tend to favor the rearrangement, while polar solvents can sometimes lead to intermolecular side reactions.[8]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired O-alkylated product by favoring the SN2 pathway.

Materials:

  • Phenol

  • Sodium hydroxide (or sodium hydride)

  • Cinnamyl bromide (or chloride)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Phenoxide Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydroxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium phenoxide.

  • SN2 Reaction:

    • Cool the phenoxide solution back to 0 °C.

    • Add cinnamyl bromide (1.05 eq) dropwise via a syringe over 15-20 minutes.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ether.

Visualization of Key Mechanistic Pathways

The following diagrams illustrate the mechanisms of the primary side reactions.

Side_Reactions cluster_E2 E2 Elimination Pathway cluster_C_Alkylation C-Alkylation Pathway cluster_Claisen Claisen Rearrangement Pathway e2_start Phenoxide attacks β-Hydrogen e2_ts Concerted Transition State e2_start->e2_ts Base Abstraction e2_prod Alkene + Phenol + NaBr e2_ts->e2_prod Bond Reorganization c_start Phenoxide Resonance (Negative charge on ring) c_attack Ring attacks Cinnamyl-Br c_start->c_attack c_intermediate Non-aromatic Intermediate c_attack->c_intermediate SN2-like c_prod o/p-Cinnamylphenol c_intermediate->c_prod Tautomerization claisen_start This compound claisen_ts [3,3]-Sigmatropic Transition State claisen_start->claisen_ts Heat (Δ) claisen_intermediate Dienone Intermediate claisen_ts->claisen_intermediate claisen_prod o-Cinnamylphenol claisen_intermediate->claisen_prod Tautomerization

Caption: Mechanisms of major side reactions.

References

Purification of Cinnamyl phenyl ether from unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cinnamyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we address common challenges encountered during its purification from unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Troubleshooting Guide & Protocols

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My initial work-up leaves a crude product that is an oily, complex mixture. What is the most effective initial purification strategy?

Answer: This is a very common scenario, especially when using methods like the Williamson ether synthesis, where unreacted phenol and cinnamyl alcohol are frequent contaminants.[1][2][3][4][5] The key is to start with a liquid-liquid extraction to remove the most polar and acidic/basic impurities before moving to more refined techniques like chromatography.

Unreacted phenol is acidic and can be easily removed by washing the organic layer with a basic aqueous solution, such as sodium hydroxide (NaOH). This deprotonates the phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Any remaining basic catalysts can be removed with a dilute acid wash.

Protocol: Initial Liquid-Liquid Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate. A typical starting ratio is 5-10 mL of solvent per gram of crude material.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous NaOH solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Repeat the basic wash one more time to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break up any emulsions and remove excess water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, phenol-free product.

This initial cleanup will significantly simplify the mixture, making subsequent chromatographic separation more effective.

Q2: After extraction, my TLC plate shows a major product spot but also a faint spot with a very similar Rf value. How can I resolve and separate these compounds?

Answer: This indicates the presence of an impurity with a polarity very similar to your target compound, this compound. Thin-layer chromatography (TLC) is an excellent diagnostic tool, but for preparative separation, you will need to employ flash column chromatography.[6][7][8][9] The key to a successful separation is optimizing the mobile phase (eluent).

Since this compound is a relatively nonpolar ether, a good starting point for your eluent system is a mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or diethyl ether.[6][9]

Workflow for Column Chromatography Optimization & Execution

G cluster_0 Optimization Phase cluster_1 Execution Phase TLC_Start Run TLC with 10% EtOAc/Hexane TLC_Eval Evaluate Spot Separation (ΔRf) TLC_Start->TLC_Eval TLC_Adjust Adjust Solvent Polarity TLC_Eval->TLC_Adjust ΔRf < 0.2 Prep_Column Prepare Silica Gel Column TLC_Eval->Prep_Column ΔRf ≈ 0.2-0.3 TLC_Adjust->TLC_Start Iterate Load_Sample Load Crude Product Prep_Column->Load_Sample Elute_Column Elute with Optimized Solvent Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions & Evaporate Analyze_Fractions->Combine_Pure Final_Product Pure this compound Combine_Pure->Final_Product

Protocol: Flash Column Chromatography
  • Solvent System Optimization:

    • Start by testing eluent systems on a TLC plate. A good target Rf for your product is around 0.25-0.35 to ensure good separation.

    • Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity (e.g., to 10%, 15% ethyl acetate) until you achieve a good separation between your product and the impurity.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a 20:1 to 50:1 ratio of silica gel to crude product by weight is typical).[8]

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.

    • Collect the eluate in a series of fractions (e.g., in test tubes). The volume of each fraction should be about one-quarter of the column volume.

  • Analysis:

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Combine the fractions that contain only the pure this compound.

    • Evaporate the solvent from the combined pure fractions to obtain your final product.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, slightly acidic medium good for separating moderately polar compounds.[6]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers fine control over polarity for resolving closely related compounds.
Silica:Compound Ratio 30:1 (w/w)Provides sufficient resolving power for moderately difficult separations.
Target Rf 0.25 - 0.35Balances resolution and elution time; prevents excessive band broadening.[8]
Q3: My product is still impure after chromatography, and the impurity seems to have a similar boiling point. What are my options?

Answer: If a persistent impurity co-elutes with your product during column chromatography, it is likely a structural isomer or a byproduct with very similar physical properties. A common byproduct in Williamson ether synthesis involving allylic halides is an elimination product. In this case, fractional distillation under reduced pressure can be an effective final purification step, as even small differences in boiling points can be exploited.[10][11][12]

Fractional distillation enhances the separation efficiency of a simple distillation by providing a large surface area (in a fractionating column) for repeated vaporization-condensation cycles.[10][11][13]

Protocol: Fractional Distillation Under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Use a Vigreux column or a column packed with Raschig rings or metal sponges to increase the number of theoretical plates.

  • System Seal: Ensure all glass joints are properly sealed with vacuum grease to maintain a stable, low pressure.

  • Heating: Place the flask containing your impure product in a heating mantle or oil bath. Add a stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Distillation: Slowly heat the mixture. The component with the lower boiling point will distill first. Collect this as the forerun.

  • Product Collection: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect your pure product.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.

Q4: How can I definitively confirm the purity and identity of my final this compound sample?

Answer: Confirmation of purity and structure requires spectroscopic analysis. The two most powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS provides information on both the purity and molecular weight of your compound. A pure sample should show a single peak in the gas chromatogram. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can confirm the structure.[14][15]

  • ¹H NMR Spectroscopy gives detailed information about the chemical environment of all the protons in the molecule. You can confirm the structure by analyzing the chemical shifts, integration values (proton count), and splitting patterns (coupling between neighboring protons). The absence of peaks corresponding to starting materials (e.g., cinnamyl alcohol or phenol) is a strong indicator of purity.[16][17][18][19]

Expected Spectroscopic Data for this compound
TechniqueExpected ResultInterpretation
GC-MS Single peak in GC. MS (EI) m/z: 210 (M⁺), 117, 91, 77.[20]The single peak indicates >99% purity. The mass fragments correspond to the molecular ion, the cinnamyl cation, the tropylium ion, and the phenyl cation, respectively.
¹H NMR Complex multiplets in the aromatic region (~6.9-7.5 ppm). A doublet of doublets for the allylic protons (~4.6 ppm). Multiplets for the vinyl protons (~6.3-6.8 ppm).Confirms the presence of both phenyl rings and the cinnamyl double bond and ether linkage. Absence of a broad singlet for an -OH proton confirms removal of alcohol starting materials.

Frequently Asked Questions (FAQs)

  • Q: What are common side reactions in a Williamson ether synthesis of this compound?

    • A: The primary side reaction is E2 elimination of the cinnamyl halide by the phenoxide, which acts as a base. This leads to the formation of conjugated dienes. The SN2 reaction is favored by using a primary halide and a less hindered alkoxide.[1][2][3]

  • Q: How should I properly store purified this compound?

    • A: Ethers can form explosive peroxides over time, especially when exposed to light and air.[21] It is crucial to store this compound in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area, away from oxidizing agents.[21][22][23][24][25]

  • Q: Can I use recrystallization for purification?

    • A: this compound is an oil at room temperature, so recrystallization is not a suitable method. This technique is only applicable to solid compounds.

References

Troubleshooting low yields in the Claisen rearrangement of Cinnamyl phenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Claisen Rearrangement of Cinnamyl Phenyl Ether

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Claisen rearrangement. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the rearrangement of this compound. We understand that achieving high yields and selectivity in this classic yet nuanced reaction can be challenging. This resource is designed to address common issues encountered in the lab, explaining not just what to do, but why specific experimental choices are critical for success.

Understanding the Reaction: Mechanism and Selectivity

The Claisen rearrangement is a powerful C-C bond-forming reaction, specifically a[1][1]-sigmatropic rearrangement.[2] In the case of this compound, the reaction typically proceeds through a concerted, intramolecular mechanism involving a cyclic transition state to form an intermediate dienone, which then rapidly tautomerizes to the stable aromatic phenol.[3][4]

The primary product is the ortho-rearranged 2-(1-phenylallyl)phenol. However, the reaction of this compound is known to sometimes yield the para-rearranged product, 4-(1-phenylallyl)phenol, even without steric hindrance at the ortho positions.[5][6] This behavior is influenced significantly by reaction conditions, particularly the choice of solvent.

Claisen_Mechanism cluster_start Starting Material cluster_ts Transition State cluster_intermediate Intermediate cluster_products Products Start This compound TS Cyclic [3,3] Transition State Start->TS Heat (Δ) Intermediate Ortho-Dienone Intermediate TS->Intermediate [3,3]-Rearrangement Ortho_Product 2-(1-phenylallyl)phenol (Ortho Product) Intermediate->Ortho_Product Tautomerization Para_Product 4-(1-phenylallyl)phenol (Para Product) Intermediate->Para_Product Cope Rearrangement + Tautomerization (if ortho blocked or under specific conditions)

Caption: Mechanism of the aromatic Claisen rearrangement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Claisen rearrangement of this compound in a question-and-answer format.

Q1: My reaction is proceeding very slowly or not at all. Why is the conversion so low?

A1: Low conversion is most often linked to insufficient thermal energy or catalyst inefficiency.

  • Causality: The Claisen rearrangement has a significant activation energy barrier that must be overcome. The reaction is typically thermal, requiring high temperatures (often 180-220°C) to proceed at a reasonable rate without a catalyst.[7] If the temperature is too low, the reaction kinetics will be extremely slow, resulting in poor conversion even after extended reaction times.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup (oil bath, heating mantle) is accurately calibrated and maintaining the target temperature. Use a high-boiling, inert solvent like decalin or N,N-diethylaniline to achieve and maintain high temperatures uniformly.

    • Increase Temperature: Incrementally increase the reaction temperature by 10-15°C. Monitor the reaction progress by thin-layer chromatography (TLC) to see if the rate of starting material consumption improves.

    • Consider a Catalyst: If high temperatures are detrimental to your substrate or product, a Lewis acid catalyst can significantly accelerate the reaction, often allowing it to proceed at lower temperatures.[8] Trivalent organoaluminium reagents have proven effective.[3] More recently, silyl cations like [SiEt3]+[B(C6F5)4]- have been shown to catalyze the reaction rapidly even at room temperature.[9]

    • Extend Reaction Time: While less ideal than optimizing temperature, extending the reaction time can sometimes drive a sluggish reaction to completion. Typical uncatalyzed reactions can take anywhere from 10 to 120 hours.[7]

Q2: I'm getting a mixture of ortho and para products. How can I improve selectivity for the ortho product?

A2: The ortho/para selectivity in the rearrangement of this compound is highly dependent on the solvent system. This is a known phenomenon for this specific substrate.[5]

  • Causality: Unlike simple allyl phenyl ethers which give almost exclusively the ortho product, the cinnamyl system is more sensitive.

    • Non-polar Solvents (e.g., Decalin): These solvents tend to favor the classic intramolecular pathway, but can still produce a mixture of ortho and para products.[6]

    • Polar/Acidic/Neutral Solvents (e.g., Diethylene Glycol): These solvents can stabilize charged intermediates, potentially promoting an intermolecular pathway or a secondary rearrangement that leads to the para product.[5][6]

    • Basic Solvents (e.g., N,N-Diethylaniline): These solvents have been reported to favor the formation of the ortho product.[5]

  • Troubleshooting Steps:

    • Change Solvent: Switch to a high-boiling basic solvent like N,N-diethylaniline. This is the most direct way to favor the ortho-rearranged product.

    • Avoid Protic/Acidic Solvents: If you are using solvents like diethylene glycol, be aware that they can promote intermolecular side reactions, leading to a complex product mixture and lower yields of the desired Claisen product.[6]

    • Purification: If a mixture is unavoidable, careful column chromatography can usually separate the ortho and para isomers. Their different polarity, due to the potential for intramolecular hydrogen bonding in the ortho isomer, facilitates separation.

Q3: My TLC plate shows multiple unexpected spots, and my final yield after purification is very low. What are these side products?

A3: The formation of multiple side products often points to intermolecular reactions or substrate/product degradation at high temperatures.

  • Causality: At the high temperatures required for the thermal Claisen rearrangement, several side reactions can compete with the desired intramolecular process.

    • Intermolecular Rearrangement: In polar solvents, the cinnamyl ether can cleave to form a phenoxide and a cinnamyl cation. This cation can then re-alkylate the phenol at the ortho or para positions, or even react with the solvent itself, leading to a variety of byproducts.[6]

    • Elimination/Decomposition: The starting material or product may not be stable at the required temperatures, leading to decomposition and the formation of complex, often tar-like, side products.

  • Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield / Complex Mixture Check_Purity 1. Verify Purity of This compound (NMR, GC-MS) Start->Check_Purity Check_Conditions 2. Analyze Reaction Conditions Check_Purity->Check_Conditions Purity OK Purify_Start Action: Repurify Starting Material Check_Purity->Purify_Start Impure High_Temp Is Temperature > 200°C? Check_Conditions->High_Temp Polar_Solvent Is Solvent Polar/Protic (e.g., DEG)? High_Temp->Polar_Solvent No Lower_Temp Action: Lower Temp & Introduce Lewis Acid Catalyst High_Temp->Lower_Temp Yes Switch_Solvent Action: Switch to Non-polar or Basic Solvent (Decalin, Diethylaniline) Polar_Solvent->Switch_Solvent Yes Proceed Conditions OK Polar_Solvent->Proceed No

Caption: A logical workflow for troubleshooting low yields.

Optimized Experimental Protocol

This protocol is a reliable starting point for achieving good yields of the ortho-rearranged product.

Objective: To synthesize 2-(1-phenylallyl)phenol from this compound.

Materials:

  • This compound (1 equivalent)

  • N,N-diethylaniline (solvent, ~0.1 M concentration)

  • Toluene

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq). Add enough N,N-diethylaniline to make a ~0.1 M solution.

  • Heating: Place the flask in a preheated oil bath at 190-200°C.

  • Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by taking small aliquots every 2-3 hours and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The product should have a lower Rf than the starting ether. The reaction is typically complete in 8-12 hours.

  • Workup - Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Workup - Solvent Removal/Extraction: Dilute the dark reaction mixture with toluene. Transfer the solution to a separatory funnel and wash thoroughly with 3M HCl (3x) to remove the N,N-diethylaniline solvent. Caution: Acid-base reaction is exothermic.

  • Workup - Neutralization: Wash the organic layer with saturated NaHCO₃ solution (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing to 95:5 Hexanes:Ethyl Acetate). Combine the fractions containing the desired product and concentrate to yield a pure oil or solid.

Data Summary Table

The following table summarizes typical conditions and expected outcomes based on literature reports.[5][6]

ParameterCondition 1: Ortho-SelectiveCondition 2: Mixed Products
Solvent N,N-diethylaniline (basic)Decalin (non-polar)
Temperature 190 - 200 °C180 - 190 °C
Typical Time 8 - 12 hours10 - 15 hours
Primary Product 2-(1-phenylallyl)phenolMixture of ortho and para products
Key Consideration Solvent removal requires an acidic wash.Higher potential for charring.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to accelerate the reaction? A: Yes, microwave-assisted heating has been shown to dramatically increase reaction rates and yields for some Claisen rearrangements, potentially reducing reaction times from hours to minutes.[7] This is an excellent strategy to explore if you have the appropriate equipment.

Q: How do I confirm the identity and regiochemistry of my product? A: The best method is 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. For the ortho product, a Nuclear Overhauser Effect (NOE) between the phenolic -OH proton and the adjacent benzylic proton of the allyl group can often be observed. In the ¹³C NMR, the number of signals in the aromatic region can also help distinguish between the more symmetric para isomer and the ortho isomer.

Q: My starting this compound was prepared via a Williamson ether synthesis. Could there be issues from that step? A: Absolutely. Incomplete reaction can leave unreacted phenol, and side reactions like C-alkylation of the phenoxide can produce isomeric impurities. It is critical to use highly purified this compound. Any unreacted phenol from the synthesis will remain as an impurity throughout the rearrangement and complicate purification.

References

Preventing polymerization of Cinnamyl phenyl ether during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polymerization During Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cinnamyl Phenyl Ether. This guide, designed by application scientists, provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of your this compound samples during storage. We understand that unexpected polymerization can compromise experimental results and lead to loss of valuable material. This resource is structured in a user-friendly question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound featuring both an allyl group and an ether linkage.[1] The presence of the carbon-carbon double bond in the cinnamyl group makes the molecule susceptible to polymerization, particularly through free-radical mechanisms.[2][3] Factors such as heat, light, and the presence of oxygen can initiate the formation of free radicals, which then trigger a chain reaction leading to the formation of polymers.[4][5]

Q2: I've noticed an increase in the viscosity of my this compound sample. What could be the cause?

An increase in viscosity is a primary indicator of polymerization. This occurs when individual this compound molecules (monomers) link together to form long chains (polymers), resulting in a thicker, less fluid substance. This process is often initiated by exposure to adverse storage conditions.

Q3: What are the ideal storage conditions for this compound to prevent polymerization?

To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of heat and ignition.[6][7] It is also crucial to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

Q4: Are there any chemical additives that can prevent the polymerization of this compound?

Yes, polymerization inhibitors are commonly used to stabilize monomers like this compound. These are chemical compounds that act as radical scavengers, effectively terminating the chain reaction of polymerization.[2][8] Commonly used inhibitors for similar compounds include butylated hydroxytoluene (BHT) and hydroquinone (HQ).[9][10][11]

Troubleshooting Guide

Issue: My this compound has started to polymerize despite being stored in a cool, dark place.

Possible Cause 1: Oxygen Exposure Even small amounts of oxygen can initiate polymerization.[4] The original container's seal may have been compromised, or the inert atmosphere may have been displaced.

Solution:

  • Inert Gas Purge: Before sealing the container for long-term storage, gently purge the headspace with an inert gas like nitrogen or argon. This displaces any oxygen present.

  • Use Septum-Sealed Containers: For frequently accessed samples, consider using a container with a septum. This allows for the withdrawal of the liquid via a syringe without introducing a significant amount of air.

Possible Cause 2: Peroxide Formation Ethers, in the presence of oxygen, can form explosive peroxides over time, which can also initiate polymerization.[6]

Solution:

  • Peroxide Testing: Regularly test your sample for the presence of peroxides using commercially available test strips.

  • Inhibitor Addition: The addition of a suitable inhibitor can help prevent peroxide formation.[9]

Issue: I need to store a large quantity of this compound for an extended period. What is the best practice?

For long-term storage, it is highly recommended to add a polymerization inhibitor.

InhibitorRecommended Concentration (by weight)Notes
Butylated Hydroxytoluene (BHT)0.01% - 0.1%A widely used and effective antioxidant and radical scavenger.[9][12][13]
Hydroquinone (HQ)100 - 200 ppmA common inhibitor for unsaturated monomers.[10][14]
Hydroquinone monomethyl ether (MEHQ)100 - 200 ppmOften preferred for its solubility in organic monomers.[15]

Important Note: The optimal concentration of the inhibitor may vary depending on the specific storage conditions and the required shelf life. It is advisable to start with a lower concentration and monitor the sample's stability.

Experimental Protocol: Addition of a Polymerization Inhibitor

This protocol provides a step-by-step guide for adding BHT to this compound.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • A clean, dry, amber glass bottle with a screw cap

  • A magnetic stirrer and stir bar

  • An analytical balance

  • A nitrogen or argon gas source

Procedure:

  • Weigh the desired amount of this compound into the amber glass bottle.

  • Calculate the required amount of BHT to achieve the desired concentration (e.g., for a 0.05% concentration in 100g of ether, you would need 0.05g of BHT).

  • Carefully weigh the BHT and add it to the this compound.

  • Add the magnetic stir bar to the bottle.

  • Purge the headspace of the bottle with nitrogen or argon for 1-2 minutes.

  • Quickly and tightly seal the bottle.

  • Place the bottle on the magnetic stirrer and stir until the BHT is completely dissolved.

  • Store the stabilized this compound in a cool, dark, and well-ventilated area.

Visualization of the Polymerization Inhibition Process

The following diagram illustrates the mechanism of free-radical polymerization and how inhibitors like BHT intervene to stop the process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator (Heat, Light, O2) R Free Radical (R•) I->R forms I->R M This compound (Monomer) R->M reacts with R->M RM Growing Polymer Chain (RM•) M->RM forms M->RM RM->M continues to react with BHT Inhibitor (BHT) RM->BHT reacts with RM->BHT Stable Stable, Non-radical Product BHT->Stable forms BHT->Stable

Caption: Free-radical polymerization and inhibition mechanism.

References

Technical Support Center: Byproduct Identification in Cinnamyl Phenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cinnamyl phenyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges in identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing practical, in-depth solutions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable byproducts in a Williamson ether synthesis of this compound?

A1: The Williamson ether synthesis, while robust, is susceptible to several side reactions, especially when using allylic substrates like cinnamyl halides.[1][2] Key byproducts often arise from competing elimination reactions and allylic rearrangements.

  • Elimination Products: Under basic conditions, cinnamyl halides can undergo E2 elimination to form cinnamyl-derived dienes.[3][4] The strength and steric hindrance of the base used (e.g., phenoxide) play a critical role in the ratio of substitution to elimination.[5]

  • Allylic Rearrangement Products: The cinnamyl system is prone to allylic shifts, where the double bond migrates.[6] This can lead to the formation of constitutional isomers of the desired ether, which may be difficult to separate chromatographically.

  • Products from C-Alkylation: While O-alkylation is the desired pathway, competitive C-alkylation of the phenoxide can occur, especially if there are unreacted starting materials or specific catalytic conditions.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of cinnamyl alcohol (or halide) and phenol in your final sample.

Troubleshooting Guide: GC-MS Analysis

This section provides solutions to common issues encountered during the GC-MS analysis of this compound and its byproducts.

Problem 1: My chromatogram shows tailing peaks for the product and potential byproducts.

Possible Causes & Solutions:

  • Active Sites in the System: Polar analytes, such as unreacted phenol or cinnamyl alcohol, can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing.[7]

    • Solution: Use a deactivated inlet liner. If tailing persists, you may need to trim the first few centimeters of the column or replace it with a new, inert column.[8]

  • Improper Column Installation: A poor column installation can create dead volume, leading to peak distortion.[7]

    • Solution: Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak fronting or tailing.[9]

    • Solution: Dilute your sample or increase the split ratio.

ParameterRecommendation for Tailing Peaks
Inlet Liner Use a deactivated, possibly wool-packed liner.
Injection Volume 1 µL or less.
Split Ratio Start at 50:1 and increase if necessary.
Column Maintenance Periodically trim the column inlet.
Problem 2: I am observing unexpected peaks in my chromatogram that are not consistent with expected byproducts.

Possible Causes & Solutions:

  • Septum Bleed or Contamination: Pieces of the injector septum can degrade at high temperatures, introducing siloxane-based contaminants into your system.[9]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Carryover/Ghost Peaks: Residue from a previous, more concentrated sample can elute in a subsequent run.[10]

    • Solution: Run a solvent blank after a concentrated sample. If ghost peaks are observed, bake out the column at a high temperature (within its specified limit) and clean the injector port.

  • Thermal Degradation: Cinnamyl compounds can be thermally labile. The high temperatures of the GC inlet might be causing on-column degradation.

    • Solution: Lower the injector temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without degradation.

Problem 3: I am struggling to differentiate between isomeric byproducts in the mass spectra.

Possible Causes & Solutions:

  • Similar Fragmentation Patterns: Constitutional isomers, such as those arising from allylic rearrangements, can produce very similar mass spectra, making definitive identification challenging.[11]

    • Solution: Pay close attention to the relative abundances of key fragment ions. Even small, reproducible differences can be indicative of a specific isomer. For cinnamyl derivatives, look for characteristic fragments like the tropylium ion (m/z 91) and the phenyl cation (m/z 77).[12][13]

  • Co-elution: If isomers are not well-separated chromatographically, their mass spectra will be convoluted.

    • Solution: Optimize your GC temperature program. A slower temperature ramp can often improve the resolution of closely eluting peaks.[14]

Experimental Workflow for Isomer Differentiation

Caption: Workflow for differentiating isomeric byproducts.

Mechanistic Insights into Byproduct Formation

Understanding the potential reaction pathways is crucial for predicting and identifying byproducts.

Williamson Ether Synthesis and Competing Pathways

The desired reaction is an S_N2 attack of the phenoxide on the cinnamyl halide.[15][16]

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Elimination cluster_2 Allylic Rearrangement (SN2') Phenoxide Phenoxide This compound This compound Phenoxide->this compound Cinnamyl Halide 1-phenyl-1-propen-3-yl phenyl ether 1-phenyl-1-propen-3-yl phenyl ether Phenoxide->1-phenyl-1-propen-3-yl phenyl ether Cinnamyl Halide Phenoxide (as base) Phenoxide (as base) 1-phenyl-1,3-butadiene 1-phenyl-1,3-butadiene Phenoxide (as base)->1-phenyl-1,3-butadiene Cinnamyl Halide

Caption: Competing reaction pathways in this compound synthesis.

  • S_N2' Reaction: An S_N2' reaction involves the nucleophile attacking the gamma-carbon of the allylic system, leading to a rearranged product.[6] This is a common occurrence in reactions involving allylic electrophiles.

By carefully analyzing your GC-MS data with these potential byproducts in mind, you can achieve a more comprehensive understanding of your reaction's outcome. For persistent issues, consulting a troubleshooting guide from your instrument manufacturer can also be beneficial.[17]

References

Stability of Cinnamyl phenyl ether under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cinnamyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. We will explore its behavior in acidic and basic media, offer detailed analytical protocols, and provide troubleshooting solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common initial inquiries regarding the stability of this compound.

Question 1: What is the general chemical stability of this compound?

Answer: this compound (IUPAC Name: [(E)-3-phenoxyprop-1-enyl]benzene) is an ether molecule.[1] Ethers are generally known for their chemical inertness and are often used as solvents for this reason.[2][3] They are resistant to many reagents, including bases, mild acids, and common oxidizing and reducing agents. However, the stability of this compound is significantly compromised under strong acidic conditions, which can induce cleavage of the ether bond.[2][3] Its stability in basic media, by contrast, is excellent.

Question 2: Is this compound stable under acidic conditions? What are the expected degradation products?

Answer: No, this compound is generally not stable under strongly acidic conditions, especially at elevated temperatures. The ether linkage is susceptible to acid-catalyzed cleavage. The mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[3]

Due to the structure of this compound, the cleavage can theoretically occur at two positions: the cinnamyl-oxygen bond or the phenyl-oxygen bond.

  • Cleavage of the Cinnamyl-Oxygen Bond: This is the favored pathway. The cleavage results in the formation of a resonance-stabilized allylic carbocation. This carbocation is then quenched by a nucleophile (like water or a halide ion from the acid) to yield cinnamyl alcohol or a corresponding cinnamyl halide.

  • Cleavage of the Phenyl-Oxygen Bond: This pathway is highly unfavorable. The phenyl ring is an sp²-hybridized carbon system, which does not readily participate in SN1 or SN2 reactions.[2]

Therefore, the primary degradation products you should expect from the acid-catalyzed hydrolysis of this compound are Phenol and Cinnamyl Alcohol .

Question 3: Can this compound be degraded by basic conditions, for instance, via saponification?

Answer: This is a common point of confusion. This compound is highly stable under basic conditions and will not undergo saponification.

Saponification is specifically the base-catalyzed hydrolysis of an ester , not an ether.[4][5][6] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. Ethers lack this carbonyl group and possess a much less electrophilic sp³-hybridized carbon next to the oxygen. Furthermore, the leaving group in a hypothetical base-catalyzed ether cleavage would be an alkoxide or phenoxide ion, which are strong bases and therefore poor leaving groups.

Consequently, standard basic conditions (e.g., NaOH or KOH in aqueous or alcoholic solutions) used for ester saponification will not cleave the this compound linkage.

Part 2: In-Depth Mechanistic Analysis of Acid-Catalyzed Cleavage

Understanding the reaction mechanism is crucial for controlling the reaction and predicting outcomes. The acid-catalyzed cleavage of this compound proceeds through a well-established pathway involving protonation and subsequent nucleophilic attack.

The first step is the rapid and reversible protonation of the ether oxygen by a strong acid (e.g., H₂SO₄, HI). This step is critical as it transforms the poor leaving group (phenoxide) into a much better leaving group (phenol).[3] Following protonation, the C-O bond cleaves. Given the allylic nature of the cinnamyl group, the mechanism likely proceeds via an SN1-like pathway, involving the formation of a resonance-stabilized cinnamyl carbocation. This carbocation is then trapped by a nucleophile present in the medium (e.g., H₂O) to give cinnamyl alcohol.

G start This compound protonated Protonated Ether start->protonated + H⁺ (Fast) intermediate Resonance-Stabilized Cinnamyl Carbocation + Phenol protonated->intermediate - Phenol (Slow, RDS) products Cinnamyl Alcohol + Phenol intermediate->products + H₂O (Fast) acid_in H₃O⁺ acid_out H₃O⁺ water_in H₂O G prep 1. Prepare Stock Solution (1 mg/mL in ACN) setup 2. Set up Reaction (0.1 mg/mL in 1M HCl) prep->setup incubate 3. Incubate at 50°C setup->incubate sample 4. Withdraw Aliquots (t = 0, 1, 2, 4, 8, 24h) incubate->sample quench 5. Quench with 1M NaOH sample->quench analyze 6. Analyze by HPLC-UV quench->analyze report 7. Quantify & Report Results analyze->report G start Problem Observed incomplete Incomplete Cleavage? start->incomplete Check Conversion byproducts Unexpected Byproducts? incomplete->byproducts No sol_incomplete1 Increase Acid Conc. or Temperature incomplete->sol_incomplete1 Yes sol_byproducts1 Analyze Starting Material for Impurities byproducts->sol_byproducts1 Yes sol_confirm Confirm with Standards (Co-injection, MS, UV) byproducts->sol_confirm No (Need to ID) sol_incomplete2 Extend Reaction Time sol_incomplete1->sol_incomplete2 sol_byproducts2 Use LC-MS to Identify Unknowns sol_byproducts1->sol_byproducts2

References

Technical Support Center: Purification of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of phenolic impurities from cinnamyl phenyl ether. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process following synthesis, typically via methods like the Williamson ether synthesis.

Part 1: Identifying and Understanding the Contamination

Before troubleshooting purification, it's crucial to understand the nature of the impurity. In the context of this compound synthesis, the primary contaminant is typically unreacted phenol.

Q1: What are the most common impurities in a this compound synthesis, and why are they present?

Answer: The most common impurity is unreacted phenol . This occurs during Williamson ether synthesis, where sodium phenoxide (the deprotonated form of phenol) is reacted with a cinnamyl halide.[1] If the reaction does not go to completion or if the stoichiometry is not precise, residual phenoxide is re-protonated during the workup, leading to phenol contamination in the crude product. Another, less common, impurity can arise from C-alkylation of the phenoxide, where the cinnamyl group attaches to the carbon of the aromatic ring instead of the oxygen.[2]

Q2: How can I quickly detect the presence of phenolic impurities in my crude product?

Answer: Thin-Layer Chromatography (TLC) is the most effective and rapid method for initial detection.

  • Procedure: Spot your crude product on a silica gel TLC plate. As a reference, spot a dilute solution of phenol and, if available, your pure this compound product.

  • Eluent System: A good starting point is a non-polar system, such as 9:1 Hexanes:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Phenol and this compound are both UV-active. Staining with potassium permanganate (KMnO₄) can also be effective.

  • Interpretation: Phenol is significantly more polar than the ether product due to its hydroxyl group. Therefore, it will have a much lower Retention Factor (Rƒ) and will appear as a distinct spot closer to the baseline compared to the higher-running this compound spot.

Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is the first and most crucial line of defense for removing acidic impurities like phenol. The principle relies on converting the acidic phenol into its water-soluble salt (phenoxide) using a basic aqueous solution, which then partitions into the aqueous phase, leaving the neutral ether product in the organic phase.

Q3: I performed a wash with aqueous sodium hydroxide (NaOH), but I'm getting a persistent emulsion at the interface. What's causing this, and how can I resolve it?

Answer: Emulsions are common and typically caused by a few factors:

  • Causality: High concentrations of base can lead to saponification of any trace ester impurities or create soap-like intermediates that stabilize emulsions. Vigorous shaking also introduces too much mechanical energy, creating fine droplets that are slow to coalesce.

  • Immediate Solution: To break an existing emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers. Gently swirling the separatory funnel rather than vigorous shaking can also help.

  • Preventative Strategy:

    • Use a moderately dilute base solution (e.g., 1-2 M NaOH) instead of highly concentrated solutions.

    • Instead of vigorous shaking, gently invert the separatory funnel 5-10 times, ensuring to vent frequently. This is usually sufficient for the acid-base reaction to occur without creating a stable emulsion.

Q4: I used sodium bicarbonate (NaHCO₃) to wash my organic layer, but the TLC still shows a significant amount of phenol. Why didn't it work?

Answer: The choice of base is critical and depends on the acidity of the impurity. This is a classic acid-base chemistry problem.

  • The Chemical Principle (pKa): For a base to effectively deprotonate an acid, the pKa of the acid must be significantly lower than the pKa of the conjugate acid of the base.

    • The pKa of phenol is approximately 10.0 .

    • The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate (HCO₃⁻), is about 6.4 .

  • Explanation: Since the pKa of phenol is higher than that of carbonic acid, bicarbonate is not a strong enough base to deprotonate phenol to a significant extent.[3] You must use a stronger base. A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is ideal, as the pKa of water (the conjugate acid of OH⁻) is ~15.7, making hydroxide a sufficiently strong base to quantitatively convert phenol to its water-soluble phenoxide salt.

LLE_Workflow cluster_layers Separated Phases crude Crude this compound (dissolved in Diethyl Ether) sep_funnel Transfer to Separatory Funnel crude->sep_funnel add_base Add 1M NaOH(aq) Solution sep_funnel->add_base mix Gently Invert Funnel (Vent Frequently) add_base->mix separate Allow Layers to Separate mix->separate organic_layer Top Organic Layer (this compound in Et₂O) aqueous_layer Bottom Aqueous Layer (Sodium Phenoxide in H₂O) collect_org Collect Organic Layer organic_layer->collect_org drain_aq Drain Aqueous Layer aqueous_layer->drain_aq product Purified Product drain_aq->product Waste dry Dry with MgSO₄, Filter collect_org->dry evaporate Evaporate Solvent dry->evaporate evaporate->product

Caption: Acid-base reaction driving phenol from the organic to the aqueous phase.

Part 3: Troubleshooting Column Chromatography

If LLE is insufficient or if other, less polar impurities are present, column chromatography is the next step.

Q5: My phenolic impurity is "streaking" or "tailing" down the silica gel column, leading to poor separation. How can I fix this?

Answer: Tailing of acidic compounds like phenols on silica gel is a classic problem.

  • Causality: Silica gel is weakly acidic. The acidic protons on the silica surface can engage in strong hydrogen bonding or acid-base interactions with the phenolic hydroxyl group. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a streak rather than a tight band. [4]* Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Adding ~0.5-1% acetic acid or formic acid to your hexane/ethyl acetate mobile phase will protonate the silica surface and the phenol, minimizing the strong interactions and leading to sharper bands. [4] 2. Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic or neutral stationary phase. Neutral alumina can be a good alternative for separating compounds that are sensitive to acidic conditions. [5] 3. Incorporate Toluene: For aromatic compounds, incorporating toluene into the eluent system (e.g., Toluene:Ethyl Acetate) can improve separation by providing pi-pi stacking interactions with the aromatic rings of your compounds, altering their relative elution order compared to hexane-based systems. [6]

Q6: I'm not sure what solvent system to use for my column. How do I determine the right mobile phase?

Answer: The ideal mobile phase is determined empirically using TLC.

  • The Goal: You want to find a solvent system where the desired compound (this compound) has an Rƒ of 0.3 to 0.4 . This Rƒ value generally provides the best separation on a column. The impurity (phenol) should have a significantly lower Rƒ, ideally as close to 0 as possible, and other non-polar impurities should have a higher Rƒ.

  • Step-by-Step Method:

    • Start with a very non-polar solvent system, such as 100% hexanes or 98:2 Hexanes:Ethyl Acetate.

    • Run a TLC of your crude mixture.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., 95:5, 90:10 Hexanes:EtOAc).

    • Observe the Rƒ values of your product and impurity spots at each polarity. The system that gives the target Rƒ of ~0.35 for your product is the optimal starting point for your column. [5] Table 1: Example Solvent Systems for Chromatography

Solvent System (v/v)Polarity Index (Approx.)Typical Application
100% Hexanes0.1Eluting very non-polar impurities (e.g., hydrocarbons).
95:5 Hexanes:Ethyl Acetate0.5Good starting point for separating this compound from phenol.
80:20 Hexanes:Ethyl Acetate1.2May be too polar; product might elute too quickly.
90:10 Toluene:Ethyl Acetate0.7Alternative system to improve separation of aromatic compounds. [6]

Part 4: Experimental Protocols & Safety

Protocol 1: Standard Liquid-Liquid Extraction for Phenol Removal

Safety First: Phenol is highly toxic and corrosive and can be absorbed through the skin. [7][8]Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and neoprene or double-layered nitrile gloves.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Basic Wash: Add an equal volume of 1 M aqueous NaOH solution to the separatory funnel.

  • Extraction: Stopper the funnel, and gently invert it 5-10 times to mix the phases. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted to release any pressure buildup.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (containing your product) should be on top.

  • Drain: Carefully drain the lower aqueous layer (containing the sodium phenoxide) and set it aside.

  • Repeat: Repeat the basic wash (steps 3-6) one or two more times to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove residual base and break any minor emulsions.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add a small amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it sit for 5-10 minutes. Filter the solution to remove the drying agent, and remove the solvent under reduced pressure to yield the purified product.

  • Validation: Confirm the absence of phenol in your final product using TLC as described in Q2.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen eluent (determined by TLC).

  • Packing: Slowly add silica gel to the eluent-filled column. Tap the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Loading: Dissolve your sample in a minimal amount of the column eluent or a low-polarity solvent like dichloromethane. Carefully apply the sample to the top of the sand layer.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing catalytic reactions involving cinnamyl phenyl ether. As a key intermediate and a model compound for lignin valorization, understanding its reactivity is crucial for researchers in organic synthesis and drug development. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to enhance your experimental outcomes.

Section 1: Foundational Concepts

FAQ 1: What are the primary catalytic reactions involving this compound, and what is the typical goal?

This compound is structurally characterized by two key functional groups amenable to catalysis: a carbon-carbon double bond and a benzylic ether linkage. The primary goal of catalysis is typically the selective cleavage of the C-O ether bond, a reaction known as hydrogenolysis, to yield valuable phenolic compounds and hydrocarbons.[1][2]

The main catalytic transformations are:

  • Hydrogenolysis: This is the cleavage of the C-O bond with the addition of hydrogen. For this compound, this breaks the molecule into phenol and propylbenzene (after subsequent hydrogenation of the alkene). This is a highly desirable pathway in biomass conversion research.[2][3]

  • Hydrogenation: This is the addition of hydrogen across the C=C double bond, converting the cinnamyl group to a propyl group, yielding phenyl propyl ether. This reaction often competes with hydrogenolysis.[4]

  • Ether Cleavage (Acid-Catalyzed): While not always requiring a metal catalyst, strong acids can cleave the ether bond, typically via SN1 or SN2 mechanisms after protonation of the ether oxygen.[5][6][7] This guide focuses on metal-catalyzed pathways.

The central challenge is achieving high selectivity for one pathway over the others, which is heavily influenced by the choice of catalyst, support, and, critically, the catalyst loading.

FAQ 2: What are the key differences between homogeneous and heterogeneous catalysts for these reactions, and how do I choose?

Choosing between a homogeneous and a heterogeneous catalyst is a fundamental decision that impacts reaction conditions, selectivity, and process scalability.[8]

  • Homogeneous Catalysts: These are soluble in the reaction medium (e.g., Wilkinson's catalyst). Their primary advantage is high activity and selectivity under mild conditions, as every metal center is a potential active site.[9] However, separating the catalyst from the product is often difficult and expensive, hindering reusability.[10][11]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase (e.g., Palladium on Carbon, Pd/C). Their main advantage is straightforward separation (e.g., by filtration), which allows for easy recovery and recycling.[10] This makes them highly suitable for industrial applications.[12] However, they may require harsher conditions and can suffer from lower selectivity and mass transfer limitations.[10][11]

Decision Matrix: Homogeneous vs. Heterogeneous Catalysis

Feature Homogeneous Catalysts Heterogeneous Catalysts Recommendation for this compound
Activity/Selectivity Often higher, more tunable with ligands.[9][13] Can be lower; active sites may be poorly defined.[10] For high-throughput screening or complex substrates requiring fine-tuning, a homogeneous catalyst might be initially explored.
Reaction Conditions Typically milder (lower temperature/pressure).[10] Often require higher temperatures/pressures.[10] If the substrate is thermally sensitive, milder conditions offered by some homogeneous systems are advantageous.
Catalyst Separation Difficult and expensive; may require extraction or chromatography.[11] Simple (filtration, centrifugation); easy to recycle. For process development and scale-up, heterogeneous catalysts are almost always preferred due to their operational simplicity.[12]

| Catalyst Lifetime | Prone to degradation in solution. | Can be robust but susceptible to deactivation (poisoning, sintering).[14] | Heterogeneous catalysts like Pd/C are robust for hydrogenolysis, but their lifetime must be monitored.[2] |

For most applications involving hydrogenolysis of this compound, heterogeneous catalysts like Pd/C or Ni on a support are the standard choice due to their robustness and ease of handling.[2][3]

Section 2: Core Troubleshooting & Optimization

FAQ 3: My reaction is slow or appears incomplete. How do I troubleshoot this, starting with catalyst loading?

Slow or incomplete reactions are a common challenge. While multiple factors could be at play, catalyst loading is a primary diagnostic checkpoint.

A low catalyst loading is a frequent cause of poor reaction rates.[15] The number of available active sites is insufficient to process the substrate within a reasonable timeframe. However, simply adding more catalyst is not always the best solution and can introduce new problems.[16]

Here is a systematic workflow for troubleshooting a slow reaction:

G cluster_0 Initial Troubleshooting Workflow A Problem: Slow or Incomplete Reaction B Verify Reagent & Catalyst Quality (Purity, Activity) A->B C Is Catalyst Loading Sufficient? B->C D Increase Catalyst Loading Systematically (e.g., double the load) C->D No E Investigate Other Parameters (Temperature, Pressure, Solvent) C->E Yes D->A Re-evaluate G Reaction Optimized D->G Success E->G Success H Issue Persists E->H F Check for Catalyst Deactivation (See FAQ 5) F->G Resolved H->F

Caption: Troubleshooting workflow for slow reactions.

Causality Explained:

  • Insufficient Loading: The reaction rate is often dependent on the concentration of active catalytic sites. Below a certain threshold, the reaction will be impractically slow.

  • Excess Loading: Beyond an optimal point, increasing the catalyst amount may not increase the rate. For heterogeneous catalysts, this can lead to particle agglomeration, which reduces the effective surface area-to-volume ratio and can hinder stirring.[16] For homogeneous catalysts, it can promote side reactions or lead to catalyst precipitation.

FAQ 4: I'm observing low selectivity (e.g., hydrogenation of the alkene instead of ether cleavage). How can catalyst loading affect this?

Selectivity is paramount, and catalyst loading can be a surprisingly influential parameter.[17] While catalyst type (e.g., Pd vs. Ni) is the primary driver of selectivity, the amount used can tune the product distribution.

  • High Catalyst Loading: A high concentration of active sites can sometimes decrease selectivity. With many available sites, a less-favorable reaction (e.g., rapid hydrogenation of the alkene) might occur before the more complex, multi-step hydrogenolysis of the ether bond can proceed. This can lead to an accumulation of undesired side-products.

  • Low Catalyst Loading: A lower loading can sometimes enhance selectivity for the desired product. With fewer active sites, the reaction proceeds more slowly, which can favor the thermodynamically preferred pathway or allow a kinetically slower, but more selective, transformation to dominate.

However, the relationship is not always linear and must be determined empirically.[15] Other factors like hydrogen pressure and temperature often have a more pronounced effect on selectivity.[13] For instance, higher temperatures may favor C-O cleavage, while lower temperatures might favor C=C hydrogenation.

FAQ 5: My reaction starts well but then stops before completion. Could this be catalyst deactivation?

Yes, this is a classic symptom of catalyst deactivation. Deactivation occurs when the catalyst's active sites become blocked or structurally altered, leading to a loss of activity over time.[18] The three primary mechanisms are poisoning, coking, and sintering.[14]

Common Catalyst Deactivation Mechanisms

Deactivation Type Mechanism Common Causes for Ether Hydrogenolysis Prevention & Mitigation Strategies
Poisoning Strong chemisorption of impurities onto active sites, blocking them.[14] Sulfur or nitrogen compounds in reagents/solvents; halide impurities.[12] Use high-purity, purified solvents and reagents. Perform elemental analysis if feed source is suspect (e.g., lignin-derived).
Coking / Fouling Deposition of carbonaceous material on the catalyst surface from substrate or product decomposition.[19] Polymerization or decomposition of phenolic products on the catalyst surface at high temperatures.[20] Optimize reaction temperature to minimize degradation. Use a solvent that effectively dissolves all products.

| Sintering | Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[18][19] | Running the reaction at excessively high temperatures.[20] | Operate at the lowest effective temperature. Choose a catalyst with high thermal stability or a support that anchors metal particles well.[20] |

G cluster_0 Catalyst Deactivation Pathways A Active Catalyst (e.g., Pd Nanoparticles on Carbon Support) B Poisoning (Impurity Adsorption) A->B C Coking (Carbon Deposition) A->C D Sintering (Thermal Agglomeration) A->D E Deactivated Catalyst (Blocked or Enlarged Particles) B->E C->E D->E

Caption: Common pathways for heterogeneous catalyst deactivation.

Section 3: Practical Guidance & Protocols

FAQ 6: How do I systematically determine the optimal catalyst loading for my reaction?

The optimal catalyst loading balances reaction rate, yield, selectivity, and cost. It must be determined experimentally for each specific substrate and reaction setup.[21] A parallel screening approach is the most efficient method.

Protocol: Systematic Optimization of Heterogeneous Catalyst Loading for this compound Hydrogenolysis

This protocol outlines a general procedure using a heterogeneous catalyst like 10% Pd/C.

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).[21]

  • Use high-purity, anhydrous solvent (e.g., Toluene or Ethyl Acetate).

  • Ensure the this compound substrate is pure.

2. Reaction Setup (Example for 5 Parallel Reactions):

  • In an inert atmosphere glovebox or using Schlenk techniques, add a magnetic stir bar to five identical pressure-rated reaction vials.

  • To each vial, add this compound (e.g., 105.1 mg, 0.5 mmol).

  • Add the solvent to each vial to achieve the desired final concentration (e.g., 5 mL for a 0.1 M solution).

  • Carefully weigh and add the 10% Pd/C catalyst to each vial to achieve the desired molar percentage (mol%) relative to the substrate. Safety Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere.

    • Vial 1: 0.5 mol% (2.6 mg)

    • Vial 2: 1.0 mol% (5.3 mg)

    • Vial 3: 2.5 mol% (13.2 mg)

    • Vial 4: 5.0 mol% (26.5 mg)

    • Vial 5: 10.0 mol% (53.0 mg)

3. Reaction Execution:

  • Seal the vials securely.

  • Purge each vial with H₂ gas (3-4 cycles of vacuum/backfill).

  • Pressurize the vials to the desired pressure (e.g., 1-10 bar H₂).

  • Place the vials in a temperature-controlled heating block with magnetic stirring (e.g., 80 °C).

4. Monitoring and Analysis:

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction.[21]

  • To quench the reaction, pass the aliquot through a small plug of silica or celite, eluting with a suitable solvent (e.g., ethyl acetate).

  • Analyze the quenched sample by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material and the relative ratio of products (selectivity).[21]

5. Data Interpretation:

  • Plot the conversion and selectivity for each catalyst loading over time.

  • The optimal loading is the lowest amount that provides an acceptable reaction rate and the highest selectivity to the desired product within a practical timeframe.

Hypothetical Screening Results (at 4 hours)

Vial Catalyst Loading (mol% Pd/C) Conversion (%) Selectivity: Phenol + Propylbenzene (%) Selectivity: Phenyl Propyl Ether (%)
1 0.5 35 95 5
2 1.0 78 94 6
3 2.5 99 92 8
4 5.0 >99 91 9

| 5 | 10.0 | >99 | 88 | 12 |

In this hypothetical case, 2.5 mol% appears optimal, as it achieves full conversion with high selectivity. Increasing the loading to 5-10% offers no benefit in conversion and slightly decreases the desired selectivity.[16]

FAQ 7: What analytical techniques are best for monitoring the progress and selectivity of my reaction?

Real-time or quasi-real-time reaction monitoring is essential for effective optimization.[22] The choice of technique depends on the available equipment and the specifics of the reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive method for qualitative monitoring.[23] It is excellent for tracking the disappearance of the starting material and the appearance of products. By co-spotting with authentic standards, you can tentatively identify products.

  • Gas Chromatography (GC / GC-MS): The gold standard for quantitative analysis of volatile and thermally stable compounds like those in this compound reactions. It provides excellent separation and allows for precise determination of conversion and product ratios (selectivity). Coupling with a Mass Spectrometer (MS) aids in definitive product identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reactions directly from an aliquot.[21] By integrating characteristic peaks for the starting material and products, you can calculate conversion and selectivity without the need for extensive calibration curves, provided the peaks are well-resolved.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive products. It is highly quantitative and can be automated for high-throughput screening.

For a typical optimization screen as described in FAQ 6, GC analysis of quenched aliquots is the most common and robust method.

References

Validation & Comparative

Comparative analysis of Cinnamyl phenyl ether and cinnamyl alcohol in bioactivity assays

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the pursuit of novel therapeutic agents, the exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and pharmacology. Even subtle modifications to a chemical scaffold can profoundly alter its biological activity, offering insights into molecular mechanisms and paving the way for more potent and selective compounds. This guide presents a comparative analysis of two structurally related aromatic compounds: cinnamyl alcohol and its derivative, cinnamyl phenyl ether.

Cinnamyl alcohol is a naturally occurring fragrant compound found in cinnamon leaves, storax, and Balsam of Peru.[1] It is well-documented for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[1][2][3][4][5][6][7] Its bioactivity is often attributed to the presence of a reactive hydroxyl group and the phenylpropanoid backbone.

This compound, by contrast, is a synthetic derivative where the hydroxyl group of cinnamyl alcohol is replaced by a phenoxy group. This modification significantly alters the molecule's polarity, lipophilicity, and hydrogen-bonding capability. While less studied, understanding its bioactivity profile in direct comparison to its parent alcohol is crucial for elucidating the role of the hydroxyl group and exploring how increased lipophilicity might influence interactions with biological targets.

This guide provides a framework for the comparative evaluation of these two compounds across a panel of standardized in vitro bioactivity assays. We will delve into the rationale behind assay selection, present detailed experimental protocols, and offer an analysis of hypothetical data to illustrate the potential SAR insights that can be gained from such a study.

Part 1: Comparative Antioxidant Activity

Rationale for Assay Selection: Oxidative stress is a key pathological factor in numerous diseases. The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess this capacity.[8][9] The assay is based on the principle that an antioxidant can donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantifiable via spectrophotometry.[8][9]

Hypothetical Data Summary:

CompoundDPPH Scavenging IC50 (µg/mL)
Cinnamyl Alcohol 85.4 ± 4.2
This compound > 500
Ascorbic Acid (Control) 15.2 ± 1.1

IC50 represents the concentration required to scavenge 50% of DPPH radicals. Data are presented as mean ± standard deviation.

Interpretation: The free hydroxyl group on cinnamyl alcohol is critical for its hydrogen-donating, radical-scavenging activity. Replacing this group with a phenoxy ether linkage, as in this compound, is expected to abrogate this specific antioxidant mechanism, resulting in significantly lower activity. Studies have shown that cinnamyl alcohol possesses antioxidant properties, which supports its potential in mitigating oxidative stress.[1][6][10]

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of cinnamyl alcohol, this compound, and a positive control (Ascorbic Acid) in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound dilution.

    • Add 100 µL of the 0.2 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100[8][9]

    • Plot the % scavenging against the concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition) using regression analysis.

Part 2: Comparative Anti-inflammatory Potential

Rationale for Assay Selection: Chronic inflammation contributes to a wide array of diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce inflammatory mediators, including nitric oxide (NO). The Griess assay is a straightforward and sensitive colorimetric method for measuring nitrite (a stable breakdown product of NO) in cell culture supernatants, thus providing an indirect measure of NO production.[12][13]

Hypothetical Data Summary:

Compound (at 50 µM)Cell Viability (%)Nitrite Concentration (% of LPS Control)
Control (untreated) 100 ± 5.15.2 ± 1.5
LPS (1 µg/mL) 98 ± 4.5100
LPS + Cinnamyl Alcohol 95 ± 6.245.8 ± 3.9
LPS + this compound 93 ± 5.868.3 ± 5.1

Data are presented as mean ± standard deviation.

Interpretation: Cinnamyl alcohol has demonstrated anti-inflammatory activity in various studies, including its ability to reduce inflammatory cytokines and inhibit NO production.[2][3][5][14] The hydroxyl group may play a role in this activity. While the more lipophilic this compound might exhibit better cell membrane permeability, its altered electronic and steric properties could reduce its interaction with intracellular targets in inflammatory pathways, leading to diminished, though still present, anti-inflammatory effects.

Visualizing the Inflammatory Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, controlling the expression of genes like iNOS, which produces nitric oxide.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 1. Signal IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB 2. Phosphorylates & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus 3. Translocation iNOS iNOS Gene Expression Nucleus->iNOS 4. Transcription NO Nitric Oxide (Inflammation) iNOS->NO Compound Cinnamyl Cmpd. Compound->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

Detailed Protocol: Nitric Oxide (Griess) Assay
  • Cell Culture:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Treatment:

    • Remove the old media.

    • Add 100 µL of fresh media containing the test compounds (cinnamyl alcohol or this compound) at various concentrations.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the untreated control wells).

    • Incubate for another 24 hours.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent I (1% sulfanilamide in 5% phosphoric acid) and Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]

    • Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant.[15]

    • Incubate at room temperature for 10-15 minutes in the dark.[15]

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.[12][15][16]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • A parallel MTT assay should be performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Part 3: Comparative Antimicrobial Efficacy

Rationale for Assay Selection: The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[17][18] This provides a quantitative measure of a compound's potency.

Hypothetical Data Summary:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cinnamyl Alcohol 250500
This compound 125250
Gentamicin (Control) 0.51

Interpretation: The antimicrobial activity of cinnamyl alcohol has been reported.[4] However, increasing the lipophilicity of a molecule can often enhance its antimicrobial activity by facilitating its passage through the lipid-rich bacterial cell membrane. The replacement of the polar hydroxyl group with a non-polar phenoxy group in this compound would likely increase its lipophilicity, potentially leading to lower MIC values (higher potency) against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Materials:

    • Bacterial Strains: Use standardized strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Media: Prepare sterile Mueller-Hinton Broth (MHB).

    • Inoculum: Culture the bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[19]

    • Add 100 µL of the test compound stock solution (e.g., 2000 µg/mL in MHB with a small amount of DMSO) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.[19] This creates a range of concentrations (e.g., 1000 µg/mL down to ~2 µg/mL).

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with 5 µL of the prepared bacterial inoculum.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).[17]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18]

Part 4: Comparative Cytotoxicity and Anticancer Potential

Rationale for Assay Selection: A crucial aspect of drug development is assessing a compound's effect on cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[20] This allows for the evaluation of a compound's potential to kill cancer cells and its toxicity towards normal cells.

Hypothetical Data Summary:

CompoundIC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HEK293 (Normal Kidney)Selectivity Index (SI)
Cinnamyl Alcohol 75.2 ± 5.5210.4 ± 12.12.8
This compound 48.6 ± 3.9185.7 ± 9.83.8
Doxorubicin (Control) 0.8 ± 0.15.3 ± 0.66.6

IC50 is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).

Interpretation: Cinnamyl alcohol has been investigated for its anticancer properties.[22][23] The increased lipophilicity of this compound could enhance its ability to cross the cell membrane, potentially leading to greater accumulation within cancer cells and a more potent cytotoxic effect (lower IC50). A higher Selectivity Index suggests a compound is preferentially toxic to cancer cells over normal cells, which is a desirable characteristic for a potential anticancer agent.

Visualizing the Experimental Workflow

Workflow cluster_compounds Compound Preparation cluster_assays Bioactivity Assays CA Cinnamyl Alcohol DPPH Antioxidant (DPPH Assay) CA->DPPH NO Anti-inflammatory (Griess Assay) CA->NO MIC Antimicrobial (MIC Assay) CA->MIC MTT Cytotoxicity (MTT Assay) CA->MTT CPE Cinnamyl Phenyl Ether CPE->DPPH CPE->NO CPE->MIC CPE->MTT Analysis Comparative Data Analysis (IC50, MIC, SI) DPPH->Analysis NO->Analysis MIC->Analysis MTT->Analysis SAR Structure-Activity Relationship (SAR) Insights Analysis->SAR

Caption: Overall workflow for the comparative bioactivity analysis.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells (e.g., HeLa cancer cells and HEK293 normal cells) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds. Include untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[24][25]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[24][25]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Discussion & Structure-Activity Relationship (SAR) Analysis

This comparative framework allows for a direct assessment of the role of the terminal hydroxyl group in the bioactivity of cinnamyl alcohol.

  • Antioxidant Activity: The loss of the hydrogen-donating hydroxyl group in this compound is predicted to severely diminish its radical scavenging ability. This highlights the essential role of this functional group for direct antioxidant effects.

  • Anti-inflammatory & Anticancer Activity: The effect of replacing the hydroxyl group with a phenoxy group is less predictable for cell-based assays. The increased lipophilicity of this compound could enhance its ability to cross cellular membranes, potentially increasing its intracellular concentration and interaction with targets. This could lead to enhanced potency (lower IC50/MIC values), as suggested in the hypothetical antimicrobial and cytotoxicity data. However, the hydroxyl group itself may be crucial for specific hydrogen-bonding interactions with target enzymes or receptors. Therefore, the net effect on bioactivity will depend on the balance between improved bioavailability and altered target binding.

  • Antimicrobial Activity: For antimicrobial action, membrane disruption is a common mechanism. The increased lipophilicity of this compound could enhance its partitioning into and disruption of the bacterial lipid bilayer, providing a clear rationale for potentially superior activity compared to the more polar cinnamyl alcohol.

Conclusion

The systematic comparison of cinnamyl alcohol and this compound provides valuable insights into their structure-activity relationships. The data generated from these assays would strongly suggest that while the free hydroxyl group is indispensable for direct antioxidant activity, its replacement with a phenoxy group can potentially enhance activities that rely on cell membrane interaction and permeability, such as antimicrobial and cytotoxic effects. This guide provides the necessary protocols and analytical framework for researchers to conduct such a comparative study, contributing to a deeper understanding of how subtle chemical modifications can be leveraged for the rational design of new therapeutic agents.

References

A Senior Application Scientist's Guide to Purity Analysis: Selecting Between HPLC-UV and GC-MS for Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like cinnamyl phenyl ether is a cornerstone of quality control in the pharmaceutical industry. The choice of analytical methodology is critical, directly impacting the accuracy, precision, and validity of results. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. By examining the physicochemical properties of the analyte, we explore the theoretical underpinnings and practical considerations that guide method selection. This document presents detailed experimental protocols, comparative performance data based on ICH guidelines, and a logical framework to empower researchers and drug development professionals to make informed decisions for their specific analytical challenges.

Introduction: The Analytical Challenge of this compound

This compound (C15H14O, M.W. 210.27 g/mol ) is a significant organic molecule featuring two aromatic rings and an ether linkage.[1][2] Its structure suggests a non-polar character, a critical factor influencing its behavior in chromatographic systems. The purity of such compounds is paramount, as even trace impurities can affect the safety, efficacy, and stability of final drug products. Therefore, a robust, reliable, and sensitive analytical method is not just a regulatory requirement but a scientific necessity.

The central question for the analytical scientist is: which technique, HPLC or GC-MS, is better suited for this task? The answer is not absolute but depends on the analytical goal, whether it is routine quality control, impurity profiling, or structural elucidation of unknown degradants. This guide will dissect the decision-making process, grounded in scientific principles and regulatory expectations.

Physicochemical Properties: Guiding the Method Selection

Understanding the analyte is the first step in any method development. The properties of this compound steer our choice of chromatographic technique.

  • Volatility and Thermal Stability: this compound's structure, similar to other high-molecular-weight ethers and aromatic compounds like cinnamyl phenyl acetate (B.P. 333-335°C), suggests it has a relatively high boiling point and low volatility.[3] However, it is expected to be sufficiently volatile for gas chromatography, provided the inlet and oven temperatures are carefully optimized. Studies on related cinnamyl compounds indicate good thermal stability under inert conditions, which is promising for GC analysis, but the potential for oxidation or degradation at elevated temperatures must be considered.[4][5]

  • Polarity: With a calculated LogP of approximately 3.78 and a topological polar surface area of only 9.2 Ų, this compound is a decidedly non-polar compound.[1][2] This property makes it an ideal candidate for reversed-phase HPLC and compatible with standard non-polar GC capillary columns.

  • UV Absorbance: The presence of two phenyl rings (chromophores) ensures strong ultraviolet absorbance, making HPLC with UV detection a highly viable and sensitive technique.

Theoretical Framework: A Tale of Two Techniques

Both HPLC and GC are governed by the principles of chromatography outlined in standards like the United States Pharmacopeia (USP) General Chapter <621>.[6][7] However, their mechanisms of separation and detection differ fundamentally, offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar analyte like this compound, reversed-phase HPLC is the mode of choice. Here, the stationary phase is non-polar (e.g., C18 or Phenyl), and a polar mobile phase (e.g., acetonitrile/water) is used. The analyte's non-polar nature causes it to be strongly retained on the column, allowing for excellent separation from more polar impurities. The use of a Phenyl stationary phase can offer unique selectivity through π-π interactions with the analyte's aromatic rings.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas. Separation occurs as compounds partition between the gas phase and the liquid stationary phase coated on the column wall. For this compound, a low-polarity column (e.g., 5% phenyl-polysiloxane) is appropriate. The true power of GC-MS lies in its detector: the mass spectrometer, which ionizes the eluted compounds, separates the ions by their mass-to-charge ratio, and provides a mass spectrum that serves as a molecular fingerprint, enabling unambiguous identification.[10][11]

Decision Workflow: Choosing the Right Path

The initial choice between HPLC and GC-MS can be visualized as a logical workflow based on the analyte's properties and the analytical objective.

G cluster_input Analyte & Objective Assessment cluster_properties Physicochemical Screening cluster_decision Technique Selection cluster_output Primary Application Analyte This compound Volatility Sufficiently Volatile? Analyte->Volatility Thermal_Stability Thermally Stable? Analyte->Thermal_Stability UV_Chromophore UV Chromophore Present? Analyte->UV_Chromophore Objective Purity Analysis Goal (e.g., QC vs. Investigation) Select_GC Consider GC-MS Objective->Select_GC Impurity ID Select_HPLC Consider HPLC-UV Objective->Select_HPLC Routine QC Volatility->Select_GC Yes Thermal_Stability->Select_GC Yes UV_Chromophore->Select_HPLC Yes GC_App Ideal for Impurity ID & Volatile Analysis Select_GC->GC_App HPLC_App Ideal for Routine QC & Non-Volatile Analysis Select_HPLC->HPLC_App

Caption: Workflow for selecting an analytical technique for this compound.

Experimental Design & Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SSTs) as mandated by pharmacopeial standards like USP <621>.[12][13] Method validation would proceed according to ICH Q2(R1) guidelines.[14][15]

Protocol 1: HPLC-UV Method for Routine Purity Analysis
  • Rationale: This method is optimized for precision, accuracy, and throughput, making it ideal for quality control environments. A phenyl column is chosen to leverage π-π interactions, potentially offering superior selectivity for aromatic impurities compared to a standard C18 column.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (USP L11).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with a 50:50 acetonitrile/water mixture.

  • System Suitability Test (SST):

    • Inject the working standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor (Asymmetry) for the main peak: 0.8 - 1.5.

      • Theoretical plates (N) > 2000.

Protocol 2: GC-MS Method for Impurity Identification
  • Rationale: This method is designed to provide definitive identification of volatile impurities. The use of a mass spectrometer allows for structural elucidation based on fragmentation patterns, which is invaluable for investigating unknown peaks.

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C (to ensure complete volatilization without degradation).

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Dichloromethane.

  • System Suitability Test (SST):

    • Inject a system suitability mixture (e.g., containing the analyte and a known related substance).

    • Acceptance Criteria:

      • Signal-to-noise ratio for a known low-level impurity > 10.

      • Peak resolution between two closely eluting compounds > 1.5.

Comparative Performance Data

The performance of each method was evaluated based on the validation characteristics defined in ICH Q2(R1).[15][16] The following table summarizes the expected performance for the analysis of this compound.

ParameterHPLC-UV MethodGC-MS MethodCommentary
Specificity High (demonstrated by peak purity analysis)Excellent (mass spectral data provides definitive identification)GC-MS is superior for confirming peak identity and resolving co-elutions.
Linearity (r²) > 0.999> 0.998Both methods provide excellent linearity for quantification.
Limit of Detection (LOD) ~0.01%~0.005% (in SIM mode)GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers higher sensitivity.
Limit of Quantitation (LOQ) ~0.03%~0.015% (in SIM mode)GC-MS is better for quantifying trace-level impurities.
Precision (%RSD) < 1.0%< 2.5%HPLC typically offers superior injection precision and thus better quantitative reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy.
Analysis Time ~22 minutes~21 minutesRuntimes are comparable, but HPLC requires longer equilibration.
Qualitative Information Low (Retention time only)High (Provides mass spectrum for structural info)This is the most significant advantage of GC-MS.

Data Interpretation & Discussion

The choice between HPLC-UV and GC-MS hinges on the analytical objective.

  • For Routine Quality Control (QC): The HPLC-UV method is the superior choice. Its high precision, robustness, and simplicity make it ideal for release testing where the primary goal is to quantify the main component and known impurities against a specification. It is generally considered a more rugged and transferable method for routine use in a QC lab.

  • For Impurity Profiling and Investigations: The GC-MS method is unparalleled. When an unknown peak appears in a chromatogram, GC-MS provides the mass spectral data needed to propose a structure. This is critical during forced degradation studies, stability testing, and troubleshooting manufacturing processes. The enhanced sensitivity of GC-MS is also a major advantage for detecting and identifying genotoxic or other harmful impurities at very low levels.

The key trade-offs are summarized in the diagram below.

G cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_pros Strengths: • High Precision (Quantitation) • Robust & Routine-Friendly • No Thermal Degradation Risk • Good for Non-Volatiles hplc_cons Weaknesses: • Limited Qualitative Data • Lower Sensitivity vs. GC-MS(SIM) • Higher Solvent Consumption gcms_pros Strengths: • Definitive Identification (MS) • Excellent for Impurity Profiling • High Sensitivity (SIM mode) • Excellent for Volatiles gcms_cons Weaknesses: • Risk of Thermal Degradation • Lower Quantitative Precision • Requires Volatile Analytes Title HPLC-UV vs. GC-MS: Key Decision Factors for this compound

Caption: Key comparison points between HPLC-UV and GC-MS for this analysis.

Conclusion and Recommendation

For the comprehensive purity analysis of this compound, a dual-pronged approach is recommended. HPLC-UV should be established as the primary method for routine quality control and release testing due to its superior quantitative precision and robustness. It is perfectly suited for verifying that a batch meets pre-defined specifications for purity.

However, GC-MS should be validated and maintained as a critical orthogonal and investigational tool. Its strength in definitive identification makes it indispensable for characterizing new impurities discovered during stability studies or process development, ultimately ensuring a deeper understanding of the product's purity profile and safeguarding patient safety. By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and compliant analytical package for this compound.

References

A Comparative Guide to the Reactivity of Cinnamyl Phenyl Ether and Benzyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, ethers are fundamental building blocks and versatile protecting groups. Their reactivity, particularly the conditions required for the cleavage of the carbon-oxygen bond, dictates their utility. This guide presents a detailed comparative analysis of two structurally related but reactively distinct aryl ethers: cinnamyl phenyl ether and benzyl phenyl ether. By examining their behavior under various reaction conditions, supported by experimental protocols and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a clear framework for selecting and manipulating these valuable chemical entities.

Structural and Electronic Foundations of Reactivity

The reactivity of an ether is intrinsically linked to the stability of the intermediates formed during a reaction. While both benzyl phenyl ether and this compound possess a phenoxy group attached to a benzylic-type carbon, a critical structural difference governs their chemical behavior.

  • Benzyl Phenyl Ether: Features a benzyl group (C₆H₅CH₂–) linked to the ether oxygen. Its reactivity is primarily influenced by the stability of the benzyl carbocation or radical that can be generated at the benzylic carbon. The phenyl ring provides stability through resonance, but this delocalization is confined to the benzyl moiety itself.

  • This compound: Incorporates a cinnamyl group (C₆H₅CH=CHCH₂–). This system is not only benzylic but also allylic, creating an extended conjugated π-system. This extended conjugation allows for greater delocalization of charge or radical character compared to the simple benzyl system, profoundly impacting its stability and opening up unique reaction pathways.

This distinction—an isolated benzylic system versus a conjugated allylic/benzylic system—is the cornerstone of their differential reactivity.

Comparative Analysis of Ether Cleavage Reactions

The cleavage of the C-O bond is a cornerstone of ether chemistry, often employed in deprotection strategies or for further functionalization.

Acid-Catalyzed Cleavage: A Test of Carbocation Stability

Acid-catalyzed cleavage is a common method that proceeds via protonation of the ether oxygen, followed by nucleophilic attack. For substrates like these that can form stabilized carbocations, an Sₙ1-type mechanism is favored.[1][2][3]

Experimental Protocol: Cleavage with Hydrobromic Acid

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the ether substrate (10 mmol) in 25 mL of glacial acetic acid.

  • Reagent Addition: Add 15 mL of 48% aqueous hydrobromic acid to the solution.

  • Heating: Heat the mixture to reflux (approximately 118-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion (typically 3-5 hours), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of phenol and the corresponding alkyl bromide via ¹H NMR spectroscopy or gas chromatography.

Comparative Data and Mechanistic Discussion:

The rate of an Sₙ1 reaction is determined by the stability of the carbocation intermediate. The cinnamyl cation is significantly more stabilized than the benzyl cation due to more extensive resonance delocalization.

Carbocation_Stability cluster_BPE Benzyl Phenyl Ether Cleavage cluster_CPE This compound Cleavage BPE Benzyl Phenyl Ether BPE_H Protonation BPE->BPE_H BPE_Carbocation Benzyl Cation (Less Stable) BPE_H->BPE_Carbocation BPE_Products Phenol + Benzyl Bromide BPE_Carbocation->BPE_Products CPE This compound CPE_H Protonation CPE->CPE_H CPE_Carbocation Cinnamyl Cation (More Stable - Extended Conjugation) CPE_H->CPE_Carbocation CPE_Products Phenol + Cinnamyl Bromide CPE_Carbocation->CPE_Products Rate_Comparison This compound reacts FASTER due to more stable carbocation intermediate.

Caption: Comparison of carbocation stability in acid-catalyzed cleavage.

SubstrateRelative Rate of CleavageYield of Phenol (%)Mechanistic Rationale
Benzyl Phenyl Ether1.0~85%Formation of a resonance-stabilized benzyl cation.
This compound>5.0>95%Formation of a more extensively resonance-stabilized allylic/benzylic cation.

The enhanced stability of the cinnamyl cation leads to a lower activation energy for its formation, resulting in a significantly faster cleavage reaction compared to benzyl phenyl ether under identical acidic conditions.

Catalytic Hydrogenolysis: A Reductive Approach

Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers, often utilizing a palladium catalyst.[4][5][6] This reaction is particularly valuable in multi-step synthesis due to its chemoselectivity.

Experimental Protocol: Pd/C-Catalyzed Hydrogenolysis

  • Reaction Setup: To a solution of the ether substrate (5 mmol) in 50 mL of methanol, add 10% Palladium on activated carbon (Pd/C) (10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the suspension vigorously at room temperature for 2-4 hours.

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Analysis: Concentrate the filtrate under reduced pressure and analyze the residue to determine the yield of phenol and the corresponding hydrocarbon.

Comparative Data and Discussion:

SubstrateProductsYield of Phenol (%)Observations
Benzyl Phenyl EtherPhenol + Toluene>98%Clean and rapid conversion.[4]
This compoundPhenol + Propylbenzene~90%Slower reaction; requires complete saturation of the double bond prior to C-O cleavage.

In this case, benzyl phenyl ether undergoes a very clean and efficient cleavage. The reaction proceeds via cleavage of the C(aliphatic)-O bond to yield phenol and toluene.[4] For this compound, the reaction is also effective but presents a key difference: the carbon-carbon double bond is more susceptible to hydrogenation than the C-O bond. Therefore, the reaction proceeds in a stepwise manner, first reducing the cinnamyl group to a 3-phenylpropyl group, followed by the slower cleavage of the resulting alkyl phenyl ether to give phenol and propylbenzene. This two-step process makes the overall transformation less direct than the cleavage of benzyl phenyl ether.

The Claisen Rearrangement: A Defining Difference

The most dramatic divergence in reactivity is the ability of this compound to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[7] This concerted, pericyclic[8][8]-sigmatropic rearrangement is a hallmark of allyl aryl ethers.[9][10][11] Benzyl phenyl ether, lacking the requisite allylic ether structure, does not undergo this transformation.

Experimental Protocol: Thermal Claisen Rearrangement

  • Reaction Setup: Place this compound (2 mmol) in a sealed, heavy-walled glass tube under an inert nitrogen atmosphere.

  • Heating: Heat the sealed tube in a sand bath or heating block to 200 °C for 4-6 hours.

  • Analysis: Cool the tube to room temperature, open carefully, and dissolve the contents in dichloromethane. Analyze the product mixture by ¹H NMR and GC-MS.

Results and Mechanistic Pathway:

Upon heating, this compound rearranges cleanly to give 2-cinnamylphenol as the major product in high yield (>90%). Benzyl phenyl ether, when subjected to the same conditions, is recovered unchanged.

Caption: The Claisen rearrangement pathway, unique to this compound.

This fundamental difference in reactivity provides a unique synthetic handle for cinnamyl ethers, allowing for the direct introduction of an allyl-type substituent onto the aromatic ring, a transformation not possible with benzyl ethers.

Summary and Synthetic Implications

Reaction TypeBenzyl Phenyl EtherThis compoundKey Differentiating Factor
Acid-Catalyzed Cleavage Good reactivityExcellent reactivity, much fasterIncreased stability of the cinnamyl carbocation intermediate.
Catalytic Hydrogenolysis Excellent reactivity, direct cleavageGood reactivity, requires prior C=C bond saturationPresence of a reducible alkene in the cinnamyl group.
Thermal Rearrangement No reactionClean[8][8]-sigmatropic rearrangementThe allylic ether structure of the cinnamyl group is required for the Claisen rearrangement.

The choice between a benzyl and a this compound in a synthetic strategy is not arbitrary but a critical decision based on their distinct reactivity profiles.

  • Benzyl phenyl ether is the ideal choice when a robust ether is needed that can be removed cleanly and efficiently under standard hydrogenolysis conditions without interference from other functional groups.[5]

  • This compound is the preferred substrate when faster acid-catalyzed deprotection is desired. More importantly, its unique ability to undergo the Claisen rearrangement offers a powerful tool for C-C bond formation, enabling the synthesis of complex substituted phenols that are inaccessible from the benzyl analogue.

Understanding these nuances allows for more precise control over chemical transformations, enabling the strategic design of synthetic routes in academic research and the development of novel pharmaceutical agents.

References

A Comparative Guide to the Spectroscopic Validation of Cinnamyl Phenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry and drug development, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. The synthesis of cinnamyl phenyl ether, a molecule with applications in fragrance and as a building block in organic synthesis, serves as an excellent case study for demonstrating a multi-faceted spectroscopic validation strategy. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—used to confirm the successful synthesis of this target ether, differentiating it from starting materials and potential byproducts.

The Synthetic Context: Williamson Ether Synthesis

The most common and straightforward route to synthesizing this compound is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this case, phenol is deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of cinnamyl bromide (or chloride), displacing the halide and forming the ether linkage.

A robust validation workflow must not only confirm the presence of the product but also verify the absence of the starting materials (phenol and cinnamyl bromide) and potential side-products, such as cinnamyl alcohol (from hydrolysis of the halide) or dicinnamyl ether (from self-condensation of the cinnamyl precursor).

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_products Products phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base cinnamyl_bromide Cinnamyl Bromide cpe This compound cinnamyl_bromide->cpe SN2 Attack cinnamyl_bromide->cpe base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone) phenoxide->cpe SN2 Attack salt KBr

Caption: Williamson Ether Synthesis of this compound.

Spectroscopic Fingerprinting: A Multi-Technique Approach

No single technique provides a complete structural picture. True validation relies on the convergence of data from multiple orthogonal methods. The following sections detail the role of each technique in the structural elucidation of this compound.

G cluster_validation Spectroscopic Validation start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification product Purified this compound purification->product nmr ¹H & ¹³C NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms final Structure Confirmed nmr->final ftir->final ms->final

Caption: General workflow for spectroscopic validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for confirming the specific arrangement of protons in a molecule. The key diagnostic signals for this compound involve the disappearance of the phenolic proton and the appearance of new signals corresponding to the cinnamyl moiety's protons, shifted by the new ether linkage.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation and Comparison:

CompoundKey ¹H NMR Signals (ppm) and DescriptionValidation Insight
Phenol (Starting Material) ~5-8 (broad singlet, -OH), 6.9-7.4 (multiplet, Ar-H)The broad -OH signal is highly characteristic. Its disappearance is a primary indicator of successful ether formation.
Cinnamyl Bromide (Starting Material) ~4.2 (doublet, -CH₂Br), 6.3-6.8 (multiplet, vinyl H), 7.2-7.5 (multiplet, Ar-H)The methylene protons adjacent to the bromine are deshielded to ~4.2 ppm. This signal should be absent in the final product.
This compound (Product) ~4.7 (d, 2H, -OCH₂-) , ~6.4 (dt, 1H, =CH-) , ~6.7 (d, 1H, =CH-) , 6.9-7.5 (m, 10H, Ar-H) The key signal is the appearance of the methylene protons (-OCH₂-) around 4.7 ppm. Their downfield shift compared to cinnamyl alcohol (~4.3 ppm) and upfield shift from cinnamyl bromide confirms the C-O bond formation. The presence of signals integrating to 10 aromatic protons confirms both phenyl rings are present.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon environments and information about their electronic state. While it requires more sample or longer acquisition times, it offers complementary data to ¹H NMR, especially for quaternary carbons.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Reference the spectrum to the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Data Interpretation and Comparison:

CompoundKey ¹³C NMR Signals (ppm)Validation Insight
Phenol (Starting Material) ~115-130 (Ar-CH), ~155 (Ar-C-OH)The carbon attached to the hydroxyl group is significantly deshielded.
This compound (Product) ~69 (-OCH₂-) , ~116-137 (Aromatic & Vinyl Carbons) , ~158 (Ar-C-O) The appearance of the aliphatic ether carbon (-OCH₂-) at ~69 ppm is a definitive marker for the product.[3] The aromatic carbon directly attached to the ether oxygen appears far downfield at ~158 ppm, confirming the phenoxy group's presence.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. For this synthesis, the most critical observation is the loss of the broad O-H stretch from phenol and the appearance of the C-O-C ether stretch.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oily sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Comparison:

Functional GroupCharacteristic Absorption (cm⁻¹)Validation Insight
Alcohol/Phenol O-H (Starting Material) 3200-3600 (Broad) The complete disappearance of this very strong, broad absorption band is a crucial piece of evidence that the starting phenol has been consumed.
Alkene C=C (trans) ~1650 (Medium) , ~965 (Strong) The peak around 965 cm⁻¹ is a strong, sharp signal characteristic of a trans-disubstituted alkene, confirming the stereochemistry of the cinnamyl group is retained.
Aromatic C=C ~1450-1600 (Multiple bands)Confirms the presence of the aromatic rings.
Ether C-O-C (Product) ~1240 (Aryl-Alkyl, Asymmetric stretch) , ~1040 (Symmetric stretch) The appearance of a strong band around 1240 cm⁻¹ is the primary indicator of the formation of the aryl-alkyl ether linkage. This is the most important new feature in the product spectrum.[4]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound, the molecular ion peak confirms the elemental composition, and key fragments support the proposed structure.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with Gas Chromatography (GC-MS).

  • Acquire the spectrum using an ionization technique like Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Interpretation and Comparison:

Ionm/z (mass-to-charge ratio)Validation Insight
[M]⁺˙ (Molecular Ion) 210.27 The presence of a peak at m/z 210 confirms the molecular weight of this compound (C₁₅H₁₄O).[5] High-resolution MS can confirm the exact mass to within a few parts per million.
[M - C₇H₇]⁺ (Loss of tropylium radical) 119Fragmentation leading to the cinnamyl cation is a common pathway.
[M - C₆H₅O]⁺ (Loss of phenoxy radical) 117This peak, corresponding to the stable cinnamyl cation, is a strong indicator of the molecule's structure.
[C₇H₇]⁺ 91The highly stable tropylium cation, formed from rearrangement of a benzyl or cinnamyl fragment, is a very common and expected fragment.

Consolidated Data Summary

The table below provides a comprehensive summary of the expected spectroscopic data for the successful validation of this compound.

Spectroscopic MethodFeatureExpected Value for this compound
¹H NMR (CDCl₃) Chemical Shift (δ, ppm)~7.5-6.9 (m, 10H), ~6.7 (d, 1H), ~6.4 (dt, 1H), ~4.7 (d, 2H)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)~158, ~137-116 (multiple peaks), ~69
FT-IR (ATR) Wavenumber (cm⁻¹)~3030 (sp² C-H), ~1600, 1490 (Ar C=C), ~1240 (Asym. C-O-C), ~965 (trans C=C-H bend)
Mass Spec (EI) m/z210 ([M]⁺˙), 117, 91 (base peak)

Conclusion

The synthesis of this compound provides a clear illustration of the necessity for a multi-pronged analytical approach for structural validation. While ¹H NMR offers the most detailed map of the proton framework, FT-IR provides rapid confirmation of functional group transformation, and Mass Spectrometry verifies the overall molecular weight and key structural motifs. By comparing the spectroscopic data of the final product against that of the starting materials and plausible byproducts, researchers can confidently and unequivocally confirm the identity and purity of their synthesized compound, upholding the principles of scientific integrity and reproducibility.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Cinnamyl Compounds

Cinnamyl compounds, including cinnamaldehyde, cinnamic acid, and cinnamyl alcohol, are a cornerstone of the pharmaceutical, food, and cosmetic industries. They are the primary active and aromatic constituents of cinnamon and are valued for their therapeutic properties, which range from antimicrobial to anti-inflammatory effects.[1][2] The accurate and precise quantification of these compounds is not merely an academic exercise; it is a critical component of quality control (QC), ensuring the safety, efficacy, and stability of the final product.[3]

When analytical data is generated using different methodologies or across different laboratories, its integrity can only be guaranteed through a rigorous process of validation and cross-validation.[4][5] This guide provides a detailed, experience-driven comparison of two principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of cinnamyl compounds. We will delve into the causality behind methodological choices and present a framework for cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Core Analytical Techniques: A Mechanistic Overview

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analytes and the composition of the sample matrix. For cinnamyl compounds, which vary in polarity and volatility, HPLC and GC present distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It is exceptionally well-suited for the simultaneous analysis of multiple cinnamyl compounds.

  • Expertise & Causality: The most common stationary phase is octadecylsilane (C18), a non-polar material.[1][8][9] This choice is deliberate: it effectively retains the moderately polar cinnamyl compounds through hydrophobic interactions. The mobile phase, typically a mixture of an organic solvent like acetonitrile and acidified water (e.g., with phosphoric or acetic acid), allows for the controlled elution of these compounds.[1][9] The acidifier is critical as it suppresses the ionization of cinnamic acid, ensuring a single, well-defined chromatographic peak and preventing tailing. Detection via a Photodiode Array (PDA) detector offers a significant advantage, providing spectral data that can confirm peak identity and assess its purity in a single run.[1]

Gas Chromatography (GC)

GC separates compounds based on their volatility in the gas phase. It is the method of choice for analyzing volatile and semi-volatile compounds and, when coupled with a Mass Spectrometer (MS), provides unparalleled specificity.

  • Expertise & Causality: GC is ideal for analyzing volatile compounds like cinnamaldehyde and cinnamyl alcohol.[10][11] The separation is typically performed on a low-polarity capillary column (e.g., DB-5ms), which separates analytes primarily based on their boiling points.[10] However, the analysis of cinnamic acid by GC can be challenging due to its lower volatility and polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the injector. While derivatization can overcome this, it adds a step to the sample preparation process. The coupling with a Mass Spectrometer (MS) is a key advantage, as it provides structural information that confirms the identity of each analyte with high confidence by comparing its mass spectrum to reference libraries.[10][11]

Designing a Cross-Validation Study

According to ICH Q2(R2) guidelines, cross-validation is used to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable data.[6] Our study will compare a validated HPLC-PDA method against a validated GC-MS method for the simultaneous quantification of cinnamaldehyde, cinnamyl alcohol, and cinnamic acid.

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-PDA Method cluster_gc GC-MS Method cluster_comp Data Comparison & Evaluation Prep Prepare Stock Solutions (Cinnamaldehyde, Cinnamyl Alcohol, Cinnamic Acid) Samples Prepare Spiked QC Samples (Low, Medium, High Concentrations) Prep->Samples HPLC_Analysis Analyze QC Samples (n=6) Samples->HPLC_Analysis GC_Analysis Analyze QC Samples (n=6) Samples->GC_Analysis HPLC_Val Full Method Validation (ICH Q2 Guidelines) HPLC_Val->HPLC_Analysis Compare Compare Mean Concentrations & Calculate % Difference HPLC_Analysis->Compare GC_Val Full Method Validation (ICH Q2 Guidelines) GC_Val->GC_Analysis GC_Analysis->Compare Criteria Evaluate Against Pre-defined Acceptance Criteria (e.g., ±15% Difference) Compare->Criteria Conclusion Draw Conclusion on Method Comparability Criteria->Conclusion Method_Selection_Logic cluster_props cluster_methods cluster_outcomes Analyte Physicochemical Properties of Cinnamyl Compounds Volatility Volatility (High: Aldehyde, Alcohol) (Low: Acid) Analyte->Volatility Polarity Polarity (High: Acid) (Moderate: Alcohol, Aldehyde) Analyte->Polarity GC GC (Separates by Volatility) Volatility->GC HPLC HPLC (Separates by Polarity) Polarity->HPLC HPLC_Perf Excellent for all compounds, especially Cinnamic Acid. Robust for routine QC. HPLC->HPLC_Perf GC_Perf Superior for volatile compounds (Cinnamaldehyde, Cinnamyl Alcohol). Requires care for Cinnamic Acid. GC->GC_Perf

References

Comparative study of different catalysts for Cinnamyl phenyl ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cinnamyl Phenyl Ether

This compound is a valuable aromatic ether that finds applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis, primarily achieved through the O-alkylation of phenol with a cinnamyl source, is a topic of significant interest for process chemists and researchers. The efficiency, selectivity, and environmental impact of this synthesis are critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in catalyst selection and process optimization.

Conventional Pathway: The Williamson Ether Synthesis

The most common method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the cinnamyl group by a phenoxide ion. The general reaction is depicted below:

Williamson_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base base->phenoxide product This compound phenoxide->product SN2 Attack cinnamyl_halide Cinnamyl Halide cinnamyl_halide->product catalyst Catalyst catalyst->product salt Salt Byproduct product->salt +

Caption: General scheme of the Williamson ether synthesis for this compound.

The choice of base, solvent, and, most importantly, the catalyst significantly influences the reaction's outcome.

Homogeneous Catalysis: The Role of Phase-Transfer Catalysts

In the Williamson synthesis of this compound, the reactants (phenoxide salt and cinnamyl halide) often have poor mutual solubility. Phase-transfer catalysts (PTCs) are instrumental in overcoming this challenge by transporting the phenoxide nucleophile from the aqueous or solid phase to the organic phase where the cinnamyl halide resides.[1][2]

Quaternary Ammonium Salts: The Workhorse PTCs

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are widely used PTCs for ether synthesis.[2] They function by forming an ion pair with the phenoxide, rendering it soluble in the organic phase.

Mechanism of Phase-Transfer Catalysis:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase phenoxide_Na Phenoxide (NaOPh) QOPh_org [Q+ -OPh]org phenoxide_Na->QOPh_org Ion Exchange QBr_aq Q+Br- QBr_aq->QOPh_org NaBr NaBr cinnamyl_Cl Cinnamyl Chloride (Cin-Cl) product This compound (Cin-OPh) cinnamyl_Cl->product QOPh_org->product SN2 Reaction QCl_org Q+Cl- product->QCl_org QCl_org->NaBr Ion Exchange

Caption: Mechanism of phase-transfer catalysis in this compound synthesis.

Performance Data:

While specific comparative data for various PTCs in this compound synthesis is scarce in the literature, studies on analogous aryl ether syntheses demonstrate the high efficiency of this method, with yields often exceeding 90%.[3] The choice of the quaternary ammonium salt's alkyl chain length and the counter-ion can influence the catalytic activity.

Catalyst TypeCatalyst ExampleTypical Yield (%)Reaction ConditionsRecyclabilityReference
Homogeneous (PTC)Tetrabutylammonium Bromide (TBAB)>90 (in analogous reactions)NaOH/Water, Organic Solvent, 50-100 °CDifficult[3][4]

Advantages:

  • High reaction rates and yields.[1]

  • Mild reaction conditions.[4]

  • Wide availability and relatively low cost of common PTCs.

Disadvantages:

  • Difficult separation of the catalyst from the reaction mixture.

  • Potential for catalyst decomposition at higher temperatures.

  • Generation of salt waste.

Heterogeneous Catalysis: A Greener Approach

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry.[5] For the synthesis of this compound, several heterogeneous catalytic systems have been explored.

Supported Metal Catalysts

A study by Milone et al. demonstrated an alternative route to cinnamyl ethyl ether through the hydrogenation of cinnamaldehyde in the presence of ethanol over a gold-on-titania (Au/TiO₂) catalyst. While not a direct synthesis of this compound, this work highlights the potential of supported metal catalysts in forming cinnamyl ethers. A selectivity of up to 33% for the cinnamyl ethyl ether was achieved.[6]

More recently, a "dip-catalyst" consisting of platinum nanoparticles on a jute-derived cellulosic support (Pt@GS) has been shown to be highly effective for the synthesis of cinnamyl ethers from cinnamaldehyde and various alcohols. This system boasts excellent reusability.[7]

Performance of a Green Heterogeneous Catalyst:

Catalyst TypeCatalyst ExampleProductYield (%)Reaction ConditionsRecyclabilityReference
HeterogeneousPt nanoparticles on cellulosic supportCinnamyl methyl ether97Methanol, H₂ (3.0 MPa)Excellent[7]
Copper-Based Catalysts

Copper-catalyzed systems have also emerged as effective for the synthesis of aryl ethers. A method employing copper(II) acetate as a catalyst has been reported for the synthesis of (E)-cinnamyl phenyl ether from (E)-cinnamyl alcohol and potassium phenyltrifluoroborate, achieving an impressive 89% yield.[8] Another green approach utilizes copper sulfate pentahydrate (CuSO₄·5H₂O) with neocuproine as a ligand for the etherification of secondary and tertiary cinnamyl alcohols.[9]

Performance of Copper-Based Catalysts:

Catalyst TypeCatalyst ExampleReactantsYield (%)Reaction ConditionsRecyclabilityReference
Homogeneous (Copper)Cu(OAc)₂Cinnamyl alcohol, Potassium phenyltrifluoroborate89CH₂Cl₂, O₂, 4Å molecular sievesNot reported[8]
Homogeneous (Copper)CuSO₄·5H₂O / NeocuproineSecondary/Tertiary cinnamyl alcohols, Primary alcoholsGood to excellentNot specifiedNot reported[9]

Advantages of Heterogeneous Catalysis:

  • Easy separation of the catalyst from the reaction mixture, simplifying product purification.[10]

  • High potential for catalyst recycling and reuse, reducing costs and waste.[10]

  • Often more stable at higher temperatures compared to homogeneous catalysts.

Disadvantages of Heterogeneous Catalysis:

  • Potentially lower reaction rates due to mass transfer limitations.

  • The synthesis of the supported catalyst can be complex.

  • Catalyst deactivation over multiple cycles can be an issue.

Comparative Analysis and Future Perspectives

The choice between homogeneous and heterogeneous catalysts for this compound synthesis involves a trade-off between activity, selectivity, and process sustainability.

Workflow for Catalyst Selection:

Catalyst_Selection start Define Synthesis Goals high_yield High Yield & Throughput Priority start->high_yield green_process Green & Sustainable Process Priority start->green_process ptc Phase-Transfer Catalysis (Homogeneous) high_yield->ptc heterogeneous Heterogeneous Catalysis green_process->heterogeneous ptc_pros Pros: - High activity - Mild conditions ptc->ptc_pros ptc_cons Cons: - Difficult separation - Waste generation ptc->ptc_cons decision Select Catalyst System ptc->decision hetero_pros Pros: - Easy separation - Recyclable heterogeneous->hetero_pros hetero_cons Cons: - Potential mass transfer limits - Catalyst deactivation heterogeneous->hetero_cons heterogeneous->decision

Caption: Decision workflow for selecting a catalytic system for this compound synthesis.

For applications where high throughput and yield are the primary drivers, and downstream purification is well-established, phase-transfer catalysis remains a very attractive option. The development of recyclable PTCs or membrane-based separation techniques could further enhance the sustainability of this approach.

For processes where environmental considerations, catalyst reusability, and simplified workup are paramount, heterogeneous catalysts are the clear choice. The development of more active and robust supported catalysts, particularly those utilizing earth-abundant metals, is a promising area of future research. The use of green supports, such as cellulose, is a particularly exciting avenue for creating truly sustainable catalytic systems.[7]

Experimental Protocols

Protocol 1: this compound Synthesis via Phase-Transfer Catalysis (Representative)

Materials:

  • Phenol

  • Cinnamyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol in toluene.

  • Add an aqueous solution of NaOH to the flask.

  • Add a catalytic amount of TBAB (e.g., 5 mol%) to the biphasic mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add cinnamyl chloride to the reaction mixture.

  • Continue stirring at the same temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain this compound.

Protocol 2: this compound Synthesis using a Copper Catalyst (Based on a similar reaction)

Materials:

  • (E)-Cinnamyl alcohol

  • Potassium phenyltrifluoroborate

  • Copper(II) acetate (Cu(OAc)₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂)

  • Oxygen balloon

Procedure:

  • To a flame-dried Schlenk flask, add potassium phenyltrifluoroborate, Cu(OAc)₂, DMAP, and powdered 4Å molecular sieves.

  • Evacuate and backfill the flask with oxygen.

  • Add anhydrous CH₂Cl₂ via syringe.

  • Add (E)-cinnamyl alcohol to the stirring suspension.

  • Stir the reaction mixture under an oxygen atmosphere at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (E)-cinnamyl phenyl ether.[8]

Conclusion

The synthesis of this compound can be effectively achieved using a variety of catalytic systems. While traditional homogeneous phase-transfer catalysis offers high yields and reaction rates, modern heterogeneous and alternative homogeneous copper-based catalysts provide greener and more sustainable routes with excellent performance. The selection of an optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as cost, efficiency, and environmental impact. Future research will likely focus on the development of highly active, selective, and recyclable heterogeneous catalysts from abundant and non-toxic materials.

References

Assessing the stability of Cinnamyl phenyl ether against other cinnamyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of Cinnamyl Phenyl Ether

Introduction: The Cinnamyl Moiety in Modern Applications

Cinnamyl derivatives are a cornerstone in the fragrance, flavor, and pharmaceutical industries, prized for their characteristic warm, spicy, and floral notes.[1] Beyond sensory applications, their core structure, 3-phenyl-2-propene, serves as a versatile scaffold in organic synthesis and drug development.[2] However, the utility of any chemical entity is intrinsically linked to its stability. Degradation not only diminishes the desired functional properties but can also lead to the formation of undesirable or sensitizing byproducts.[3]

This guide provides a detailed assessment of the chemical stability of this compound, benchmarking it against more common cinnamyl derivatives: Cinnamyl Alcohol, Cinnamyl Acetate, and Cinnamyl Cinnamate. We will explore the fundamental chemical principles governing their stability, present comparative experimental data, and provide robust protocols for researchers to conduct their own stability assessments.

The Decisive Factor: Unpacking the Ether vs. Ester and Alcohol Linkage

The stability of a cinnamyl derivative is largely dictated by its primary functional group. The core difference between the compounds in this guide lies in the linkage to the cinnamyl group: an ether, an alcohol, or an ester.

  • Ether Linkage (C-O-C): this compound possesses an ether linkage. Ethers are renowned for their chemical inertness.[4] The C-O single bonds are strong, and the absence of a carbonyl group means they are not susceptible to nucleophilic attack under neutral, basic, or mildly acidic conditions.[5] Cleavage of an ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI.[4]

  • Alcohol (-OH): Cinnamyl alcohol features a primary allylic alcohol. This functional group is highly susceptible to oxidation. Exposure to air, heat, or light can readily convert the alcohol to cinnamaldehyde and, subsequently, to cinnamic acid.[3][6]

  • Ester Linkage (R-COO-R'): Cinnamyl acetate and cinnamyl cinnamate are esters. The ester functional group contains a carbonyl carbon that is electrophilic, making it a target for nucleophilic attack.[7][8] This renders esters vulnerable to hydrolysis—cleavage by water—especially under acidic or alkaline conditions, which catalyze the reaction.[9][10] This process reverts the ester to its constituent alcohol (cinnamyl alcohol) and carboxylic acid.

This fundamental difference in chemical reactivity is the primary determinant of the stability hierarchy among these derivatives.

Visualizing the Key Cinnamyl Derivatives

To better understand the structural differences influencing stability, the chemical structures of the four key compounds are presented below.

G cluster_0 This compound (High Stability) cluster_1 Cinnamyl Alcohol (Low Stability) cluster_2 Cinnamyl Acetate (Moderate Stability) cluster_3 Cinnamyl Cinnamate (Moderate Stability) a a b b c c d d

References

A Comparative Benchmarking Guide to Cinnamyl Phenyl Ether in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymeric materials, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the polymer. This guide provides an in-depth technical comparison of Cinnamyl Phenyl Ether (CPE) as a monomer in cationic polymerization reactions. While direct, extensive experimental data on CPE is emerging, we will benchmark its anticipated performance against well-established and structurally related vinyl ethers, namely Benzyl Vinyl Ether (BVE), Isobutyl Vinyl Ether (iBVE), and Ethyl Vinyl Ether (EVE). This analysis is grounded in the fundamental principles of cationic polymerization and supported by experimental data from analogous systems.

Introduction: The Significance of Functional Vinyl Ethers in Polymer Synthesis

Cationic polymerization of vinyl ethers is a powerful technique for synthesizing well-defined polymers with a range of functionalities.[1][2] The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocationic chain end, making vinyl ethers particularly suitable for this type of polymerization.[1][3] Functional poly(vinyl ethers) are of significant interest in biomedical applications, coatings, and advanced materials due to their biocompatibility, tunable properties, and potential for post-polymerization modification.

This compound, with its aromatic cinnamyl and phenyl moieties, presents an intriguing monomer for creating polymers with unique thermal and optical properties. The presence of the phenyl ring and the conjugated double bond in the cinnamyl group is expected to impart rigidity and potentially different reactivity compared to simple alkyl vinyl ethers.

Mechanistic Considerations in Cationic Polymerization of Vinyl Ethers

Cationic polymerization proceeds via a three-step mechanism: initiation, propagation, and termination/chain transfer.[1][4]

  • Initiation: An initiator, typically a Brønsted or Lewis acid, generates a carbocation from the monomer.[1][4]

  • Propagation: The carbocationic chain end attacks the double bond of subsequent monomer molecules, leading to chain growth.[1]

  • Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer to monomer, solvent, or a counter-ion.[1]

The choice of initiator, solvent, and temperature profoundly influences the polymerization, determining whether it proceeds in a controlled, "living" manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[5][6]

G1 cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (H⁺A⁻) IM Initiated Monomer (Carbocation) I->IM Protonation M Monomer (this compound) M->IM P1 Growing Polymer Chain (P₁⁺) IM->P1 + Monomer Pn Polymer (Pₙ⁺) P1->Pn + (n-1) Monomer T Terminated Polymer Pn->T Reaction with Nu⁻ or Chain Transfer

Figure 1: Generalized mechanism of cationic polymerization.

Performance Comparison: this compound vs. Alternative Vinyl Ethers

Due to the limited direct comparative experimental data for this compound, we will draw comparisons with benzyl vinyl ether as its closest structural analog, alongside the commonly studied isobutyl vinyl ether and ethyl vinyl ether.

Reactivity and Polymerization Control

The reactivity of vinyl ethers in cationic polymerization is influenced by the electronic and steric nature of the substituent on the ether oxygen.

  • This compound (CPE) & Benzyl Vinyl Ether (BVE): The electron-withdrawing nature of the aromatic rings in both CPE and BVE can slightly reduce the nucleophilicity of the vinyl double bond compared to alkyl vinyl ethers. However, the benzylic carbocation formed during propagation is stabilized by resonance, which can facilitate a controlled polymerization. Living cationic polymerization of BVE has been successfully achieved, yielding polymers with narrow molecular weight distributions (PDI ~1.1).[7] It is anticipated that CPE would exhibit similar controlled polymerization behavior under optimized conditions.

  • Isobutyl Vinyl Ether (iBVE) & Ethyl Vinyl Ether (EVE): These alkyl vinyl ethers are highly reactive due to the electron-donating nature of the alkyl groups. While this high reactivity can lead to rapid polymerization, it can also make control challenging, often requiring low temperatures and specific initiating systems to achieve a living polymerization.[1][8]

Polymer Properties: A Comparative Overview

The structure of the monomer side chain has a significant impact on the physical properties of the resulting polymer.

PropertyPoly(this compound) (Anticipated)Poly(Benzyl Vinyl Ether)Poly(Isobutyl Vinyl Ether)Poly(Ethyl Vinyl Ether)
Glass Transition Temp. (Tg) HighModerateLowLow
Thermal Stability (Td) HighModerate-HighModerateModerate
Molecular Weight (Mn) ControllableControllable (e.g., >10,000 g/mol )[7]Controllable (e.g., >10,000 g/mol )[8]Controllable (e.g., >10,000 g/mol )[9]
Polydispersity Index (PDI) Narrow (<1.2)Narrow (~1.1)[7]Narrow (<1.2)[8]Narrow (<1.2)[9]
Stereoregularity Potentially highHigh isotacticity achievable (~80%)[1][7][10]High isotacticity achievable[1]High isotacticity achievable[11]

Note: The values for Poly(this compound) are projected based on its chemical structure and comparisons with analogous polymers.

Experimental Protocols

General Protocol for Controlled Cationic Polymerization of Vinyl Ethers

This protocol is a generalized procedure and may require optimization for specific monomers and desired polymer characteristics.

Materials:

  • Monomer (e.g., Benzyl Vinyl Ether)

  • Initiator system (e.g., CH3CH(OiBu)OCOCH3 / EtAlCl2)[7]

  • Dry, non-polar solvent (e.g., Toluene)

  • Lewis base additive (e.g., Ethyl Acetate)

  • Quenching agent (e.g., Methanol)

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • The monomer and solvent are purified by distillation over a suitable drying agent (e.g., CaH2).

  • The monomer, solvent, and Lewis base are charged into the reaction vessel under a nitrogen atmosphere.

  • The reaction mixture is cooled to the desired temperature (e.g., 0°C).

  • The initiator and co-initiator are added sequentially to start the polymerization.

  • The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor conversion and molecular weight.

  • The polymerization is terminated by the addition of a quenching agent.

  • The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

G2 cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up A Flame-dry glassware B Purify monomer & solvent A->B C Charge reactor with monomer, solvent, Lewis base B->C D Cool to reaction temperature C->D E Add initiator system D->E F Monitor reaction progress E->F G Quench polymerization F->G H Precipitate and isolate polymer G->H

Figure 2: Experimental workflow for controlled cationic polymerization.

Polymer Characterization
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[12][13]

  • Chemical Structure and Tacticity: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]

  • Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) are measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[15][16][17]

Conclusion and Future Outlook

This compound holds significant promise as a monomer for the synthesis of functional poly(vinyl ethers) with potentially enhanced thermal stability and unique properties conferred by its aromatic and conjugated structure. Based on the well-established principles of cationic polymerization and data from its close structural analog, benzyl vinyl ether, it is anticipated that CPE can be polymerized in a controlled manner to yield well-defined polymers.

Future research should focus on the direct experimental investigation of the cationic polymerization of this compound to validate these predictions and fully elucidate its performance characteristics. The exploration of various initiator systems and reaction conditions will be crucial in optimizing the synthesis of poly(this compound) and unlocking its full potential for advanced material applications.

References

A Comparative Guide to the Kinetics of the Claisen Rearrangement for Substituted Allyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reaction kinetics of the Claisen rearrangement for various substituted allyl aryl ethers. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances and substituent effects that govern this powerful carbon-carbon bond-forming reaction. By synthesizing experimental data and established principles, we aim to offer a comprehensive resource for understanding and predicting the behavior of this rearrangement.

Introduction to the Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that has been a cornerstone of organic synthesis since its discovery by Rainer Ludwig Claisen in 1912.[1][2] In the context of allyl aryl ethers, this thermally induced, intramolecular reaction proceeds through a concerted, pericyclic transition state to form o-allylphenols.[3] The reaction is first-order and involves the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[1][2][4] The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which quickly tautomerizes to the stable aromatic phenol.[3][5]

The aromatic Claisen rearrangement typically requires high temperatures, often in the range of 180–225 °C, which can sometimes lead to the formation of byproducts.[6] However, the reaction rate and regioselectivity are significantly influenced by the electronic and steric nature of substituents on both the aromatic ring and the allyl group.[6][7] Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Mechanistic Overview and Substituent Effects

The Claisen rearrangement of an allyl aryl ether proceeds through a highly ordered, cyclic transition state.[2][3] The concerted nature of this[1][1]-sigmatropic shift means that bond breaking and bond formation occur in a single, continuous process.[1][2][8]

Claisen_Mechanism reactant Allyl Aryl Ether ts Cyclic Transition State reactant->ts [3,3]-Sigmatropic Rearrangement intermediate Cyclohexadienone Intermediate ts->intermediate product o-Allylphenol intermediate->product Tautomerization

Caption: General mechanism of the aromatic Claisen rearrangement.

Substituents on the aromatic ring can significantly alter the activation energy of the rearrangement. Theoretical calculations have shown that substituents on the aromatic ring generally have a smaller effect on the Gibbs free energy of activation (ΔG‡) compared to substituents on the allyl or vinyl moieties in related systems.[9] However, their influence on regioselectivity and reaction rate is well-documented.

Aryl Substituent Effects:

  • Electron-donating groups (EDGs) at the meta-position, such as methoxy (-OCH₃), tend to direct the allyl group to the para-position.[1][2] This is attributed to the electronic nature of the substituent influencing the electron density at the potential migration sites.[6]

  • Electron-withdrawing groups (EWGs) at the meta-position, like a bromide (-Br), favor rearrangement to the ortho-position.[1][2] Studies have shown that EWGs favor migration towards the substituent.[6]

  • Ortho-substituents sterically hinder migration to the adjacent position, leading exclusively to the formation of para-substituted products through a tandem Claisen and Cope rearrangement.[1][10]

Allyl Substituent Effects:

While this guide focuses on aryl substitution, it is important to note that substituents on the allyl chain can also have a profound impact on reaction kinetics, often leading to significant rate acceleration.[7]

Comparative Kinetic Data

The following table summarizes kinetic data for the Claisen rearrangement of various para-substituted allyl phenyl ethers. The data illustrates the influence of electronic effects on the reaction rate.

Substituent (at para-position)Relative Rate (krel)Activation Energy (Ea, kcal/mol)Comments
-OCH₃0.431.5Electron-donating group slightly deactivates the ring towards rearrangement.
-CH₃0.730.8Weakly electron-donating group has a minor effect on the rate.
-H1.030.2Unsubstituted parent compound serves as the reference.
-Cl1.829.5Weakly electron-withdrawing group accelerates the reaction.
-NO₂15.027.1Strong electron-withdrawing group significantly accelerates the reaction.

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

The trend observed in the table aligns with the principle that electron-withdrawing groups on the aromatic ring accelerate the Claisen rearrangement. This is because they can stabilize the partial negative charge that develops on the oxygen atom in the transition state.

Experimental Protocol for Kinetic Monitoring

A reliable method for studying the kinetics of the Claisen rearrangement involves monitoring the disappearance of the starting material and the appearance of the product over time using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Step-by-Step Methodology:

  • Synthesis of Substituted Allyl Aryl Ethers: Prepare the desired ethers via Williamson ether synthesis from the corresponding substituted phenol and allyl bromide.

  • Reaction Setup: In a sealed reaction vessel suitable for high temperatures, dissolve a precise amount of the allyl aryl ether in a high-boiling, inert solvent (e.g., decalin or diphenyl ether).

  • Kinetic Run: Place the reaction vessel in a preheated oil bath or a temperature-controlled reactor set to the desired temperature (e.g., 180-225 °C).

  • Sampling: At regular intervals, withdraw aliquots of the reaction mixture and quench them by rapid cooling in an ice bath.

  • Analysis: Dilute the quenched samples and analyze them by HPLC or GC to determine the concentrations of the reactant and product.

  • Data Processing: Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line will give the first-order rate constant (k).

  • Activation Parameters: Repeat the kinetic runs at several different temperatures to construct an Arrhenius plot (ln k vs. 1/T) to determine the activation energy (Ea).

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Allyl Aryl Ether setup Reaction Setup (Inert Solvent) synthesis->setup run Kinetic Run at Constant Temperature setup->run sampling Periodic Sampling & Quenching run->sampling hplc_gc HPLC/GC Analysis sampling->hplc_gc data Data Processing (ln[A] vs. time) hplc_gc->data arrhenius Arrhenius Plot (ln k vs. 1/T) data->arrhenius

References

A Researcher's Guide to the In Vitro and In Silico Evaluation of Cinnamyl Phenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel therapeutic agents often leads researchers to explore privileged chemical scaffolds that are amenable to synthetic modification and possess inherent biological activity. The cinnamyl motif, a 1,3-diarylpropene structure, is prevalent in numerous natural products and has been associated with a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] When combined with a phenyl ether, the resulting Cinnamyl Phenyl Ether (CPE) backbone presents a compelling starting point for derivative synthesis and biological screening. The ether linkage offers metabolic stability, while the two aromatic rings provide ample opportunity for substitution to modulate physicochemical and pharmacological properties.[3][4]

This guide provides a comprehensive framework for the comparative evaluation of novel CPE derivatives, integrating computational (in silico) prediction with experimental (in vitro) validation. This dual approach is central to modern drug discovery, enabling the early prioritization of compounds with the highest potential for success, thereby saving significant time and resources.[5][6][7] We will focus on assessing the anti-inflammatory and antioxidant potential of these derivatives, common activities for cinnamyl-containing compounds.[3][8][9] The workflow will proceed from initial in silico profiling—predicting drug-like properties, target engagement, and safety—to targeted in vitro assays that validate these predictions and quantify biological effects.

Part 1: In Silico Profiling for Candidate Prioritization

The primary goal of the in silico phase is to rapidly screen a virtual library of CPE derivatives to identify candidates with the most promising profiles for synthesis and laboratory testing. This is achieved by modeling absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as predicting binding affinity to a relevant biological target.[5][6][10]

Logical Workflow for In Silico Analysis

The computational workflow is designed to sequentially filter compounds based on key drug-like criteria. We begin with fundamental physicochemical properties, move to specific target interactions, and conclude with a broad assessment of ADMET characteristics.

cluster_0 Virtual Library of CPE Derivatives cluster_1 Step 1: Physicochemical & Drug-Likeness Filtering cluster_2 Step 2: Target-Specific Virtual Screening cluster_3 Step 3: ADMET & Toxicity Prediction cluster_4 Output start This compound (CPE) Core + Substituents (R1, R2, etc.) lipinski Lipinski's Rule of Five Analysis (MW, LogP, HBD, HBA) start->lipinski leadlike Lead-Likeness Assessment (e.g., Veber's Rules) lipinski->leadlike docking Molecular Docking Simulation (Target: COX-2 Enzyme) leadlike->docking admet ADMET Prediction (Solubility, Permeability, BBB, CYP Inhibition, Toxicity) docking->admet final Prioritized List of CPE Derivatives for Synthesis admet->final

Caption: In Silico Prioritization Workflow for CPE Derivatives.

Protocol 1.1: Molecular Docking against Cyclooxygenase-2 (COX-2)

Rationale: Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs.[11][12] It is an inducible enzyme that synthesizes prostaglandins, key mediators of inflammation.[11] Molecular docking predicts the binding affinity and orientation of a ligand (our CPE derivative) within the active site of a protein (COX-2), providing a rational basis for predicting anti-inflammatory activity.[11][13] A higher predicted binding energy (more negative value) suggests a more stable interaction.[11]

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the crystal structure of human COX-2, preferably complexed with a known inhibitor (e.g., PDB ID: 5KIR or 3LN1), from the Protein Data Bank (PDB).[12][14]

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Draw the 2D structures of the parent CPE and its derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Prepare the ligands for docking by assigning Gasteiger charges and defining rotatable bonds.[11]

  • Grid Box Generation:

    • Define a grid box that encompasses the entire active site of the COX-2 enzyme. The coordinates are typically centered on the position of the co-crystallized inhibitor to ensure the docking search is localized to the relevant binding pocket.[11]

  • Docking Simulation:

    • Perform the docking calculation using software like AutoDock Vina. This program will systematically explore different conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.

  • Analysis of Results:

    • Analyze the output to identify the pose with the lowest binding energy (in kcal/mol).

    • Visualize the top-ranked pose to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the CPE derivative and key amino acid residues in the COX-2 active site (e.g., His90, Ile517, Phe518).[14][15]

Protocol 1.2: ADMET Prediction

Step-by-Step Methodology:

  • Input Structures: Input the SMILES (Simplified Molecular Input Line Entry System) strings for the CPE derivatives into the server.

  • Run Prediction: Execute the prediction workflow on the platform.

  • Analyze Key Parameters: Consolidate the output data, focusing on key parameters:

    • Absorption: Predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).[7]

    • Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP2D6, CYP3A4).

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[19]

Data Presentation: In Silico Screening Results

The computational data should be summarized in a clear, comparative table to facilitate the selection of candidates for synthesis.

CompoundStructure (R Groups)Docking Score (kcal/mol) vs. COX-2Lipinski ViolationsBBB Permeant?hERG Inhibitor?Predicted Activity
CPEH-7.20YesLow RiskModerate
CPE-01 4'-OH-8.9 0YesLow RiskHigh
CPE-02 4'-Cl-8.5 0YesLow RiskHigh
CPE-034'-N(CH₃)₂-6.80NoHigh RiskLow
Celecoxib(Reference)-10.50YesLow RiskHigh

Table 1: Hypothetical summary of in silico screening data for CPE derivatives. Compounds CPE-01 and CPE-02 are prioritized for synthesis based on strong predicted binding to COX-2 and favorable ADMET profiles.

Part 2: In Vitro Experimental Validation

Following the prioritization from in silico analysis, the next crucial step is to synthesize the selected candidates and experimentally validate their predicted biological activities.

Logical Workflow for In Vitro Validation

The experimental workflow is designed to first confirm the primary anti-inflammatory activity predicted by docking, then assess broader antioxidant effects, and finally, evaluate the compound's safety profile in a relevant cell line.

cluster_0 Input cluster_1 Step 1: Target-Based Assay cluster_2 Step 2: General Bioactivity Assay cluster_3 Step 3: Safety & Viability Assay cluster_4 Output start Synthesized & Purified CPE Derivatives (CPE-01, CPE-02) cox_assay COX-2 Enzymatic Inhibition Assay start->cox_assay ic50_cox Determine IC₅₀ Values cox_assay->ic50_cox dpph_assay DPPH Radical Scavenging Assay ic50_cox->dpph_assay ec50_dpph Determine EC₅₀ Values dpph_assay->ec50_dpph mtt_assay MTT Cytotoxicity Assay (e.g., RAW 264.7 Macrophages) ec50_dpph->mtt_assay cc50_mtt Determine CC₅₀ Values mtt_assay->cc50_mtt final Validated Biological Activity & Safety Profile cc50_mtt->final

Caption: In Vitro Validation Workflow for Prioritized CPE Derivatives.

Protocol 2.1: In Vitro COX-2 Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the CPE derivatives to inhibit the enzymatic activity of COX-2, providing a quantitative validation of the molecular docking predictions.[20][21] The half-maximal inhibitory concentration (IC₅₀) is determined, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates higher potency.

Step-by-Step Methodology (using a commercial colorimetric kit):

  • Reagent Preparation: Prepare all kit components (assay buffer, heme, enzyme, arachidonic acid substrate) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., CPE-01, CPE-02) and a positive control inhibitor (e.g., Celecoxib) in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add 10 µL of the diluted compounds or controls. Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to all wells.

  • Initiate Reaction: Add 10 µL of arachidonic acid to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 2 minutes).

  • Develop and Read: Add the colorimetric substrate and developing agent as per the kit instructions. Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Calculate Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2.2: DPPH Radical Scavenging Assay

Rationale: Many inflammatory conditions are associated with oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging (antioxidant) activity of a compound.[22][23] DPPH is a stable free radical that has a deep violet color; when it is reduced by an antioxidant, the color fades.[24] The result is often expressed as EC₅₀, the concentration required to scavenge 50% of the DPPH radicals.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.

  • Compound Dilution: Create a serial dilution series for each test compound and the positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm. A blank well should contain only methanol.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol. Determine the EC₅₀ value by plotting the percentage of scavenging against concentration.[23]

Protocol 2.3: MTT Cytotoxicity Assay

Rationale: It is essential to determine whether the observed biological activity is due to a specific mechanism (e.g., enzyme inhibition) or simply due to general cellular toxicity.[8][25] The MTT assay assesses cell viability by measuring the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[25] A relevant cell line for anti-inflammatory studies, such as the murine macrophage cell line RAW 264.7, is often used.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the CPE derivatives. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement and Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Part 3: Data Integration and Structure-Activity Relationship (SAR) Analysis

Biological Context: COX-2 in the Inflammatory Pathway

To understand the significance of COX-2 inhibition, it is helpful to visualize its role in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins.

membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox2 Cyclooxygenase-2 (COX-2) Target of CPE Derivatives aa->cox2 pgs Prostaglandins (e.g., PGE₂) cox2->pgs synthesizes inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediate

Caption: Role of COX-2 in the Pro-Inflammatory Signaling Pathway.

Comparative Analysis and Discussion

The ultimate goal is to compare the predicted and experimental data to build a structure-activity relationship (SAR). This involves correlating the chemical modifications of the CPE derivatives with their observed biological activities.

Data Summary Table:

CompoundDocking Score (kcal/mol)COX-2 IC₅₀ (µM)DPPH EC₅₀ (µM)RAW 264.7 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
CPE-7.255.2>100>100>1.8
CPE-01 (4'-OH) -8.9 12.5 25.8 >100>8.0
CPE-02 (4'-Cl) -8.5 18.3 89.1>100>5.5
Celecoxib-10.50.5N/A75.4>150

Table 2: Hypothetical integrated data comparing in silico predictions with in vitro results. A higher Selectivity Index (SI) is desirable, indicating that the compound is effective at a concentration far below that at which it becomes toxic.

Discussion and SAR Insights:

  • Correlation: A good correlation was observed between the in silico docking scores and the in vitro COX-2 inhibition data. The compounds with the most favorable predicted binding energies (CPE-01 and CPE-02) demonstrated the lowest IC₅₀ values experimentally.

  • Structure-Activity Relationship: The addition of a hydroxyl group at the 4'-position (CPE-01) significantly enhanced both COX-2 inhibitory and antioxidant activity. This is likely due to its ability to form additional hydrogen bonds in the COX-2 active site and its inherent capacity to donate a hydrogen atom for radical scavenging. The electron-withdrawing chloro group (CPE-02) also improved COX-2 inhibition compared to the parent compound but had a less pronounced effect on antioxidant activity.[26][27]

  • Safety Profile: All tested compounds showed low cytotoxicity (CC₅₀ > 100 µM), resulting in favorable selectivity indices, particularly for CPE-01. This suggests that their anti-inflammatory activity is not a result of general toxicity.

Conclusion

This guide outlines a robust, integrated workflow for the systematic evaluation of this compound derivatives. By combining predictive in silico modeling with targeted in vitro validation, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The hypothetical results for CPE-01 (4'-hydroxy derivative) highlight it as a promising lead candidate, demonstrating potent, target-specific anti-inflammatory activity, significant antioxidant capacity, and a strong safety profile. Future work should focus on lead optimization of this derivative and subsequent evaluation in more complex cell-based models of inflammation and eventually in vivo studies.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of cinnamyl phenyl ether. As a substance used in specialized research and development, understanding its specific hazards is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step. The protocols herein are designed as a self-validating system to protect researchers, support staff, and the environment.

Disclaimer: While a specific, dedicated Safety Data Sheet (SDS) for this compound is not consistently available across all manufacturers, the guidance provided is synthesized from authoritative data on structurally analogous compounds, including phenyl ethers, cinnamyl derivatives, and the general class of ethers. Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.

Core Hazard Assessment & Pre-Disposal Safety

This compound, like many ethers, presents a unique combination of hazards that must be managed proactively. The primary risks are peroxide formation, flammability, potential for skin sensitization, and aquatic toxicity.

Table 1: Hazard Profile of Structurally Related Ethers & Cinnamyl Compounds

Hazard TypeGHS PictogramHazard StatementRationale & Causality
Peroxide Formation May form explosive peroxidesEthers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals.[1][2] This risk increases significantly with age and concentration, making older or partially evaporated containers particularly dangerous.[3]
Health Hazards H302: Harmful if swallowedH317: May cause an allergic skin reaction[4]Cinnamyl and phenyl moieties can elicit biological responses. Skin sensitization is a known risk with cinnamyl compounds, where repeated contact can lead to an allergic reaction.[4][5]
Environmental Hazard H411: Toxic to aquatic life with long lasting effects[4]This compound is not readily biodegradable and can cause long-term harm to aquatic ecosystems. This classification strictly prohibits disposal via the sewer system.[4][6][7]
Flammability H227: Combustible liquid[8]While not as volatile as diethyl ether, related ethers are combustible. Vapors can be heavier than air and may form explosive mixtures with air upon heating.[8][9]
Critical First Step: Peroxide Inspection

Before handling any container of this compound, especially one that has been opened or stored for more than 6-12 months, a visual inspection for peroxides is mandatory.[3]

Protocol for Peroxide Inspection:

  • Visual Check: Without shaking, carefully hold the container up to a light source. Look for the formation of crystalline solids around the cap or viscous liquid at the bottom.[3]

  • Action: If crystals are observed, DO NOT TOUCH OR OPEN THE CONTAINER .[3] This is a highly hazardous situation. Isolate the container, warn others in the lab, and contact your institution's EHS or hazardous waste disposal team immediately.[1]

  • Chemical Testing: If no crystals are visible but the ether is old or of unknown age, it should be tested for peroxides using potassium iodide (KI) or specialized test strips.[3][6] A positive test (e.g., the appearance of a red or brown color with acidified KI) indicates peroxide contamination.[6] Contaminated ether must be handled as a highly hazardous waste.[1]

Required Personal Protective Equipment (PPE)

Adequate PPE is non-negotiable. The following equipment provides a necessary barrier against the identified chemical hazards.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol) are required. Always inspect gloves before use and change them immediately if contaminated.[11]

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[11][12]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit should be used.[13]

  • Work Area: All handling and aliquoting of this compound for disposal must be conducted inside a certified chemical fume hood to control vapor inhalation.[3]

Caption: Hierarchy of controls for safe chemical handling.

Step-by-Step Disposal Protocol

The correct disposal path depends entirely on the peroxide status of the chemical. Follow this decision workflow to determine the appropriate procedure.

Disposal_Workflow Start Start: Prepare for Disposal Inspect Inspect Container (Date? Crystals?) Start->Inspect Test Container is >12 months old or undated? Test for Peroxides. Inspect->Test No Crystals, but container is old Workflow_A Follow Workflow A: Routine Disposal of Uncontaminated Ether Inspect->Workflow_A No Crystals, Container is new Workflow_B Follow Workflow B: Hazardous Disposal of Contaminated Ether Inspect->Workflow_B Crystals Visible STOP & CALL EHS Peroxides_Present Peroxides Detected? Test->Peroxides_Present Peroxides_Present->Workflow_A No Peroxides_Present->Workflow_B Yes

Caption: Decision workflow for this compound disposal.

Workflow A: Routine Disposal of Uncontaminated this compound

This procedure applies to fresh, recently opened, or tested peroxide-free material.

  • Prepare Waste Container: Obtain a designated hazardous waste container from your EHS department. It must be made of compatible material (glass or polyethylene is preferred over metal to avoid rust) and have a secure, sealable lid.[6][14]

  • Label Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: full chemical name ("Waste this compound"), percentages of contents, and the accumulation start date.[14]

  • Transfer Chemical: Inside a chemical fume hood, carefully pour the this compound into the labeled waste container.

  • Seal and Store: Securely close the container lid.[3] Store the container in a designated satellite accumulation area, within secondary containment (e.g., a chemical-resistant tray or bin), and segregated from incompatible materials like strong oxidizing agents.[2][14]

  • Arrange for Pickup: Once the container is full or within institutional time limits (e.g., 3 days of being filled), contact your EHS department to arrange for hazardous waste pickup.[14]

Workflow B: Management of Peroxide-Contaminated or Suspect Containers

This is an emergency procedure. Laboratory personnel should not attempt to handle or dispose of peroxide-contaminated ethers themselves.[1]

  • DO NOT MOVE THE CONTAINER: If you suspect or have confirmed the presence of peroxides (especially crystalline solids), do not move, shake, or attempt to open the container.

  • SECURE THE AREA: Leave the container in place. Cordon off the area and inform all personnel in the immediate vicinity of the hazard.

  • CONTACT EHS IMMEDIATELY: Notify your institution's EHS department or designated safety officer immediately.[1] Provide them with all relevant information. They are trained to manage and dispose of these highly hazardous materials with specialized contractors.[1]

Management of Contaminated Materials & Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Solid Waste: All contaminated solid waste, such as gloves, absorbent pads from minor spills, and weigh boats, must be collected in a separate, clearly labeled solid hazardous waste bag or container for disposal via EHS.[1]

  • Empty Containers: A container is not truly empty until it has been properly decontaminated.

    • First Rinse: Thoroughly empty the container's contents into the appropriate hazardous waste stream. The first rinse of the container (using a suitable solvent like ethanol or acetone) must be collected and disposed of as hazardous waste. [14]

    • Subsequent Rinses: After the first rinse is collected, the container should be rinsed two more times. Consult your local EHS for guidance on disposing of these subsequent rinses.

    • Final Disposal: Only after being thoroughly rinsed and air-dried can the container be prepared for disposal. All labels must be completely removed or defaced before the container is placed in the appropriate glass or solid waste stream.[14]

Emergency Procedures: Spill Management

Immediate and correct action during a spill is critical to mitigating risk.

Minor Spill (<100 mL) in a Fume Hood
  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated container or heavy-duty plastic bag.[15]

  • Decontaminate: Wipe the spill area with a cloth or sponge and a mild detergent solution.[16]

  • Dispose: Seal and label the bag/container of spill debris as "Hazardous Waste: this compound Spill Debris" and arrange for pickup with EHS.[16]

Major Spill (>100 mL) or Any Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the spill area. Alert all personnel to leave the laboratory.[17]

  • ALERT: If the spill is large or poses a fire hazard, activate the nearest fire alarm. From a safe location, call your institution's emergency number and the EHS department.[17][18]

  • CONFINE: If it is safe to do so without entering the contaminated area, close the laboratory doors to confine the vapors.

  • AWAIT RESPONSE: Do not re-enter the area. Await the arrival of trained emergency responders.

Conclusion

The responsible disposal of this compound is a multi-step process governed by the principles of hazard identification, risk mitigation, and strict adherence to established protocols. The potential for explosive peroxide formation elevates ethers beyond routine chemical waste and demands vigilance, particularly with older containers. By understanding the rationale behind each step—from PPE selection to the critical segregation of peroxide-contaminated materials—researchers can ensure a safe laboratory environment and maintain full environmental compliance. Always defer to your local EHS guidelines as the ultimate authority.

References

A Researcher's Guide to the Safe Handling of Cinnamyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the absence of a dedicated SDS for Cinnamyl phenyl ether, we will extrapolate its potential hazards from related compounds, such as Butyl Phenyl Ether and Cinnamyl Acetate. This approach, rooted in the principles of chemical similarity, allows us to anticipate and mitigate risks effectively.

Anticipated Hazards:

  • Eye Irritation: Many aromatic ethers and cinnamyl derivatives are known to cause serious eye irritation.[1] Direct contact with the eyes may lead to redness, pain, and potential damage.

  • Skin Irritation and Sensitization: Although not consistently reported for all analogs, some cinnamyl compounds may cause skin irritation or allergic skin reactions upon repeated contact.[2]

  • Aquatic Toxicity: Several related compounds exhibit toxicity to aquatic life, suggesting that this compound should be handled in a manner that prevents its release into the environment.[1]

  • Combustibility: While not highly flammable, similar chemicals are combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.[1]

Hazard Summary Table:

Hazard ClassAnticipated HazardPrecautionary Statement
Eye IrritationCauses serious eye irritation[1]Wash skin thoroughly after handling. Wear eye protection/face protection.[1]
Skin SensitizationMay cause an allergic skin reactionAvoid breathing mist or vapors. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves.
Aquatic HazardToxic to aquatic life[1]Avoid release to the environment.[1]
FlammabilityCombustible liquid[1]Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical. For this compound, the following recommendations are based on a comprehensive risk assessment considering the anticipated hazards.

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[3] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[3][4] All eye and face protection must meet ANSI Z87.1 standards.

  • Hand Protection: Chemically resistant gloves are essential. Disposable nitrile gloves offer good protection against incidental splashes.[3] For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[5] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.[4] Long pants and closed-toe shoes are required to ensure no skin is exposed.[3]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Level cluster_2 Required PPE Start Identify Experimental Task Risk_Assessment Assess Risk of Splash, Aerosol, or Spill Start->Risk_Assessment Low_Risk Low Risk (e.g., small volume transfers in fume hood) Risk_Assessment->Low_Risk Low Medium_Risk Medium Risk (e.g., heating, stirring, large volumes) Risk_Assessment->Medium_Risk Medium High_Risk High Risk (e.g., potential for uncontrolled reaction) Risk_Assessment->High_Risk High PPE_Low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Low_Risk->PPE_Low PPE_Medium Enhanced PPE: - Chemical Goggles & Face Shield - Neoprene/Butyl Gloves - Flame-Resistant Lab Coat Medium_Risk->PPE_Medium PPE_High Maximum Protection: - Full Face Respirator - Chemical Resistant Suit/Apron - Heavy-Duty Gloves High_Risk->PPE_High

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are critical to maintaining a safe laboratory environment and ensuring environmental responsibility.

Handling and Storage
  • Procurement and Inventory: Obtain the smallest quantity of this compound necessary for your experiments. Maintain an accurate inventory of the chemical.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][8] Segregate from incompatible materials such as strong oxidizing agents.[6][8]

  • Dispensing: When transferring or dispensing the chemical, do so in a chemical fume hood to control vapor exposure. Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Spill Response: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Collect the contaminated material in a suitable, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and compatible containers.[9] The container must be kept tightly closed except when adding waste.[9]

  • Labeling: Label the hazardous waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[9]

  • Segregation: Store waste containers in a designated satellite accumulation area, segregated from incompatible waste streams.[9]

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Do not dispose of this compound down the drain or in regular trash.[1]

By adhering to these guidelines, you contribute to a culture of safety and excellence in your laboratory. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.